Procyanidin B1
Description
This compound has been reported in Camellia sinensis, Rhododendron dauricum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-UKWJTHFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030238 | |
| Record name | Procyanidin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20315-25-7 | |
| Record name | Procyanidin B1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 232 °C | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Procyanidin B1: A Technical Guide to Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B1 (PCB1) is a B-type proanthocyanidin, a class of polyphenolic compounds abundant in the plant kingdom.[1][2] Structurally, it is a dimer formed from the linkage of (-)-epicatechin (B1671481) and (+)-catechin units (epicatechin-(4β→8)-catechin).[3][4] As one of the most common procyanidin dimers, PCB1 is a subject of significant research interest due to its potent antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[2][5][6] This guide provides a comprehensive overview of its natural sources, distribution, biosynthesis, analytical methodologies, and mechanisms of action for professionals in research and drug development.
Natural Sources and Distribution
Procyanidin B1 is widely distributed in a variety of commonly consumed fruits, vegetables, nuts, and beverages.[1][2] Its concentration can vary significantly depending on the plant species, variety, part of the plant, and processing methods.[7][8] Key sources include grape seeds, apples, cocoa, cinnamon, cranberries, peanut skin, and pine bark.[4][5][9][10]
Quantitative Distribution of this compound
The following table summarizes the concentration of this compound found in various natural sources, as reported in scientific literature.
| Natural Source | Plant Part | This compound Concentration | Reference |
| Muscat Hamburg Grape | Seed | 292.9 mg/100 g | [11] |
| Cyperus esculentus (Tigernut) | Leaves | 198.9 mg/100 g | [11] |
| Aronia melanocarpa (Chokeberry) | Berry | 129.78 µg/g | [12] |
| Pine Bark Extract (Commercial) | Bark | 0.43–2.95 mg/g (for PCB1 and PCB3) | [13][14][15] |
| Grape Pomace | - | Identified as a rich source | [16] |
| Apples (Malus domestica) | Fruit, Peel | Present; decreases during maturation | [7][17] |
| Cocoa (Theobroma cacao) | Bean | Identified as a key source | [11][17][18] |
| Cinnamon (Cinnamomum sp.) | Cortex | Identified as a key source | [4] |
Biosynthesis of this compound
This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway.[3][19] The process begins with the conversion of dihydroflavonols into leucoanthocyanidins.[20] From this crucial intermediate, two pathways diverge to create the constituent monomers of this compound: (+)-catechin (the starter unit) and (-)-epicatechin (the extension unit). Leucoanthocyanidin reductase (LAR) converts leucoanthocyanidin into (+)-catechin.[19] In a parallel branch, anthocyanidin synthase (ANS) converts leucoanthocyanidin to anthocyanidin, which is then reduced by anthocyanidin reductase (ANR) to form (-)-epicatechin.[3][19] Finally, the two monomers are condensed to form the epicatechin-(4β→8)-catechin dimer, this compound.[21]
Caption: Biosynthesis pathway of this compound from dihydroflavonols.
Experimental Protocols
The accurate extraction and quantification of this compound are critical for research and quality control. Methodologies often involve solvent extraction followed by chromatographic separation and detection.
Extraction of this compound
A common protocol for extracting procyanidins from plant matrices involves the use of aqueous organic solvents, often acidified to improve stability.[22][23]
Methodology:
-
Sample Preparation: Lyophilize and homogenize 50 mg of the plant material.[22]
-
Solvent Preparation: Prepare an extraction solvent of 60% aqueous methanol (B129727) (v/v) containing 1% formic acid.[22] Alternative solvents like 70% acetone/water/acetic acid (70:29.5:0.5) are also effective.[23]
-
Extraction:
-
Separation: Centrifuge the mixture and collect the supernatant. The extraction may be repeated on the pellet to ensure complete recovery.
-
Preparation for Analysis: The combined supernatants can be concentrated under vacuum and reconstituted in a suitable solvent for chromatographic analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for the accurate quantification of individual procyanidins.[13][23] A validated reverse-phase HPLC method is detailed below.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) or fluorescence (FLD) detector.[25]
-
Column: A C18 column (e.g., Waters Acquity UPLC® HSS T3 C18, 100 mm × 2.1 mm, 1.8 μm) is commonly used.[12]
-
Mobile Phase: A gradient elution using two solvents:
-
Gradient Program: A typical gradient might run from a low percentage of Solvent B to a high percentage over 20-30 minutes to separate compounds.
-
Detection: this compound is typically detected at a wavelength of 280 nm.[12]
-
Quantification:
-
Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision according to standard guidelines.[14][25]
References
- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidin composition of selected fruits and fruit byproducts is affected by extraction method and variety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. polyphenols-site.com [polyphenols-site.com]
- 11. Quantification and purification of this compound from food byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Development of a Quantification Method for this compound and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biosynthetic Pathway of Proanthocyanidins in Major Cash Crops [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest | MDPI [mdpi.com]
- 25. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of Procyanidin (B600670) B1
Introduction
Procyanidin B1 is a naturally occurring polyphenolic compound belonging to the proanthocyanidin (B93508) class of flavonoids. It is a dimer formed from the condensation of two flavan-3-ol (B1228485) units, specifically (-)-epicatechin (B1671481) and (+)-catechin.[1] Widely distributed in the plant kingdom, this compound is found in significant quantities in various fruits, nuts, and beverages, including grapes, apples, cinnamon, and cocoa. This biflavonoid has garnered considerable attention within the scientific community for its potent antioxidant and anti-inflammatory properties, suggesting its potential as a therapeutic agent in a range of pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental methodologies are provided to facilitate further research and development.
Chemical Structure and Identification
This compound is structurally defined as (-)-epicatechin-(4β→8)-(+)-catechin, indicating a β-configured covalent bond between the C4 atom of the upper (-)-epicatechin unit and the C8 atom of the lower (+)-catechin unit.[1]
| Identifier | Value | Source |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [1] |
| CAS Number | 20315-25-7 | [2][3] |
| Molecular Formula | C₃₀H₂₆O₁₂ | [2] |
| Molecular Weight | 578.52 g/mol | [2] |
| SMILES | C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@@HO | [1] |
| InChI Key | XFZJEEAOWLFHDH-UKWJTHFESA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and formulation studies.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | 231 - 232 °C | [1] |
| Solubility | Soluble in ethanol (B145695), DMSO, and dimethylformamide. | |
| Predicted pKa (Strongest Acidic) | 8.69 | |
| UV-Vis (λmax) | 280 nm |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹³C NMR Data (in CD₃OD)
| Carbon Atom | Chemical Shift (ppm) |
| Upper Unit (Epicatechin) | |
| C2 | 79.8 |
| C3 | 67.5 |
| C4 | 37.8 |
| C5 | 157.2 |
| C6 | 96.5 |
| C7 | 157.8 |
| C8 | 107.2 |
| C9 | 155.0 |
| C10 | 100.1 |
| C1' | 132.0 |
| C2' | 115.5 |
| C3' | 145.8 |
| C4' | 145.5 |
| C5' | 116.0 |
| C6' | 119.5 |
| Lower Unit (Catechin) | |
| C2' | 82.9 |
| C3' | 68.9 |
| C4' | 28.9 |
| C5' | 157.0 |
| C6' | 97.5 |
| C7' | 156.5 |
| C8' | 107.2 |
| C9' | 154.5 |
| C10' | 102.5 |
| C1'' | 131.8 |
| C2'' | 115.2 |
| C3'' | 145.2 |
| C4'' | 145.0 |
| C5'' | 115.8 |
| C6'' | 120.0 |
Note: The table presents a selection of key chemical shifts. For a complete dataset, refer to the cited literature.
¹H NMR Data (in CD₃OD)
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Upper Unit (Epicatechin) | |||
| H-2 | 4.85 | s | |
| H-3 | 4.20 | br s | |
| H-4 | 4.15 | d | 2.5 |
| H-6 | 5.95 | d | 2.3 |
| H-8 | 5.92 | d | 2.3 |
| H-2' | 6.98 | d | 1.8 |
| H-5' | 6.75 | d | 8.1 |
| H-6' | 6.82 | dd | 8.1, 1.8 |
| Lower Unit (Catechin) | |||
| H-2' | 4.60 | d | 7.8 |
| H-3' | 3.98 | m | |
| H-4' | 2.55 | dd | 16.2, 8.2 |
| H-6' | 6.02 | s | |
| H-2'' | 6.85 | d | 1.9 |
| H-5'' | 6.70 | d | 8.0 |
| H-6'' | 6.78 | dd | 8.0, 1.9 |
Note: The table presents a selection of key chemical shifts. For a complete dataset, refer to the cited literature.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream inflammatory cascade. This compound can compete with LPS for binding to the TLR4/MD-2 complex, thereby preventing the activation of downstream signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[4][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4][5]
Furthermore, this compound has been found to regulate inflammatory pathways through the transcription factors STAT2 and HIF1A.[6]
Antioxidant Activity
The antioxidant activity of this compound is a key contributor to its protective effects. It can neutralize free radicals through several mechanisms, including hydrogen atom transfer (HAT) and sequential proton loss-electron transfer (SPL-ET).[7] The numerous hydroxyl groups on its aromatic rings are crucial for this activity, acting as hydrogen donors to scavenge reactive oxygen species (ROS). Additionally, this compound can chelate metal ions, such as copper and iron, which are known to catalyze the formation of free radicals.[7][8]
Experimental Protocols
Isolation and Purification of this compound from Grape Seeds
This protocol outlines a general procedure for the isolation and purification of this compound from grape seeds, adapted from established methodologies.
Methodology:
-
Extraction: Ground grape seeds are extracted with an aqueous acetone solution (e.g., 70% acetone) at room temperature with continuous stirring.
-
Filtration and Concentration: The extract is filtered, and the acetone is removed under reduced pressure. The resulting aqueous solution is then lyophilized.
-
Liquid-Liquid Partitioning: The crude extract is redissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids, followed by extraction with ethyl acetate (B1210297) to enrich the procyanidin fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20 or Toyopearl HW-40F, eluting with a stepwise gradient of ethanol in water or methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Semi-preparative HPLC: The fractions enriched with this compound are further purified by semi-preparative reversed-phase HPLC to obtain the pure compound.
In Vitro Anti-inflammatory Assay: Measurement of TNF-α Production
This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring its effect on TNF-α production in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes.
Methodology:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition by this compound compared to the LPS-only treated control.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol outlines a common method to assess the antioxidant potential of this compound.[7][9][10]
Methodology:
-
DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The scavenging activity is inversely proportional to the absorbance of the solution.
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as the TLR4-NF-κB axis, highlights its potential for the development of novel therapeutic strategies for inflammatory diseases. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further in-depth studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. 原花青素 B1 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. scielo.br [scielo.br]
- 5. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Biosynthesis of Procyanidin B1 in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin B1, a dimeric proanthocyanidin (B93508) composed of (-)-epicatechin (B1671481) and (+)-catechin, is a plant secondary metabolite of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its biosynthesis is crucial for metabolic engineering of crops with enhanced nutritional value and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for the characterization of the key enzymes involved.
Introduction
This compound is a B-type proanthocyanidin, characterized by a C4–C8 linkage between an (-)-epicatechin (upper unit) and a (+)-catechin (lower unit) monomer.[1][2] Its biosynthesis is a branch of the well-characterized flavonoid pathway, which is a major route for the production of a wide array of phenolic compounds in plants.[3] The pathway originates from the general phenylpropanoid pathway, leading to the formation of flavan-3-ol (B1228485) monomers, which are the building blocks of proanthocyanidins.[4]
The Biosynthesis Pathway of this compound
The biosynthesis of this compound involves a series of enzymatic reactions that can be broadly divided into the general flavonoid pathway and the specific steps leading to the formation of its constituent monomers, (+)-catechin and (-)-epicatechin.
General Flavonoid Pathway
The initial steps of the flavonoid pathway are common to the synthesis of many different classes of flavonoids. The key enzymes involved are:
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (B1209521).
-
Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.
-
Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to produce leucocyanidin (B1674801).[5]
Biosynthesis of (+)-Catechin and (-)-Epicatechin
From the intermediate leucocyanidin, the pathway bifurcates to produce the two monomers required for this compound synthesis:
-
Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucocyanidin to produce the 2,3-trans-flavan-3-ol, (+)-catechin .[6][7]
-
Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): Leucocyanidin is first oxidized by ANS (also known as Leucoanthocyanidin Dioxygenase, LDOX) to the unstable anthocyanidin, cyanidin (B77932). Subsequently, ANR reduces cyanidin to the 2,3-cis-flavan-3-ol, (-)-epicatechin .[6][8]
Dimerization to this compound
The final step in the formation of this compound is the condensation of one molecule of (-)-epicatechin and one molecule of (+)-catechin. This reaction is believed to occur via an acid-catalyzed process involving a carbocation intermediate, though the precise in vivo mechanism, including the potential involvement of enzymes, is still under investigation.
Pathway Diagram
Caption: Biosynthesis pathway of this compound.
Quantitative Data
The accumulation of this compound and its precursors varies significantly among plant species and tissues. The following tables summarize available quantitative data.
Table 1: Proanthocyanidin Content in Various Plant Materials
| Plant Material | Total Proanthocyanidins (mg/g dry weight) | Reference |
| Grape Seed | 25.00 | [9] |
| Grape Skin | 1.387 | [9] |
Note: This table provides total proanthocyanidin content, of which this compound is a component.
Table 2: this compound Content in Selected Foods
| Food | This compound (mg/100g fresh weight) | Reference |
| Apple (various cultivars) | 0.81 - 11.33 | [10] |
| Red Wine | 3.51 | [10] |
| Cranberry | 0.63 | [10] |
| Strawberry | 0.28 | [10] |
| Chocolate, dark | 3.91 | [11] |
Table 3: Kinetic Properties of Key Biosynthetic Enzymes
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| LAR | Desmodium uncinatum | Leucocyanidin | ~10 | Not Reported | [1] |
| ANR | Vitis vinifera | Cyanidin | 26 ± 3 | 1.2 ± 0.1 | [6] |
| ANR | Medicago truncatula | Cyanidin | 4.5 ± 0.5 | 0.23 ± 0.01 | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of the this compound biosynthesis pathway.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant material.
Methodology:
-
Sample Preparation: Freeze-dry plant material and grind to a fine powder.
-
Extraction: Extract the powder with 70% aqueous acetone (B3395972) containing 0.1% ascorbic acid. Sonicate the mixture for 30 minutes and then centrifuge. Repeat the extraction three times.
-
Purification: Combine the supernatants and remove the acetone by rotary evaporation. The aqueous extract can be further purified by liquid-liquid partitioning with ethyl acetate (B1210297).
-
Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[12]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.
-
Detection: Monitor at 280 nm for quantification.
-
Standard: Use a purified this compound standard for calibration.
-
Leucoanthocyanidin Reductase (LAR) Enzyme Assay
Objective: To determine the enzymatic activity of LAR.[1]
Methodology:
-
Protein Extraction: Homogenize fresh plant tissue in a buffer containing Tris-HCl (pH 7.5), polyvinylpolypyrrolidone (PVPP), and a reducing agent (e.g., dithiothreitol). Centrifuge to obtain the crude protein extract.
-
Substrate Preparation: Synthesize 3H-labeled leucocyanidin from dihydroquercetin using a sodium borohydride (B1222165) reduction.
-
Enzyme Reaction: Incubate the crude protein extract with 3H-leucocyanidin and NADPH in a Tris-HCl buffer (pH 7.5) at 30°C.
-
Product Extraction: Stop the reaction by adding ethyl acetate. Vortex and centrifuge to separate the phases. The product, (+)-catechin, will be in the ethyl acetate phase.
-
Analysis: Analyze the ethyl acetate extract by HPLC with a radioactivity detector to quantify the formation of labeled (+)-catechin.
Anthocyanidin Reductase (ANR) Enzyme Assay
Objective: To determine the enzymatic activity of ANR.[6]
Methodology:
-
Protein Extraction: Follow the same procedure as for the LAR enzyme assay.
-
Enzyme Reaction: Incubate the crude protein extract with cyanidin chloride and NADPH in a buffer (e.g., phosphate (B84403) buffer, pH 7.0) at 30°C.
-
Analysis: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Alternatively, stop the reaction and extract the product, (-)-epicatechin, with ethyl acetate for HPLC analysis.
Experimental Workflow Diagram
Caption: Experimental workflows for this compound analysis.
Conclusion
The biosynthesis of this compound is a complex process involving multiple enzymatic steps within the flavonoid pathway. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is fundamental for advancements in plant biotechnology and the development of natural health products. This guide provides a comprehensive resource for researchers and professionals working in these fields, laying the groundwork for future research aimed at manipulating and harnessing the benefits of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Characterization of the Anthocyanidin Reductase Pathway Involved in the Biosynthesis of Flavan-3-ols in Elite Shuchazao Tea (Camellia sinensis) Cultivar in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]
- 8. Anthocyanin reductase (ANR) Activity assay kit - Creative BioMart [creativebiomart.net]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. researchgate.net [researchgate.net]
Procyanidin B1: A Comprehensive Technical Guide to its Biological Activity and Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin (B600670) B1, a naturally occurring dimeric proanthocyanidin, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of Procyanidin B1, with a focus on its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and metabolic regulatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising bioactive compound.
Core Biological Activities and Functions
This compound exerts a wide spectrum of pharmacological effects, positioning it as a compelling candidate for further investigation in drug discovery and development. Its primary functions are rooted in its potent antioxidant and cell signaling modulatory properties.
Antioxidant Activity
This compound is a powerful antioxidant, effectively scavenging free radicals and chelating metal ions.[1][2] Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1][2]
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling pathways. It has been shown to bind to the Toll-like receptor 4 (TLR4)/MD-2 complex, thereby inhibiting downstream signaling cascades involving p38 MAPK and NF-κB.[3][4][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3][5]
Anticancer Properties
This compound exhibits notable anticancer activity, particularly in colon cancer.[6][7] It induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells.[6][7] Mechanistically, it upregulates the expression of pro-apoptotic proteins like caspase-3 and BAX, while downregulating the anti-apoptotic protein Bcl-2.[6][7]
Cardioprotective Mechanisms
While much of the research has focused on procyanidin extracts, evidence suggests that this compound contributes to cardioprotection. Proanthocyanidins have been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and apoptosis in cardiomyocytes.[8][9][10]
Neuroprotective Functions
This compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage.[11][12] A key mechanism is the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[11][12]
Metabolic Regulation
This compound plays a role in metabolic regulation, including the potential to modulate glucose metabolism. Studies on procyanidins have indicated their ability to inhibit protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin (B600854) signaling.[13]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activities of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Biological Activities of this compound
| Biological Activity | Cell Line | Assay | Effective Concentration/IC50 | Reference(s) |
| Anti-inflammatory | THP-1 (human monocytes) | Inhibition of LPS-induced TNF-α production | 100 µg/mL | [3][5] |
| THP-1 (human monocytes) | Inhibition of LPS-induced p38 MAPK and NF-κB phosphorylation | 100 µg/mL | [3][5] | |
| Anticancer | HCT-116 (human colon carcinoma) | Inhibition of cell viability (CCK-8 assay) | Significant effect at 25-100 µg/mL | [6] |
| HCT-116 (human colon carcinoma) | Induction of apoptosis (Flow cytometry) | 11.07% to 37.32% apoptosis with increasing concentration | [6] | |
| Neuroprotective | PC12 (rat pheochromocytoma) | Protection against Aβ oligomer-induced neuronal death | 50-100 µM | [3] |
| PC12 (rat pheochromocytoma) | Protection against H₂O₂-induced oxidative stress | 5 µM | [11] | |
| Metabolic Regulation | - | PTP1B Inhibition | KS (binding constant) = 4.06 × 10² L·mol⁻¹ | [13] |
Table 2: In Vivo Biological Activities of this compound
| Biological Activity | Animal Model | Dosage | Outcome | Reference(s) |
| Anticancer | HCT-116 xenograft mouse model | 20, 40, 60 mg/kg (intragastric administration) | Significant suppression of tumor growth | [6] |
| Neuroprotective | Zebrafish (MPTP-induced Parkinson's model) | 25 µM | Decreased motor impairment and protected dopaminergic neurons | [4] |
Signaling Pathways
This compound modulates several critical signaling pathways to exert its biological effects.
Anti-inflammatory Signaling Pathway
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procyanidin_B1 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLR4_MD2 [label="TLR4/MD-2 Complex", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LPS -> TLR4_MD2 [arrowhead=vee, color="#4285F4"]; Procyanidin_B1 -> TLR4_MD2 [arrowhead=tee, color="#EA4335", style=dashed]; TLR4_MD2 -> p38_MAPK [arrowhead=vee, color="#4285F4"]; TLR4_MD2 -> NF_kB [arrowhead=vee, color="#4285F4"]; p38_MAPK -> Inflammatory_Cytokines [arrowhead=vee, color="#4285F4"]; NF_kB -> Inflammatory_Cytokines [arrowhead=vee, color="#4285F4"]; } this compound inhibits the binding of LPS to the TLR4/MD-2 complex.
Anticancer Apoptotic Pathway
// Nodes Procyanidin_B1 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="BAX (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Procyanidin_B1 -> Bax [arrowhead=vee, color="#34A853"]; Procyanidin_B1 -> Bcl2 [arrowhead=tee, color="#EA4335", style=dashed]; Bax -> Mitochondrion [arrowhead=vee, color="#4285F4"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#EA4335", style=dashed]; Mitochondrion -> Caspase9 [arrowhead=vee, color="#4285F4"]; Caspase9 -> Caspase3 [arrowhead=vee, color="#4285F4"]; Caspase3 -> Apoptosis [arrowhead=vee, color="#4285F4"]; } this compound induces apoptosis in cancer cells.
Neuroprotective Nrf2/ARE Pathway
// Nodes Procyanidin_B1 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="ARE (Antioxidant Response Element)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Procyanidin_B1 -> Nrf2 [arrowhead=vee, color="#34A853"]; Nrf2 -> Keap1 [arrowhead=none, style=dashed, color="#5F6368"]; Nrf2 -> ARE [arrowhead=vee, color="#4285F4"]; ARE -> Antioxidant_Enzymes [arrowhead=vee, color="#4285F4"]; Antioxidant_Enzymes -> Oxidative_Stress [arrowhead=tee, color="#EA4335", style=dashed]; } this compound activates the Nrf2/ARE antioxidant pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability Assay (CCK-8)
// Nodes start [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate1 [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_cck8 [label="Add CCK-8 reagent", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate (1-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; read [label="Measure absorbance at 450 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Calculate cell viability", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treat [arrowhead=vee, color="#4285F4"]; treat -> incubate1 [arrowhead=vee, color="#4285F4"]; incubate1 -> add_cck8 [arrowhead=vee, color="#4285F4"]; add_cck8 -> incubate2 [arrowhead=vee, color="#4285F4"]; incubate2 -> read [arrowhead=vee, color="#4285F4"]; read -> end [arrowhead=vee, color="#4285F4"]; } Workflow for assessing cell viability using the CCK-8 assay.
-
Objective: To determine the effect of this compound on the viability of cancer cells (e.g., HCT-116).
-
Materials:
-
HCT-116 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µg/mL) for 24, 48, or 72 hours.[6]
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Flow Cytometry)
// Nodes start [label="Seed cells in 6-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate (48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest and wash cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stain [label="Stain with Annexin V-FITC and PI", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze by flow cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Quantify apoptotic cells", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treat [arrowhead=vee, color="#4285F4"]; treat -> incubate [arrowhead=vee, color="#4285F4"]; incubate -> harvest [arrowhead=vee, color="#4285F4"]; harvest -> stain [arrowhead=vee, color="#4285F4"]; stain -> analyze [arrowhead=vee, color="#4285F4"]; analyze -> end [arrowhead=vee, color="#4285F4"]; } Workflow for detecting apoptosis via flow cytometry.
-
Objective: To quantify the percentage of apoptotic cells induced by this compound.
-
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with this compound for 48 hours.[6]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
// Nodes start [label="Cell treatment and lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; protein_quant [label="Protein quantification (BCA assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to PVDF membrane", fillcolor="#FBBC05", fontcolor="#202124"]; block [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Primary antibody incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary antibody incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Analysis of protein expression", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> protein_quant [arrowhead=vee, color="#4285F4"]; protein_quant -> sds_page [arrowhead=vee, color="#4285F4"]; sds_page -> transfer [arrowhead=vee, color="#4285F4"]; transfer -> block [arrowhead=vee, color="#4285F4"]; block -> primary_ab [arrowhead=vee, color="#4285F4"]; primary_ab -> secondary_ab [arrowhead=vee, color="#4285F4"]; secondary_ab -> detection [arrowhead=vee, color="#4285F4"]; detection -> end [arrowhead=vee, color="#4285F4"]; } Workflow for Western Blot analysis of protein expression.
-
Objective: To detect the expression levels of specific proteins (e.g., Bcl-2, BAX, Caspase-3, p-p38, p-NF-κB) in response to this compound treatment.
-
Materials:
-
Treated cells or tissues
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse cells or tissues and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a multifaceted natural compound with a remarkable range of biological activities that hold significant promise for therapeutic applications. Its well-documented antioxidant, anti-inflammatory, and anticancer effects, coupled with emerging evidence for its cardioprotective, neuroprotective, and metabolic regulatory roles, underscore its potential as a lead compound for the development of novel drugs and nutraceuticals. The detailed understanding of its mechanisms of action, particularly its ability to modulate key signaling pathways, provides a solid foundation for future research aimed at translating these preclinical findings into clinical benefits. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its use for the prevention and treatment of a variety of chronic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of procyanidin on cardiomyocyte apoptosis after myocardial ischemia reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. PRO-APOPTOTIC EFFECTS OF APPLE PROCYANIDINS IN HUMAN COLON CANCER CELLS AND THEIR DERIVED METASTATIC CELLS [scielo.org.co]
- 9. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Promotes PSMC3‐NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rapid Screening of Proanthocyanidins from the Roots of Ephedra sinica Stapf and its Preventative Effects on Dextran-Sulfate-Sodium-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Mechanisms of Procyanidin B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin B1, a dimeric proanthocyanidin (B93508) composed of (+)-catechin and (-)-epicatechin, is a potent natural antioxidant with significant potential for therapeutic applications.[1] Its protective effects against oxidative stress are multifaceted, involving direct radical scavenging, modulation of endogenous antioxidant enzyme systems, and regulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Direct Radical Scavenging Activity
This compound exhibits robust free radical scavenging capabilities, a fundamental aspect of its antioxidant action. This activity is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The polyphenolic structure of this compound allows it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging chain reactions.[2]
Quantitative Radical Scavenging Data
The efficiency of this compound as a radical scavenger is quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in the assay.
| Assay | This compound IC50 Value | Reference Compound | Reference IC50 Value |
| DPPH Radical Scavenging | ~6.4 µg/mL (in P. niruri extract)[3] | Ascorbic Acid | Not specified in the same study |
| ABTS Radical Scavenging | Not explicitly found for this compound alone | Trolox | Not specified in the same study |
Note: IC50 values can vary depending on the specific experimental conditions and the purity of the compound.
Enhancement of Endogenous Antioxidant Defenses
Beyond its direct scavenging activity, this compound plays a crucial role in upregulating the body's own antioxidant defense system. It achieves this by increasing the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][5]
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen, preventing the formation of the highly reactive hydroxyl radical.[4]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using glutathione (GSH) as a reducing substrate.[4]
Quantitative Data on Antioxidant Enzyme Activity
Studies have demonstrated that treatment with this compound can significantly increase the activity of these protective enzymes in various cell and animal models of oxidative stress.
| Enzyme | Model System | Effect of this compound Treatment |
| Superoxide Dismutase (SOD) | PC12 cells and zebrafish[4] | Significantly increased activity |
| Catalase (CAT) | PC12 cells and zebrafish[4] | Significantly increased activity |
| Glutathione Peroxidase (GPx) | PC12 cells and zebrafish[4] | Significantly increased activity |
Modulation of Cellular Signaling Pathways
This compound exerts a significant portion of its antioxidant effects through the modulation of critical intracellular signaling pathways that regulate the cellular response to oxidative stress. The most prominent of these are the Nrf2-ARE, MAPK, and PI3K/Akt pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the antioxidant response.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6]
This compound can activate this pathway by promoting the dissociation of Nrf2 from Keap1.[6] This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter region of various antioxidant genes, and initiate their transcription.[6] These genes encode for a battery of protective proteins, including SOD, CAT, GPx, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] Some evidence suggests that procyanidins may inhibit the ubiquitinated degradation of Nrf2, leading to its accumulation and enhanced activity.[6]
Caption: this compound activates the Nrf2-ARE pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can lead to the activation of MAPK subfamilies, including p38 MAPK, which can promote inflammation and cell death.[7] this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as p38 MAPK.[7] By suppressing this pro-inflammatory and pro-apoptotic signaling, this compound helps to mitigate the detrimental effects of oxidative stress.[7]
Caption: this compound inhibits the p38 MAPK pathway.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Procyanidins have been demonstrated to influence this pathway, which in turn can impact downstream antioxidant responses.[8] Specifically, activation of the PI3K/Akt pathway can lead to the upregulation of Nrf2, thereby enhancing the expression of antioxidant enzymes.[8] By modulating the PI3K/Akt pathway, this compound can promote cell survival and bolster antioxidant defenses.
Caption: this compound modulates the PI3K/Akt pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's antioxidant activity.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the this compound dilutions or the positive control to triplicate wells.
-
Add the DPPH working solution to all wells.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.
-
Caption: Experimental workflow for the DPPH assay.
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The presence of an antioxidant reduces the ABTS•+, leading to a decolorization that is measured spectrophotometrically at around 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Generate the ABTS•+ by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add the this compound dilutions or the positive control to triplicate wells.
-
Add the diluted ABTS•+ solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of inhibition using a similar formula to the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Antioxidant Enzyme Activity Assays
Principle: The activities of SOD, CAT, and GPx are typically measured using spectrophotometric methods that monitor the rate of substrate consumption or product formation. Commercially available kits are often used for these assays.
General Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Assay Procedure: Follow the specific instructions provided with the commercial assay kit for each enzyme. This generally involves mixing the sample lysate with a reaction mixture containing the enzyme's substrate and monitoring the change in absorbance over time.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and normalize it to the protein concentration of the sample.
Western Blotting for Signaling Protein Expression
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample, such as Nrf2, Keap1, phosphorylated p38 MAPK, and Akt.
Protocol:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising natural antioxidant that operates through a sophisticated and interconnected network of mechanisms. Its ability to directly neutralize free radicals, enhance the endogenous antioxidant defense system via the upregulation of key enzymes, and modulate critical cellular signaling pathways like Nrf2-ARE, MAPK, and PI3K/Akt underscores its potential as a therapeutic agent for conditions associated with oxidative stress. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate its therapeutic efficacy and to optimize its application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proanthocyanidin capsules remodel the ROS microenvironment via regulating MAPK signaling for accelerating diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Procyanidin B1: An In-depth Technical Guide to its In Vitro Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procyanidin (B600670) B1 (PB1), a naturally occurring dimeric proanthocyanidin (B93508) found in various plant sources such as grapes, apples, and cinnamon, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Extensive in vitro research has elucidated its capacity to modulate key signaling pathways central to the inflammatory response, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data from key studies investigating the anti-inflammatory effects of Procyanidin B1, designed to serve as a foundational resource for researchers in pharmacology and drug development.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of this compound is multifaceted, targeting the upstream signaling and downstream mediators of inflammation. The primary mechanisms involve the suppression of the NF-κB and MAPK signaling pathways, which are crucial regulators of pro-inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[3][4] this compound has been shown to potently inhibit this pathway at multiple points.
A key initiating step in inflammation in many in vitro models is the activation of Toll-like Receptor 4 (TLR4) by lipopolysaccharide (LPS).[5] Studies have demonstrated that this compound can compete with LPS for binding to the TLR4-MD-2 heterodimer complex.[5] This competitive inhibition prevents the recruitment of downstream adaptor proteins like TRAF-6, thereby halting the activation of the IκB kinase (IKK) complex.[5] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][6][7] This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of target inflammatory genes.[3][6][8]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are activated by inflammatory stimuli like LPS and play a crucial role in regulating the production of inflammatory mediators.[4][9] this compound has been shown to significantly suppress the LPS-induced phosphorylation of p38 MAPK and ERK1/2.[5][10][11] By inhibiting these kinases, PB1 prevents the activation of downstream transcription factors such as Activator Protein-1 (AP-1), which collaborates with NF-κB to amplify the inflammatory response. This inhibition leads to a marked reduction in the expression of pro-inflammatory genes.[6][10]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from various in vitro studies, demonstrating the efficacy of this compound in mitigating inflammatory responses in different cell models.
Table 1: Effect of this compound on Pro-inflammatory Mediators in vitro
| Cell Line | Inflammatory Stimulus | This compound Concentration | Mediator | Effect | Reference(s) |
| THP-1 (Human Monocytes) | LPS | 10 µg/ml | TNF-α | Significant decrease (p < 0.05) | [5][12] |
| HD11 (Chicken Macrophages) | LPS | Not specified | IL-1β | Decreased expression | [13][14] |
| HD11 (Chicken Macrophages) | LPS | Not specified | IL-6 | Decreased expression | [13][14] |
| RAW 264.7 (Murine Macrophages) | LPS + IFN-γ | 10-65 µg/mL (Extract) | Nitric Oxide (NO) | Significant, dose-dependent inhibition | [8] |
| RAW 264.7 (Murine Macrophages) | LPS + IFN-γ | Not specified (Extract) | Prostaglandin E2 (PGE2) | Marked inhibition | [8] |
| THP-1 (Human Monocytes) | LPS | Not specified | Reactive Oxygen Species (ROS) | Prevented LPS-induced increase | [11] |
| HD11 (Chicken Macrophages) | LPS | Not specified | Reactive Oxygen Species (ROS) | Lowered levels | [14] |
Table 2: Effect of this compound on Key Inflammatory Enzymes and Proteins in vitro
| Cell Line | Inflammatory Stimulus | This compound Concentration | Protein/Enzyme | Effect | Reference(s) |
| RAW 264.7 (Murine Macrophages) | LPS + IFN-γ | 10-65 µg/mL (Extract) | iNOS (protein & mRNA) | Dose-dependent decrease | [8] |
| RAW 264.7 (Murine Macrophages) | LPS | Not specified (Extract) | COX-2 | Inhibited expression | [6] |
| THP-1 (Human Monocytes) | LPS | Not specified | p-p38 MAPK | Significantly suppressed (p < 0.05) | [5] |
| THP-1 (Human Monocytes) | LPS | Not specified | p-ERK1/2 | Inhibited phosphorylation | [11] |
| THP-1 (Human Monocytes) | LPS | Not specified | p-NF-κB | Significantly suppressed (p < 0.05) | [5] |
| THP-1 (Human Monocytes) | LPS | Not specified | IKKβ | Inhibited activity | [11] |
| RAW 264.7 (Murine Macrophages) | LPS | Not specified (Extract) | IκBα Degradation | Prevented degradation | [6] |
| HD11 (Chicken Macrophages) | LPS | Not specified | STAT2 / HIF1α | Identified as key targets, suppressed | [13] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of anti-inflammatory compounds in vitro. The following section outlines the key methodologies frequently cited in the literature for assessing this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage-like cells (RAW 264.7) and human monocytic cells (THP-1) are commonly used.[5][6][8] RAW 264.7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM), while THP-1 cells are grown in RPMI-1640 medium. Media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and cells are maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response, typically at concentrations ranging from 100 ng/mL to 1 µg/mL.[5][7][15]
-
This compound Application: Cells are generally pre-treated with varying concentrations of this compound for a period of 1 to 24 hours before the addition of the inflammatory stimulus (e.g., LPS).[5][16]
Assays for Inflammatory Markers
-
Nitric Oxide (NO) Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent assay.[6]
-
Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
Western Blot Analysis: This technique is used to measure the protein expression levels of iNOS and COX-2, and the phosphorylation status of key signaling proteins like p38, ERK, and the NF-κB p65 subunit.[5][6] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory genes are quantified to understand the transcriptional effects of this compound.[5] Total RNA is extracted, reverse-transcribed into cDNA, and then amplified using gene-specific primers.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[6][17]
Conclusion and Future Directions
The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways underscores its promise as a multi-target therapeutic agent. By suppressing the production of a wide array of pro-inflammatory mediators, including cytokines, NO, PGE2, and ROS, this compound demonstrates a robust capacity to control inflammatory processes at the cellular level.
For drug development professionals, this compound represents a compelling lead compound. Future research should focus on optimizing its bioavailability and stability, which are known challenges for polyphenolic compounds. Further in vitro studies in more complex co-culture systems and different cell types (e.g., endothelial cells, primary immune cells) will provide a more comprehensive understanding of its effects within the inflammatory milieu. The detailed mechanistic insights and established experimental frameworks presented in this guide offer a solid foundation for advancing the study of this compound from the laboratory to potential clinical applications.
References
- 1. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Activity of Oligomeric Proanthocyanidins Via Inhibition of NF-κB and MAPK in LPS-Stimulated MAC-T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of procyanidins from wild grape (Vitis amurensis) seeds in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procyanidin A1 Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Procyanidins from Wild Grape (Vitis amurensis) Seeds in LPS-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound Regulates Anti-Inflammatory Transcription in Chicken Macrophage-Like HD11 Cells Through Transcription Factor STAT2 and HIF1A[v1] | Preprints.org [preprints.org]
- 15. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 17. This compound promotes in vitro maturation of pig oocytes by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B1: A Deep Dive into its Modulation of Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Procyanidin (B600670) B1, a naturally occurring dimeric flavonoid found in various plants such as grapes, apples, and cinnamon, has garnered significant attention for its potential therapeutic applications. Its biological activities are largely attributed to its ability to modulate key cellular signaling pathways implicated in a multitude of physiological and pathological processes. This technical guide provides an in-depth analysis of the role of procyanidin B1 in critical signaling cascades, including the PI3K/Akt, Nrf2, MAPK, and NF-κB pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of this compound, quantitative data from pertinent studies, and methodologies for relevant experimental investigations.
This compound and Key Cellular Signaling Pathways
This compound exerts its influence on cellular function by interacting with and modulating the activity of several crucial signaling pathways. The following sections detail its effects on the PI3K/Akt, Nrf2, MAPK, and NF-κB pathways, supported by quantitative data and pathway diagrams.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many diseases, including cancer. Procyanidins have been shown to inhibit the PI3K/Akt signaling pathway in various cancer cell lines.[1]
Quantitative Data on this compound and the PI3K/Akt Pathway
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| Caco-2 | Procyanidin Hexamer (related compound) | Inhibition of Akt phosphorylation | Dose-dependent decrease | [1] |
| Various Cancer Cell Lines | Flavonoids (including procyanidins) | Inhibition of PI3K/Akt/mTOR pathway | Dose-dependent inhibition of Akt phosphorylation | [2] |
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. This compound has been shown to modulate Nrf2 activity, although the context can determine whether it acts as an activator or an inhibitor. In some contexts, procyanidins up-regulate the Nrf2/antioxidant response element (ARE) pathway, while in others, like glioblastoma, this compound acts as an Nrf2 inhibitor.[3][4]
Quantitative Data on this compound and the Nrf2 Pathway
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| U251 (Glioblastoma) | This compound | Downregulation of Nrf2 | Promotes ubiquitin-dependent protein degradation | [3] |
| U251 (Glioblastoma) | This compound | Increased H₂O₂ accumulation | Significant increase in H₂O₂ levels | [5] |
| PC12 | This compound | Upregulation of Nrf2/ARE pathway | Increased activity of antioxidant enzymes (GSH-Px, SOD, CAT) | [4] |
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. This compound has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK.[6]
Quantitative Data on this compound and the MAPK Pathway
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| THP-1 | This compound (10 µg/ml) | Prevents phosphorylation of ERK1/2 | Significant reduction in p-ERK1/2 levels | [6] |
| THP-1 | This compound | Decreases phosphorylated p38 MAPK levels | Significant reduction in p-p38 levels | [6] |
| B cells | Procyanidin (general) | Upregulation of MAPK pathway | Increased phosphorylation of ERK | [7][8] |
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, and cell survival. Its activation involves the phosphorylation and degradation of the inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus and activate gene transcription. This compound has been shown to inhibit NF-κB activation at multiple steps.[9]
Quantitative Data on this compound and the NF-κB Pathway
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| Jurkat T cells | Dimeric Procyanidin (17.2 µM) | Inhibition of IKKβ phosphorylation | 47% inhibition | [9] |
| THP-1 | This compound | Decreases NF-κB levels | Significant reduction | [6] |
| Jurkat T cells | Epicatechin (related monomer, 8.6 µM) | Inhibition of IKKβ phosphorylation | 51% inhibition | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on cellular signaling pathways.
Western Blot Analysis for Protein Phosphorylation and Expression
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., Akt, p-Akt, Nrf2, ERK, p-ERK, p65).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Caco-2, U251, THP-1, Jurkat T) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-p-ERK, anti-ERK, anti-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound at various concentrations and for different time points.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 using image analysis software.
-
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with this compound for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the last few hours of the treatment period.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
Conclusion
This compound is a promising natural compound with the ability to modulate multiple critical cellular signaling pathways. Its inhibitory effects on the PI3K/Akt, MAPK, and NF-κB pathways, along with its context-dependent regulation of the Nrf2 pathway, underscore its potential in the development of novel therapeutic strategies for a range of diseases, including cancer and inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further investigation into the precise molecular interactions and the in vivo efficacy of this compound will be crucial in translating its biological activities into clinical applications.
References
- 1. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Promotes PSMC3‐NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma [ijbs.com]
- 9. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
In Vitro Anticancer Effects of Procyanidin B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procyanidin B1, a naturally occurring flavonoid found in various plants, has demonstrated significant anticancer properties in a range of in vitro studies. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anticancer effects, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and promote ferroptosis in cancer cells. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Additionally, signaling pathways modulated by this compound are visualized to offer a clear understanding of its molecular targets.
Introduction
This compound, a dimer of (+)-catechin and/or (-)-epicatechin, is a member of the proanthocyanidin (B93508) class of polyphenols. These compounds are abundant in fruits like grapes, apples, and berries, as well as in nuts and seeds. Emerging evidence highlights the potential of this compound as a chemopreventive and therapeutic agent against various cancers. Its multifaceted mechanism of action, targeting several key cellular processes involved in tumorigenesis, makes it a compelling candidate for further investigation in oncology drug discovery.[1]
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through several interconnected mechanisms, primarily by inducing programmed cell death and inhibiting cell proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[2][3] This programmed cell death is primarily mediated through the intrinsic, or mitochondrial, pathway.
-
Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein Bcl-2.[2][3] This shift in the BAX/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.
-
Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including the key executioner caspase, Caspase-3.[2][3] Activated Caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[2] Studies have demonstrated that this compound can cause an accumulation of cells in the S phase of the cell cycle in colon cancer cells.[2][3] This arrest prevents the cells from progressing to mitosis and ultimately leads to a reduction in tumor cell growth.
Induction of Ferroptosis
A novel mechanism of action for this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[4][5] This has been particularly noted in glioblastoma cells.
-
NRF2 Inhibition: this compound acts as an inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor in the antioxidant defense system.[4][5] By promoting the ubiquitin-dependent degradation of NRF2, this compound compromises the cell's ability to counteract oxidative stress.[4]
-
Oxidative Stress and Lipid Peroxidation: The downregulation of NRF2 leads to an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and an increase in lipid peroxidation, which are the direct drivers of ferroptotic cell death.[4][5]
Quantitative Data on In Vitro Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Assay | Reference |
| HCT-116 | Colon Cancer | ~50-100 | 24, 48, 72 | CCK-8 | [3] |
| DLD-1 | Colon Cancer | >100 | 48 | CCK-8 | [3] |
| SW620 | Colon Cancer | >100 | 48 | CCK-8 | [3] |
| HuH-7 | Liver Cancer | Not specified | Not specified | Proliferation Assay | [6] |
| HepG2 | Liver Cancer | Not specified | Not specified | Proliferation Assay | [6] |
| U251 | Glioblastoma | Not specified | Not specified | Proliferation Assay | [4] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Apoptosis Rate (%) | Incubation Time (h) | Assay | Reference |
| HCT-116 | Colon Cancer | 0 (Control) | 11.07 | 48 | Annexin V-FITC/PI Flow Cytometry | [3] |
| HCT-116 | Colon Cancer | 25 | Not specified | 48 | Annexin V-FITC/PI Flow Cytometry | [3] |
| HCT-116 | Colon Cancer | 50 | Not specified | 48 | Annexin V-FITC/PI Flow Cytometry | [3] |
| HCT-116 | Colon Cancer | 75 | 37.32 | 48 | Annexin V-FITC/PI Flow Cytometry | [3] |
Table 2: Apoptotic Effects of this compound on HCT-116 Colon Cancer Cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer effects of this compound.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Western Blot Analysis
This protocol provides a general framework for analyzing the protein expression levels of key signaling molecules.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against BAX, Bcl-2, Caspase-3, NRF2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound in cancer cells.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: this compound induces S-phase cell cycle arrest.
Caption: this compound induces ferroptosis by inhibiting the NRF2 pathway.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, with in vitro studies consistently showing its ability to inhibit cancer cell growth through the induction of apoptosis, cell cycle arrest, and ferroptosis. The modulation of key signaling pathways, including the Bcl-2 family, caspases, and NRF2, underscores its multifaceted mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the investigation of potential synergistic effects with existing chemotherapeutic agents to fully elucidate its clinical potential in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
Procyanidin B1: A Technical Guide to Bioavailability, Metabolism, and Cellular Mechanisms
Abstract
Procyanidin (B600670) B1 (PB1), a B-type proanthocyanidin (B93508) dimer consisting of an epicatechin and a catechin (B1668976) unit, is a polyphenolic compound prevalent in plant-based foods such as grape seeds, apples, and cranberries.[1][2] While recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties, its therapeutic application is governed by its metabolic fate in vivo.[1][3] This technical guide provides a comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) of procyanidin B1. It synthesizes quantitative pharmacokinetic data, details key experimental methodologies for its study, and elucidates the signaling pathways modulated by PB1 and its metabolites. This document serves as a critical resource for researchers, scientists, and drug development professionals, highlighting that the biological effects of PB1 are largely attributable to its microbial catabolites due to the low bioavailability of the parent compound.[4][5]
Absorption and Bioavailability
The oral bioavailability of procyanidins is generally low and inversely correlated with their degree of polymerization.[5][6] While monomeric flavan-3-ols are absorbed in the small intestine, dimeric forms like this compound are absorbed to a much lesser extent.[6][7] A significant portion of ingested PB1 transits the upper gastrointestinal tract intact and reaches the colon, which is the primary site of its metabolic transformation.[4][8]
Despite limited absorption, trace amounts of intact this compound have been detected in human and rat plasma following oral administration of procyanidin-rich extracts.[9][10] In a human study, the administration of 2.0 g of a proanthocyanidin-rich grape seed extract resulted in a peak plasma concentration (Cmax) of 10.6 ± 2.5 nmol/L for this compound at 2 hours (Tmax) post-ingestion.[9]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key quantitative data from in vivo pharmacokinetic studies of this compound and the structurally similar dimer, procyanidin B2.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Compound | Species | Dose | Cmax (nmol/L) | Tmax (hours) | Reference |
|---|
| this compound | Human | 2.0 g Grape Seed Extract | 10.6 ± 2.5 | 2 |[5][9] |
Table 2: Pharmacokinetic Parameters of Radiolabeled Procyanidin B2 in Rats
| Compound | Administration | Dose (mg/kg) | Tmax (hours) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| [¹⁴C]Procyanidin B2 | Oral | 10.5 | ~6 | 8-11% (from blood AUC) | [11] |
| [¹⁴C]Procyanidin B2 | Oral | 10.5 | - | ~82% (from total urinary ¹⁴C) |[11] |
Note: The discrepancy in bioavailability for procyanidin B2 highlights that while the parent compound's presence in blood is low, its microbial metabolites are extensively absorbed and excreted via urine.[11]
Metabolism of this compound
This compound undergoes extensive metabolism through two primary routes: catabolism by the gut microbiota and phase II enzymatic transformations of the small fraction that is absorbed intact.[6][8]
2.1. Gut Microbiota Catabolism The vast majority of ingested PB1 reaches the colon, where it is biotransformed by commensal bacteria into smaller, more readily absorbable phenolic compounds.[4][12] This microbial degradation is the most significant metabolic pathway.[8] Key metabolites identified in plasma and urine after PB1 ingestion include 5-(3′,4′-dihydroxyphenyl)-valerolactone and 4-hydroxy-5-(3′,4′-dihydroxyphenyl)valeric acid.[8] These valerolactones and phenolic acids are considered major contributors to the systemic health benefits attributed to procyanidin consumption.[8][12]
2.2. Phase II Metabolism The small quantity of intact this compound that traverses the intestinal barrier undergoes phase II metabolism, primarily in the small intestine and liver.[6][13] These reactions include glucuronidation, sulfation, and methylation, which enhance the water solubility of the compounds to facilitate their circulation and subsequent excretion.[6][8] Mono-methylated this compound has been identified in human plasma, alongside various conjugated forms.[14]
Experimental Protocols & Methodologies
The study of this compound bioavailability and metabolism employs a range of in vivo, ex vivo, and analytical techniques.
3.1. In Vivo Human Pharmacokinetic Study A representative protocol involves the administration of a standardized procyanidin-rich extract to healthy human volunteers.[9]
-
Subjects: Healthy adults, often with a washout period for polyphenol-rich foods prior to the study.
-
Administration: A single oral dose of a precisely quantified material (e.g., 2.0 g of grape seed extract).[9]
-
Sample Collection: Blood samples are collected at baseline and at multiple time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8 hours).[5][9]
-
Sample Preparation: Plasma is separated and often treated with a mixture of β-glucuronidase and sulfatase enzymes to hydrolyze conjugated metabolites back to their aglycone forms for total quantification.[9]
-
Analysis: Quantification is performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), typically a tandem MS (MS/MS) system for high specificity and sensitivity.[9]
3.2. Ex Vivo Gut Microbiota Fermentation Model This model simulates the metabolic activity of the human colon.[15]
-
Inoculum: Fecal slurries are prepared from fresh samples donated by healthy or patient (e.g., ulcerative colitis) cohorts.[15]
-
Fermentation: The fecal slurry is incubated anaerobically in a basal medium containing the test compound (e.g., pure this compound).
-
Sampling: Aliquots are collected over a time course (e.g., 0, 6, 12, 24, 48 hours), immediately acidified to halt microbial activity, and stored at -80°C.[15]
-
Analysis: Supernatants are analyzed by LC-MS/MS to track the disappearance of the parent compound and the appearance of microbial catabolites.[15]
Cellular Mechanisms and Signaling Pathways
This compound and its metabolites exert their biological effects by modulating various intracellular signaling pathways.
4.1. Anti-inflammatory Signaling In human monocytes, this compound has been shown to prevent the lipopolysaccharide (LPS)-induced increase in reactive oxygen species (ROS).[3] It exerts this anti-inflammatory effect by directly inhibiting the activity of key kinases in pro-inflammatory pathways, including IκB kinase beta (IKKβ) and extracellular signal-regulated kinase (ERK1/2).[3][16] Inhibition of these kinases prevents the activation of transcription factors like NF-κB, ultimately reducing the production of inflammatory mediators.
4.2. Anticancer Mechanisms this compound has demonstrated anticancer activity through multiple mechanisms.
-
Induction of Apoptosis: In HCT-116 human colon carcinoma cells, PB1 treatment leads to apoptosis in a concentration-dependent manner.[1] This is achieved by increasing the mRNA expression of the pro-apoptotic protein BAX and caspase-3, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2.[1]
-
Induction of Ferroptosis: In glioblastoma (GBM), PB1 acts as a novel inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2).[17] It facilitates the interaction between PSMC3 and NRF2, promoting the ubiquitin-dependent degradation of NRF2.[17] The downregulation of NRF2 impairs the cell's antioxidant defenses, leading to an accumulation of H₂O₂ and subsequent iron-dependent cell death known as ferroptosis.[17]
Summary and Future Directions
This compound is characterized by low oral bioavailability, with the majority of the ingested dose being metabolized by the colonic microbiota into smaller, systemically available phenolic compounds. These microbial metabolites, rather than the parent dimer, are likely responsible for many of the observed health benefits. The small fraction of absorbed PB1 undergoes phase II metabolism. Methodologies for studying these processes rely heavily on sensitive analytical techniques like LC-MS/MS, combined with in vivo studies and ex vivo fermentation models. Mechanistically, PB1 and its metabolites have been shown to modulate critical signaling pathways involved in inflammation, cancer cell survival, and oxidative stress.
Future research should focus on:
-
Identifying the specific bacterial species and enzymes responsible for PB1 catabolism in the human gut.
-
Conducting pharmacokinetic studies that directly link specific microbial metabolites to in vivo biological activity.
-
Performing more human intervention trials using standardized PB1 or procyanidin-rich extracts to validate preclinical findings and establish effective dosages.
References
- 1. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Procyanidin dimer B1 and trimer C1 impair inflammatory response signalling in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hormetic response to B-type procyanidin ingestion involves stress-related neuromodulation via the gut-brain axis: Preclinical and clinical observations [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cambridge.org [cambridge.org]
- 11. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Health-Promoting Properties of Proanthocyanidins for Intestinal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Intestinal Microbiome Metabolism of Cranberry (Vaccinium macrocarpon) Proanthocyanidin Dimers, but Not Trimers, Is Altered by Dysbiosis in Ulcerative Colitis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound promotes in vitro maturation of pig oocytes by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Promotes PSMC3-NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin B1 Interaction with Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin (B600670) B1, a dimeric flavan-3-ol (B1228485) ubiquitously found in various plant-based foods, has garnered significant attention for its diverse bioactive properties. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which serves as a primary interface for its physiological effects. This technical guide provides a comprehensive overview of the current understanding of procyanidin B1's engagement with cellular membranes. It delves into the biophysical consequences of this interaction, including alterations in membrane fluidity and organization, particularly within lipid raft microdomains. Furthermore, this document elucidates the modulation of membrane-associated protein function and the subsequent impact on key signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. This guide synthesizes quantitative data from various studies, presents detailed experimental protocols for investigating these interactions, and provides visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The cellular membrane is a dynamic and complex barrier that not only defines the cell's boundary but also orchestrates a multitude of cellular processes through its intricate composition of lipids and proteins. The interaction of small molecules, such as this compound, with this critical structure can lead to profound changes in cellular function. This compound, a dimer of (+)-catechin and (-)-epicatechin, has been shown to exhibit antioxidant, anti-inflammatory, and anti-proliferative activities. Many of these effects are initiated at the cell surface, highlighting the importance of understanding its interplay with the plasma membrane. This guide aims to provide a detailed technical examination of these interactions, offering insights into the molecular mechanisms that underpin the biological activities of this compound.
Biophysical Interactions of this compound with Cellular Membranes
This compound interacts with the lipid bilayer, leading to significant alterations in its biophysical properties. These interactions are primarily governed by the molecule's ability to form hydrogen bonds and its hydrophobic nature, allowing it to partition into the membrane.
Effects on Membrane Fluidity
Studies have shown that procyanidins can modulate the fluidity of cellular membranes. Dimeric procyanidins have been observed to increase the fluidity of plasma membranes in a concentration-dependent manner.[1] This effect is attributed to the insertion of the procyanidin molecule into the lipid bilayer, which disrupts the ordered packing of phospholipid acyl chains.
Interaction with Lipid Rafts
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction. Procyanidins have been shown to interact with these domains.[2] This interaction can lead to the modulation of signaling pathways that are initiated within these rafts, potentially by altering the localization and activity of raft-associated proteins.
Quantitative Data on this compound-Membrane and Protein Interactions
The following tables summarize the available quantitative data on the interaction of this compound and related compounds with membrane components and associated proteins.
Table 1: Binding and Partitioning Data of Procyanidins
| Compound | Interaction Partner/System | Parameter | Value | Reference |
| Procyanidin C1 | Model Plasma Membrane | XLogP3 | 3.3 | [3] |
| This compound | PTP1B | Binding Constant (KS) | 4.06 × 102 L·mol-1 | [4] |
| Procyanidin B2 | PTP1B | Binding Constant (KS) | 2.53 × 102 L·mol-1 | [4] |
Table 2: Inhibitory Concentrations (IC50) and Other Quantitative Measures
| Compound | Target | Parameter | Value/Effect | Reference |
| This compound | TPA-induced mouse ear edema | Inhibition | 48% inhibition at 200 µg | [5] |
| Procyanidin B2 | TPA-induced mouse ear edema | Inhibition | 34% inhibition at 200 µg | [5] |
| Procyanidin B4 | TPA-induced mouse ear edema | Inhibition | 29% inhibition at 200 µg | [5] |
| This compound | HCT-116 (Colon Cancer) | IC50 | Effective at 100 µg/ml | [5] |
| This compound | DLD-1 (Colon Cancer) | IC50 | Effective at 100 µg/ml | [5] |
| This compound | SW620 (Colon Cancer) | IC50 | Effective at 100 µg/ml | [5] |
| Proanthocyanidins | CYP1B1 | IC50 | 2.53 ± 0.01 μM | [6] |
Modulation of Membrane-Associated Signaling Pathways
This compound's interaction with the cell membrane can trigger or inhibit various signaling cascades that are crucial for cellular homeostasis and response to external stimuli.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to suppress the downstream activation of p38 MAPK and NF-κB signaling pathways by competing with lipopolysaccharide (LPS) for binding to the TLR4-MD-2 heterodimer on the cell surface.[7]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route that governs cell growth, survival, and metabolism. While direct modulation of the PI3K/Akt pathway at the membrane by this compound is still under investigation, the interaction of procyanidins with receptor tyrosine kinases, which are upstream activators of this pathway, suggests a potential regulatory role.
Receptor Tyrosine Kinase (RTK) Signaling
Procyanidins have been demonstrated to interact with and modulate the activity of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). This interaction can interfere with ligand binding and receptor dimerization, thereby affecting downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with cellular membranes.
Preparation of Liposomes
Liposomes are artificial vesicles composed of a lipid bilayer and are widely used as a model system for studying membrane interactions.
Protocol:
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of phospholipids (B1166683) and cholesterol to mimic a specific membrane composition) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer solution by gentle agitation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate filters with a specific pore size.
-
Incorporation of this compound: this compound can be incorporated into the liposomes by either adding it to the initial lipid solution or to the aqueous hydration buffer, depending on its solubility characteristics.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is a powerful tool for studying the effect of molecules like this compound on the phase transition behavior of lipid membranes.
Protocol:
-
Sample Preparation: Prepare liposome (B1194612) suspensions with and without this compound at the desired concentrations.
-
DSC Measurement: Place a precise amount of the liposome suspension into an aluminum DSC pan. An empty pan or a pan with the corresponding buffer is used as a reference.
-
Temperature Scan: Heat the sample and reference pans at a constant rate over a defined temperature range that encompasses the lipid phase transition.
-
Data Analysis: The DSC thermogram will show an endothermic peak at the phase transition temperature (Tm). Changes in the Tm, the peak shape, and the enthalpy of the transition (ΔH) in the presence of this compound provide information about its interaction with the lipid bilayer.
Fluorescence Anisotropy
Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded in the lipid membrane. It provides a quantitative measure of membrane fluidity.
Protocol:
-
Probe Labeling: Incubate the liposomes or cells with a fluorescent membrane probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or trimethylammonium-DPH (TMA-DPH), which partitions into the hydrophobic core or the headgroup region of the membrane, respectively.
-
Treatment with this compound: Add this compound at various concentrations to the labeled liposome or cell suspension.
-
Anisotropy Measurement: Excite the sample with vertically polarized light and measure the intensity of the emitted light through polarizers oriented parallel (I||) and perpendicular (I⊥) to the excitation plane.
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is an instrumental correction factor. A decrease in anisotropy indicates an increase in membrane fluidity.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Experimental Workflows
Conclusion
The interaction of this compound with cellular membranes is a multifaceted process that initiates a cascade of biophysical and biochemical events. By altering membrane fluidity, interacting with lipid rafts, and modulating the function of membrane-associated proteins, this compound can exert significant influence over cellular signaling and physiology. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the intricate mechanisms of this compound and harness its therapeutic potential. Future research should focus on obtaining more precise quantitative data on the direct interaction of this compound with various lipid compositions and further elucidating the downstream consequences of its membrane-initiated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characteristics of the interaction mechanisms of this compound and procyanidin B2 with protein tyrosine phosphatase-1B: Analysis by kinetics, spectroscopy methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin B1 in Traditional Medicine and Ethnobotany: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Procyanidin (B600670) B1, a naturally occurring polyphenolic flavonoid, has long been a constituent of traditional medicinal preparations globally. Its widespread presence in various botanicals has led to its ethnobotanical use for a range of ailments. This technical guide provides a comprehensive overview of procyanidin B1, focusing on its ethnobotanical sources, mechanisms of action, and relevant experimental protocols for its study.
Ethnobotanical Sources and Traditional Applications
This compound is a B-type proanthocyanidin (B93508) dimer consisting of (-)-epicatechin (B1671481) and (+)-catechin units.[1] It is found in a variety of plants, many of which have a history of use in traditional medicine. Ethnobotanical sources of this compound are diverse and include the bark, seeds, fruits, and leaves of numerous plants.
Traditionally, plants containing this compound have been used for their anti-inflammatory, antioxidant, and general health-promoting properties. For instance, extracts from grape seeds, a rich source of this compound, have been used to address cardiovascular conditions and inflammation.[2][3] Similarly, cinnamon and pine bark have been utilized in folk medicine for their purported medicinal benefits, which can be partly attributed to their procyanidin content.[4][5]
Table 1: Ethnobotanical Sources of this compound
| Plant Species | Common Name | Part(s) Used | Traditional Use |
| Vitis vinifera | Grape | Seed, Leaf | Cardiovascular health, anti-inflammatory[1][2] |
| Cinnamomum verum | Cinnamon | Bark, Rind, Cortex | Anti-inflammatory[1][4] |
| Malus domestica | Apple | Fruit | General health |
| Arachis hypogaea | Peanut | Skin | Antioxidant[2] |
| Theobroma cacao | Cocoa | Bean | Cardiovascular health |
| Pinus spp. | Pine | Bark | Anti-inflammatory, antioxidant[5] |
| Uncaria guianensis | Cat's Claw | Root | Anti-inflammatory[1] |
| Camellia sinensis | Green Tea | Leaf | Antioxidant[1] |
| Cyperus esculentus | Tigernut | Leaves | Not specified in traditional medicine for leaves |
Biological Activities and Mechanisms of Action
Scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of this compound-containing plants. The primary activities of this compound include antioxidant, anti-inflammatory, and anticancer effects.
This compound is a potent antioxidant, with a capacity reportedly 20 times greater than vitamin E and 50 times greater than vitamin C.[6] Its antioxidant effects are attributed to its ability to scavenge free radicals and reduce oxidative stress.[3][7] In vitro studies have demonstrated that this compound can decrease reactive oxygen species (ROS) levels, increase glutathione (B108866) (GSH) levels, and enhance mitochondrial membrane potential.[6][8]
Table 2: In Vitro Antioxidant Effects of this compound
| Cell Line/System | Concentration | Effect | Reference |
| Porcine Oocytes | 100 μM | Increased maturation rate, decreased ROS, increased GSH and mitochondrial membrane potential | [6] |
| SCNT Embryos | Not specified | Reduced ROS, increased GSH and mitochondrial membrane potential | [8] |
| THP-1 cells | 10 µg/ml | Prevents production of reactive oxygen species (ROS) | [9] |
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to bind to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, thereby inhibiting the downstream activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[10][11] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[9][10]
Emerging research indicates that this compound possesses anticancer properties. Studies on colon cancer cell lines (HCT-116, DLD-1, SW620) have shown that this compound can decrease cell viability and induce apoptosis.[2] The mechanism involves the upregulation of pro-apoptotic proteins like caspase-3 and BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[2]
Table 3: In Vitro Anticancer Effects of this compound
| Cell Line | Concentration | Effect | Reference |
| HCT-116 | 100 µg/ml | 52.3% decrease in live cells after 24h | [2] |
| HCT-116 | Not specified | Increased apoptosis rate from 11.07% to 37.32% with increasing concentration | [2] |
Table 4: In Vivo Anticancer Effects of this compound in HCT-116 Xenograft Mouse Model
| Dosage | Effect | Reference |
| 20 mg/kg | Significantly lower tumor volume than control | [2] |
| 40 mg/kg | Significantly lower tumor volume than control | [2] |
| 60 mg/kg | Tumor growth inhibition comparable to doxorubicin (B1662922) (100 nM) | [2] |
Experimental Protocols
This section details common methodologies for the extraction, isolation, and biological evaluation of this compound.
A common method for the extraction and purification of this compound from plant material involves solvent extraction followed by column chromatography.
Protocol for Extraction and Purification:
-
Extraction: The plant material is extracted with a 70% methanol solution.
-
Partitioning: The methanol extract is subjected to liquid-liquid partitioning with ethyl acetate to enrich the this compound content.
-
Column Chromatography: The ethyl acetate fraction is then purified using two successive open column chromatography steps, first with an octadecylsilane (B103800) stationary phase, followed by a Sephadex LH20 stationary phase, to yield this compound with a purity of over 95%.[12]
To assess the cytotoxic effects of this compound on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: The cells are washed and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western blotting is used to determine the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated p38 MAPK, NF-κB).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Real-time polymerase chain reaction (RT-PCR) is employed to measure the mRNA expression levels of target genes.
Protocol:
-
RNA Extraction: Total RNA is extracted from treated and untreated cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for target genes (e.g., MD-2, TRAF-6, NF-κB) and a housekeeping gene for normalization.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct method.
Conclusion
This compound is a promising bioactive compound with a rich history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its antioxidant, anti-inflammatory, and anticancer activities are mediated through the modulation of specific signaling pathways. The experimental protocols outlined in this guide provide a foundation for further research into the pharmacological properties of this compound and its potential development as a therapeutic agent. Further investigation is warranted to fully elucidate its mechanisms of action and to translate preclinical findings into clinical applications.
References
- 1. This compound | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models [mdpi.com]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound promotes in vitro maturation of pig oocytes by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Antioxidant Activity and Anti-Apoptotic Effect of the Small Molecule this compound in Early Mouse Embryonic Development Produced by Somatic Cell Nuclear Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification and purification of this compound from food byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin B1: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Procyanidin B1, a dimeric proanthocyanidin (B93508) composed of (-)-epicatechin (B1671481) and (+)-catechin units, is a polyphenolic compound of significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant and anti-inflammatory properties. A thorough understanding of its stability and degradation profile is paramount for the development of effective and stable formulations. This technical guide provides a comprehensive overview of the factors influencing this compound stability, its degradation pathways, and the analytical methodologies for its assessment.
Executive Summary
This compound is susceptible to degradation under various environmental conditions, including exposure to heat, light, and certain pH levels. Its stability is also influenced by enzymatic and microbial activity. Degradation can lead to a loss of biological activity and the formation of various byproducts. This guide details the kinetics of this compound degradation, outlines experimental protocols for its stability testing, and explores the signaling pathways modulated by this bioactive molecule.
Factors Influencing this compound Stability
The stability of this compound is a critical factor in its handling, formulation, and therapeutic efficacy. Several factors can contribute to its degradation:
-
pH: Procyanidins are most stable in mildly acidic conditions, typically around pH 3-4. At very low pH (<2.0), they can undergo acid-catalyzed hydrolysis of the interflavan bond. In neutral or alkaline environments, they are highly susceptible to oxidation.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Storage at low temperatures, such as -20°C, is recommended for long-term stability.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of this compound.
-
Oxidation: this compound is prone to oxidation, which can be initiated by factors such as oxygen, metallic ions, and enzymes like polyphenol oxidase. This process can lead to the formation of quinones and other oxidation products.
-
Enzymatic Degradation: Enzymes present in biological systems or from microbial sources can metabolize this compound. For instance, fungal species like Aspergillus fumigatus have been shown to degrade this compound.
-
Microbial Degradation: The gut microbiota can metabolize this compound, breaking it down into smaller phenolic compounds.
Degradation Profile and Kinetics
The degradation of this compound often follows first-order kinetics, particularly in response to factors like temperature. However, under oxidative conditions, the degradation can follow second-order kinetics.
Temperature Effects
Studies on the thermal degradation of procyanidins in dark chocolate have shown that the degradation follows first-order reaction kinetics. The degradation rate constant (k) increases with temperature. For instance, the degradation of this compound in dark chocolate was significantly faster at 35°C compared to 22°C and 4°C. After 45 days of storage, the decomposition of this compound ranged from 13.6% to 33.3% in the temperature range of 4–35°C[1].
Table 1: Effect of Temperature on this compound Degradation in Dark Chocolate
| Temperature (°C) | Storage Time (days) | This compound Decomposition (%) |
| 4 | 45 | 13.6 |
| 22 | 45 | Not specified directly for B1, but higher than 4°C |
| 35 | 45 | 33.3 |
| Data adapted from a study on dark chocolate flavonoids[1] |
pH Effects
This compound is generally more stable in acidic to neutral pH. In alkaline conditions, its degradation is accelerated.
Degradation Products
The degradation of this compound can result in a variety of products, depending on the degradation pathway.
-
Oxidative Degradation: Can lead to the formation of A-type procyanidins through radical oxidation.
-
Microbial Degradation: Gut microbiota can break down this compound into smaller phenolic acids and other metabolites.
-
Enzymatic Degradation: Fungal degradation can yield various smaller molecules.
Experimental Protocols
Accurate assessment of this compound stability requires robust analytical methods.
Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying this compound and its degradation products. A typical method involves:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at approximately 280 nm is suitable for quantifying this compound. Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing this compound to stress conditions:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at an elevated temperature.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Photodegradation: Exposure to UV or fluorescent light.
-
Thermal Degradation: Heating the sample at a high temperature.
dot
References
An In-depth Technical Guide to the Health Benefits of Dietary Procyanidin B1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin (B600670) B1 (PCB1), a dimeric proanthocyanidin (B93508) composed of (+)-catechin and (-)-epicatechin, is a naturally occurring flavonoid found in various fruits and plant-based foods, including apples, grapes, and cinnamon.[1] A growing body of preclinical research highlights its potential as a therapeutic agent with a wide range of health benefits. This technical guide provides a comprehensive overview of the current scientific evidence on the health-promoting properties of dietary Procyanidin B1, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying molecular signaling pathways are presented to support further research and drug development initiatives.
Anti-Cancer Effects of this compound
This compound has demonstrated significant anti-tumor activity, particularly in the context of colon cancer. In vitro and in vivo studies have shown its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.
Inhibition of Cancer Cell Viability
PCB1 has been shown to effectively reduce the viability of various colon cancer cell lines. A notable study demonstrated a dose- and time-dependent cytotoxic effect of PCB1 on HCT-116, DLD-1, and SW620 cells.[2]
Table 1: Effect of this compound on the Viability of Colon Cancer Cell Lines
| Cell Line | Treatment | Concentration (µg/mL) | Incubation Time (h) | Cell Viability Reduction (%) | Reference |
| HCT-116 | This compound | 100 | 24 | 52.3 ± 5.0 | [2] |
| HCT-116 | This compound | 100 | 48 | 91.3 ± 0.5 | [2] |
| HCT-116 | This compound | 100 | 72 | 95.0 ± 0.9 | [2] |
| HCT-116 | Doxorubicin (control) | 10 nM | 48 | 71.1 ± 2.2 | [2] |
| HCT-116 | Doxorubicin (control) | 10 nM | 72 | 69.9 ± 4.1 | [2] |
| DLD-1 | This compound | 100 | 72 | Significant Decrease | [2] |
| SW620 | This compound | 100 | 72 | Significant Decrease | [2] |
Induction of Apoptosis
A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis. Flow cytometry analysis has revealed a concentration-dependent increase in the apoptotic rate of HCT-116 cells following treatment with PCB1.[2] This is accompanied by the modulation of key apoptosis-regulating proteins.
Table 2: this compound-Induced Apoptosis in HCT-116 Colon Cancer Cells
| Treatment Concentration (µg/mL) | Incubation Time (h) | Apoptosis Rate (%) | Reference |
| 0 (Control) | 48 | 11.07 | [2] |
| 25 | 48 | Increased | [2] |
| 50 | 48 | Increased | [2] |
| 75 | 48 | 37.32 | [2] |
| Doxorubicin (100 nM) | 48 | 36.23 | [2] |
The pro-apoptotic effect of PCB1 is mediated through the intrinsic mitochondrial pathway, characterized by an increased expression of the pro-apoptotic proteins Caspase-3 and BAX, and a decreased expression of the anti-apoptotic protein Bcl-2.[2]
In Vivo Anti-Tumor Efficacy
The anti-cancer potential of this compound has been further validated in a xenograft mouse model of colon cancer. Intragastric administration of PCB1 significantly suppressed tumor growth in mice bearing HCT-116 tumors.[2]
Table 3: In Vivo Anti-Tumor Effect of this compound in a Xenograft Mouse Model
| Treatment Group | Dose | Tumor Growth Inhibition | Reference |
| Control (PBS) | - | None | [2] |
| This compound | 20 mg/kg | Significant | [2] |
| This compound | 40 mg/kg | Significant | [2] |
| This compound | 60 mg/kg | Significant (comparable to Doxorubicin) | [2] |
| Doxorubicin | 5 mg/kg | Significant | [2] |
Signaling Pathway for Pro-Apoptotic Action
The induction of apoptosis in colon cancer cells by this compound involves the modulation of key proteins in the mitochondrial apoptotic pathway.
Anti-inflammatory Properties of this compound
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.
Inhibition of Pro-inflammatory Cytokine Production
In cellular models of inflammation, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3]
Table 4: Effect of this compound on TNF-α Production in LPS-Stimulated THP-1 Cells
| Cell Line | Treatment | Concentration | Effect on TNF-α Production | Reference |
| THP-1 | Lipopolysaccharide (LPS) | - | Increased | [3] |
| THP-1 | This compound + LPS | Not specified | Significantly decreased (p < 0.05) | [3] |
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by interfering with the TLR4 signaling cascade. It has been shown to compete with lipopolysaccharide (LPS) for binding to the TLR4-MD-2 complex, thereby inhibiting downstream signaling.[3] This leads to the suppression of the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the activation of NF-κB.[3]
Neuroprotective Effects of this compound
This compound has emerged as a promising neuroprotective agent due to its potent antioxidant properties and its ability to modulate cellular defense mechanisms against oxidative stress.
Attenuation of Oxidative Stress
In models of oxidative neuronal damage, this compound has been shown to protect cells by reducing the levels of reactive oxygen species (ROS) and increasing the activity of endogenous antioxidant enzymes.
Table 5: Neuroprotective and Antioxidant Effects of this compound in PC12 Cells
| Parameter | Treatment | Effect | Reference |
| Cell Viability | H₂O₂ | Decreased | [4] |
| Cell Viability | This compound (5 µM) + H₂O₂ | Increased | [4] |
| ROS Levels | H₂O₂ | Increased | [4] |
| ROS Levels | This compound (5 µM) + H₂O₂ | Decreased | [4] |
| MDA Levels | H₂O₂ | Increased | [4] |
| MDA Levels | This compound (5 µM) + H₂O₂ | Decreased | [4] |
| GSH-Px Activity | H₂O₂ | Decreased | [4] |
| GSH-Px Activity | This compound (5 µM) + H₂O₂ | Increased | [4] |
| CAT Activity | H₂O₂ | Decreased | [4] |
| CAT Activity | This compound (5 µM) + H₂O₂ | Increased | [4] |
| SOD Activity | H₂O₂ | Decreased | [4] |
| SOD Activity | This compound (5 µM) + H₂O₂ | Increased | [4] |
Activation of the Nrf2/ARE Signaling Pathway
The neuroprotective effects of this compound are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4][5] Activation of this pathway leads to the increased expression of downstream antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][6]
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines such as HCT-116.
-
Materials:
-
HCT-116 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µg/mL) and a positive control (e.g., 10 nM Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the procedure for quantifying apoptosis in HCT-116 cells treated with this compound using flow cytometry.
-
Materials:
-
HCT-116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
Western Blot Analysis
This protocol provides a general framework for assessing the protein expression levels of key signaling molecules modulated by this compound.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p-p38, anti-p-NF-κB, anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare total protein lysates from cells using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
In Vivo Xenograft Mouse Model
This protocol describes the establishment and use of a colon cancer xenograft model to evaluate the in vivo efficacy of this compound.
-
Materials:
-
BALB/c nude mice (female, 5 weeks old)
-
HCT-116 cells
-
Matrigel
-
This compound
-
Doxorubicin (positive control)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10⁶ cells in PBS and Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, Doxorubicin).
-
Administer treatments as scheduled (e.g., intragastric administration of this compound daily).
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Conclusion
Dietary this compound demonstrates a wide array of health benefits, supported by a growing body of preclinical evidence. Its multifaceted mechanisms of action, including the induction of cancer cell apoptosis, suppression of inflammatory signaling, and activation of antioxidant defense pathways, position it as a promising candidate for the development of novel therapeutics and nutraceuticals. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding and potential clinical applications of this potent natural compound. Further investigation, particularly through well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Health-Promoting Properties of Proanthocyanidins for Intestinal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects and Mechanisms of Procyanidins on Parkinson’s Disease In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B1 for Neuroprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Procyanidin B1, a naturally occurring biflavonoid, and its significant potential in the field of neuroprotection. This document synthesizes key research findings, focusing on the molecular mechanisms, relevant signaling pathways, and quantitative experimental data. Detailed experimental protocols are provided to facilitate the replication and advancement of research in this area.
Executive Summary
This compound, a dimer of (+)-catechin and/or (-)-epicatechin, has emerged as a potent neuroprotective agent in numerous preclinical studies. Its primary mechanisms of action are centered on its robust antioxidant and anti-apoptotic properties. A significant body of evidence points to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway as a cornerstone of its protective effects. However, it is crucial to note that its activity may be context-dependent, with some studies indicating an inhibitory effect on Nrf2 in specific cancer cell lines. This guide will explore these mechanisms, present the supporting data, and provide the necessary technical details for researchers.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and inhibiting apoptotic cell death.
Attenuation of Oxidative Stress
Oxidative stress is a key pathological factor in many neurodegenerative diseases.[1][2] this compound effectively counters oxidative damage through two main strategies:
-
Direct Radical Scavenging: As a polyphenolic compound, this compound can directly scavenge harmful reactive oxygen species (ROS), thereby preventing damage to vital cellular components like lipids, proteins, and DNA.[3][4]
-
Upregulation of Endogenous Antioxidant Defenses: The principal mechanism for its antioxidant effect is the activation of the Nrf2/ARE signaling pathway.[1][3][5][6]
Inhibition of Apoptosis
This compound has been shown to prevent neuronal apoptosis induced by various stressors. This is achieved by modulating key proteins in the apoptotic cascade. Specifically, it can attenuate the activation of caspase-3, a key executioner in apoptosis.[7][8]
Core Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are orchestrated by its modulation of several critical intracellular signaling pathways.
The Nrf2/ARE Pathway
The Nrf2/ARE pathway is the master regulator of the cellular antioxidant response.[9] In neuroprotective contexts, this compound treatment leads to the upregulation and nuclear translocation of Nrf2.[3][5] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This results in an increased expression of phase II detoxification and antioxidant enzymes, such as:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Neuroprotective Effects and Structure of Procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and Anti-Apoptotic Effect of the Small Molecule this compound in Early Mouse Embryonic Development Produced by Somatic Cell Nuclear Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
Methodological & Application
Application Notes and Protocols for Procyanidin B1 Extraction from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B1, a dimeric proanthocyanidin, is a polyphenolic compound found in numerous plant sources and is of significant interest to researchers and drug development professionals due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This document provides detailed protocols for the extraction, purification, and analysis of Procyanidin B1 from various plant materials, enabling consistent and high-yield recovery for research and development purposes.
Data Presentation: Quantitative Yield of this compound
The yield of this compound is highly dependent on the plant source, the extraction method, and the solvent system employed. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Material | Extraction Method | Solvent System | This compound Yield | Reference |
| Muscat Hamburg Grape Seed | Not specified | Not specified | 292.9 mg/100 g | [1] |
| Cyperus esculentus Leaves | 70% Methanol (B129727) Extraction | 70% Methanol | 198.9 mg/100 g | [1] |
| Grape Seed | Ultrasound-Assisted Extraction | 70% Acetone (B3395972) (acidified) | Main compound extracted (quantitative value not specified) | [2] |
| Grape Skin | Ultrasound-Assisted Extraction | 70% Acetone (acidified) | 1076 mg/kg (total tannins, B1 is a major component) | [2][3] |
| Grape Seed | Ultrasound-Assisted Extraction | 70% Methanol | 1741 mg/kg (total tannins, B1 is a major component) | [2][3] |
| Pine Bark Extracts | Not specified | Not specified | 0.43-2.95 mg/g | [4][5] |
| Grape Pomace | Optimized Ultrasound-Assisted | 60% Methanol with 1% Formic Acid | Quantified but specific yield for B1 not isolated in the summary | [6][7] |
Experimental Protocols
This section outlines a detailed methodology for the extraction and purification of this compound from plant materials, based on established scientific literature.
Sample Preparation
-
Drying: Fresh plant material should be dried to a constant weight to prevent enzymatic degradation and ensure accurate quantification. This can be achieved by air-drying, freeze-drying, or oven-drying at a low temperature (e.g., 40-50°C) to minimize thermal degradation of procyanidins.
-
Grinding: The dried plant material should be ground into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for efficient solvent extraction.
Extraction of this compound
A variety of extraction techniques can be employed. Ultrasound-assisted extraction (UAE) is presented here as it is an efficient and widely used method.[2]
Ultrasound-Assisted Extraction (UAE) Protocol:
-
Solvent Preparation: Prepare a 70% aqueous acetone solution, acidified with 0.1% formic acid. Acidification can improve the stability and extraction efficiency of procyanidins.[2][6]
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent (a solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C) to prevent degradation.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue twice more with 100 mL of the extraction solvent each time.
-
Combine the filtrates.
-
Evaporate the acetone from the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution contains the crude procyanidin extract.
-
Purification of this compound
Column chromatography using Sephadex LH-20 is a common and effective method for purifying procyanidins from crude extracts.[1]
Sephadex LH-20 Column Chromatography Protocol:
-
Column Packing:
-
Swell an appropriate amount of Sephadex LH-20 resin in 50% methanol for several hours.
-
Pack a glass column (e.g., 30 cm x 2.5 cm) with the swollen resin to create a homogenous column bed.
-
Equilibrate the column by washing it with several column volumes of the initial mobile phase (e.g., 100% methanol).
-
-
Sample Loading:
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved extract onto the top of the Sephadex LH-20 column.
-
-
Elution:
-
Begin the elution with 100% methanol to remove less polar compounds.
-
Gradually increase the polarity of the mobile phase by using a stepwise gradient of aqueous methanol (e.g., 80:20, 60:40, 40:60 methanol:water). This compound will elute in the fractions with a higher water content.
-
Alternatively, after an initial wash with methanol, a 50% aqueous acetone solution can be used to elute the procyanidins.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 10 mL).
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound.[4][8][9]
HPLC Protocol:
-
HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-40 min, 30-50% B; followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Quantification: this compound is quantified by comparing the peak area of the sample with that of a certified this compound standard of known concentration. A calibration curve should be constructed using a series of standard solutions.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound extraction and purification.
Caption: Experimental workflow for this compound extraction and purification.
References
- 1. Quantification and purification of this compound from food byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Quantification Method for this compound and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC determination of extractable and unextractable proanthocyanidins in plant materials. | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Procyanidin B1 in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B1, a dimeric proanthocyanidin (B93508) composed of two catechin (B1668976) units, is a bioactive compound found in various plant sources, including grape seeds, pine bark, and certain fruits.[1][2][3] Its potent antioxidant properties have garnered significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, which include roles in delaying aging and preventing diseases.[3] Accurate quantification of Procyanidin B1 in plant extracts is crucial for quality control, standardization of products, and for elucidating its pharmacological effects. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), along with representative quantitative data.
Data Presentation
The concentration of this compound can vary significantly among different plant sources. The following table summarizes the quantitative data of this compound found in various plant-derived materials.
| Plant Material | This compound Content | Analytical Method | Reference |
| Muscat Hamburg Grape Seed | 292.9 mg/100 g | UHPLC-QqQ-MS/MS | [2] |
| Cyperus esculentus Leaves | 198.9 mg/100 g | UHPLC-QqQ-MS/MS | [2] |
| Pine Bark Extract | 917.0 mg/kg | HPLC | [1] |
| Commercial Health Foods (containing Pine Bark Extract) | 0.43-2.95 mg/g | Heart-Cutting HPLC | [1][4][5] |
| Wild Blueberry (Vaccinium angustifolium) Extract | 1.915 ± 0.02 µg/mL | LC/MS | [6] |
Experimental Protocols
Accurate quantification of this compound requires careful sample preparation and the use of sensitive analytical techniques. Below are detailed protocols for extraction and analysis.
Extraction of this compound from Plant Material
This protocol is a general guideline and may need optimization depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetone (optional, for specific matrices)
-
Formic acid (optional, for improved extraction and stability)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of an extraction solvent. A common solvent system is 80% methanol in water.[6] For some matrices, a mixture of acetone, water, and acetic acid (70:29.5:0.5 v/v/v) can be effective.[7]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[7]
-
Sonicate the sample for 30-60 minutes at a controlled temperature (e.g., 40°C).[6][8]
-
Centrifuge the mixture at a sufficient speed (e.g., 3500 rpm or 2000 x g) for 15 minutes to pellet the solid material.[6][7]
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent.[9]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a Photodiode Array (PDA) or UV detector is a common method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An Alliance e2695 system (Waters Corp.) or equivalent, equipped with a PDA detector (e.g., Waters 2998).[10]
-
Column: A C18 reversed-phase column (e.g., Osaka Soda CAPCELL PAK UG 120 Å C18, 250 mm × 4.6 mm, 3.0 µm).[10]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Elution: A linear gradient should be optimized to achieve good separation of this compound from other compounds in the extract. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min (typical for a 4.6 mm ID column).
-
Column Temperature: 30-40°C.
-
Detection Wavelength: this compound can be monitored at approximately 276-280 nm.[10]
-
Injection Volume: 10-20 µL.
Quantification: Quantification is achieved by creating a calibration curve using a certified this compound standard at various concentrations (e.g., 0.78 to 50.00 µg/mL).[10] The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC coupled with a mass spectrometer (e.g., triple quadrupole or Orbitrap) offers higher sensitivity and selectivity for quantification.
Instrumentation and Conditions:
-
UHPLC System: A Vanquish UHPLC system (Thermo Fisher) or similar.[6]
-
Mass Spectrometer: A quadrupole orbitrap mass spectrometer (e.g., Orbitrap Exploris 240, Thermo Fisher) with a heated electrospray ionization (H-ESI) source.[6]
-
Column: A C18 column suitable for UHPLC (e.g., Accucore RP-MS, 2.1 µm, 2.1 × 100 mm, Thermo Fisher).[6]
-
Mobile Phase A: 99.9% water with 0.1% formic acid.[6]
-
Mobile Phase B: 95% acetonitrile, 5% water with 0.1% formic acid.[6]
-
Gradient Elution: A typical gradient might start at 0% B, hold for 3 minutes, ramp to 100% B at 9 minutes, hold for 1 minute, and then return to initial conditions.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Ionization Mode: Negative electrospray ionization (ESI-) is commonly used for procyanidins.[11]
-
MS Parameters:
Quantification: Similar to HPLC, quantification is performed using a calibration curve prepared with a this compound standard. The high selectivity of MS allows for more accurate quantification, especially in complex matrices.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
Conclusion
The protocols outlined in this application note provide a robust framework for the accurate and reliable quantification of this compound in diverse plant extracts. The choice between HPLC and UHPLC-MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper validation of the chosen method is essential to ensure the quality and accuracy of the results, which is of paramount importance for research, development, and quality control in the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and purification of this compound from food byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Quantification Method for this compound and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis and Purification of Procyanidin B1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis and purification of Procyanidin B1 using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a type of proanthocyanidin, a class of flavonoids, found in various plants, including grapes, apples, and pine bark.[1] It is a dimer composed of (-)-epicatechin (B1671481) and (+)-catechin units. This compound is of significant interest due to its potent antioxidant properties and potential health benefits. Accurate analysis and effective purification of this compound are crucial for research into its biological activities and for the development of standardized extracts for nutraceutical and pharmaceutical applications.
HPLC Method for Quantitative Analysis of this compound
High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of this compound in various sample matrices.
Principle of Analysis
Reverse-phase HPLC is the most common approach for the separation of this compound. A non-polar stationary phase (typically C18) is used with a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. This compound, being a polar molecule, is well-retained and separated from other phenolic compounds under these conditions. Detection is typically performed at a wavelength of around 280 nm, where procyanidins exhibit strong absorbance.
Experimental Protocol: Analytical HPLC
2.2.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[1]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Acid modifier: Formic acid or phosphoric acid.
-
This compound analytical standard (≥90% purity).
-
Sample filters (0.22 µm or 0.45 µm).
2.2.2. Sample Preparation
-
For plant extracts, accurately weigh the dried and powdered sample.
-
Extract the sample with an appropriate solvent, such as 80% methanol in water.[2] Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
2.2.3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 3 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
Gradient Program:
-
0-9 min: 6% B
-
9-25 min: 6% to 15% B
-
25-40 min: 15% to 25% B
-
40-45 min: 25% to 100% B
-
45-50 min: 100% B (column wash)
-
50.1-55 min: 6% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
2.2.4. Quantification
A calibration curve should be constructed using a series of this compound standard solutions of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve.
Data Presentation: Analytical Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC analysis of this compound, compiled from various studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 3.0 µm)[1] | Not Specified | Not Specified |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid[1] | Methanol/0.4% Phosphoric Acid[3] | Water/Methanol with 1% Acetic Acid |
| Detection | 280 nm[1] | 280 nm[3] | 280 nm |
| Linearity Range (µg/mL) | 0.78 - 50.0[1] | 20 - 100[3] | 0.5 - 100 |
| Correlation Coefficient (R²) | ≥0.9999[1] | 0.9998[3] | >0.99 |
| LOD (µg/mL) | 0.16[1] | 1.25[3] | 0.0428 |
| LOQ (µg/mL) | 0.49[1] | Not Specified | 0.1284 |
| Recovery (%) | 97.29 - 103.59[1] | 104.83[3] | 95 - 118[4] |
| Retention Time (min) | 25.4[1] | 2.55 - 2.78[3] | Not Specified |
HPLC Method for Purification of this compound
Preparative HPLC is employed for the isolation of larger quantities of pure this compound from complex mixtures. The principles are similar to analytical HPLC, but the scale is significantly larger.
Principle of Purification
The goal of preparative HPLC is to isolate a target compound with high purity and recovery. This is typically achieved by scaling up a validated analytical method. The column dimensions, flow rate, and injection volume are increased to accommodate a larger sample load. Fraction collection is performed to isolate the eluting peak corresponding to this compound. A diol-based stationary phase can also be effective for the separation of procyanidins by degree of polymerization.[5]
Experimental Protocol: Preparative HPLC
3.2.1. Equipment and Materials
-
Preparative HPLC system with a high-pressure gradient pump, a larger flow cell detector, and an automated fraction collector.
-
Preparative HPLC column (e.g., Diol or C18, with larger dimensions such as 250 mm x 20 mm).
-
Solvents: HPLC or equivalent grade acetonitrile, methanol, and water.
-
Acid modifier: Acetic acid or formic acid.
-
Concentrated sample extract containing this compound.
3.2.2. Method Development and Scale-Up
-
Analytical Method Optimization: Begin with a well-resolved analytical HPLC method.
-
Column Selection: Choose a preparative column with the same stationary phase chemistry as the analytical column.
-
Flow Rate Scaling: The flow rate is scaled up proportionally to the cross-sectional area of the preparative column. The scaling factor can be calculated as (d_prep / d_anal)² where 'd' is the internal diameter of the preparative and analytical columns, respectively.
-
Gradient Scaling: The gradient duration must be adjusted to maintain the same separation selectivity. The volume of each gradient step should be kept proportional to the column volume.
-
Sample Loading Study: Perform loading studies to determine the maximum amount of sample that can be injected without compromising the resolution between this compound and adjacent impurities.
3.2.3. Preparative Chromatographic Conditions (Example with Diol Column)
-
Column: Preparative Diol column.
-
Mobile Phase A: Acetone/Water/Acetic Acid (70:29.5:0.5, v/v/v).[5]
-
Mobile Phase B: Methanol/Acetonitrile/Acetic Acid (38:60:2, v/v/v).[5]
-
Gradient Program:
-
0-0.5 min: 10% to 12% B
-
0.5-6.0 min: 12% to 18% B
-
6.0-12.5 min: 18% to 35% B
-
12.5-12.6 min: 35% to 100% B
-
12.6-13.6 min: 100% B
-
13.7-23.7 min: 10% B (equilibration)[5]
-
-
Flow Rate: 5 mL/min.[5]
-
Column Temperature: 50 °C.[5]
-
Detection Wavelength: 280 nm.
-
Injection: Load the concentrated sample extract dissolved in a suitable solvent.
3.2.4. Fraction Collection and Post-Purification Processing
-
Set the fraction collector to collect the eluent corresponding to the retention time of this compound.
-
Combine the collected fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The purified this compound can be lyophilized to obtain a dry powder.
-
Assess the purity of the isolated compound using analytical HPLC.
Visualization of Workflows
Analytical HPLC Workflow
Caption: Workflow for the analytical determination of this compound.
Preparative HPLC Purification Workflow
Caption: Workflow for the purification of this compound using preparative HPLC.
Principle of Chromatographic Separation
Caption: Principle of reverse-phase chromatographic separation of this compound.
References
- 1. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Quantification Method for this compound and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Procyanidin B1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procyanidin B1 is a B-type proanthocyanidin (B93508) dimer, composed of an (-)-epicatechin (B1671481) and a (+)-catechin unit linked by a C4→C8 bond.[1] Found in various plant sources such as grapes, apples, cinnamon, and cocoa, it is of significant interest due to its potent antioxidant, anti-inflammatory, and potential antineoplastic properties.[2] Accurate and sensitive quantification of this compound in complex matrices like plant extracts and biological fluids is crucial for pharmacological studies, quality control of nutraceuticals, and drug development.
This application note details a robust and sensitive method for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method employs Multiple Reaction Monitoring (MRM) for selective and precise quantification.
Principle
The method involves chromatographic separation of this compound from other matrix components using reversed-phase UHPLC, followed by detection using a tandem mass spectrometer. The compound is ionized using electrospray ionization (ESI), and the specific precursor ion for this compound is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This highly selective process (MRM) minimizes matrix interference and allows for accurate quantification at low concentrations. Due to its acidic nature, this compound is readily measured in negative ion mode as a deprotonated molecule [M-H]⁻.[3]
Experimental Workflow
The overall experimental process from sample preparation to data acquisition is outlined below.
Caption: General workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plant material (e.g., grape seed powder) or biological matrix
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions (e.g., 0.5 to 100 µg/mL) by serially diluting the stock solution with 60% methanol for the calibration curve.[4]
Sample Preparation (from Grape Seed Extract)
-
Extraction: Weigh 250 mg of powdered grape seed sample and add 5.0 mL of methanol/water (60:40, v/v).[5]
-
Sonication: Sonicate the mixture for 60 minutes at room temperature.[5]
-
Centrifugation: Centrifuge the slurry at 2500 rpm for 15 minutes.[5]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial for analysis.[5]
UHPLC-MS/MS Method
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: UHPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 Column (e.g., 2.1 x 100 mm, 2.1 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.2 mL/min[6] |
| Injection Volume | 1 µL[6] |
| Column Temperature | 30 °C |
| Gradient | Start at 5% B, linear ramp to 100% B in 9 min, hold for 1 min, return to 5% B.[6] |
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative[3] |
| Capillary Voltage | 2300 V[6] |
| Source Temperature | 120 °C[7] |
| Desolvation Temp. | 250 °C[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | m/z 577.1[8][9] |
| Product Ion (Quantifier) | m/z 289.1[9] |
| Product Ion (Qualifier) | m/z 425.1[9] |
| Collision Energy | ~30 eV (instrument dependent)[9] |
Data Presentation and Results
The mass spectrum of this compound is characterized by a deprotonated molecular ion [M-H]⁻ at m/z 577.1.[8] Tandem mass spectrometry (MS/MS) of this precursor ion yields a characteristic fragmentation pattern useful for structural confirmation and quantification.
Table 3: Characteristic MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 577.1)
| Product Ion (m/z) | Proposed Fragmentation Pathway | Reference |
|---|---|---|
| 451 | [M-H-126]⁻ (Retro-Diels-Alder fission) | [9] |
| 425 | [M-H-152]⁻ (Heterocyclic Ring Fission) | [5][9] |
| 407 | [M-H-170]⁻ (Loss of C₈H₁₀O₃) | [5][9] |
| 289 | [M-H-288]⁻ (Quinone Methide cleavage, Epicatechin/Catechin monomer) | [9][10] |
| 287 | [M-H-290]⁻ (Quinone Methide cleavage) |[3][9] |
Biological Pathway Context
This compound has been shown to exhibit significant anti-inflammatory activity. Studies suggest it can attenuate inflammation induced by lipopolysaccharide (LPS) by modulating key signaling pathways involving transcription factors such as STAT2 and HIF1A.[2]
Caption: this compound's inhibitory effect on inflammatory pathways.
Conclusion
The described UHPLC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in complex samples. The use of MRM ensures high specificity and accuracy, making this protocol highly suitable for applications in phytochemical analysis, food quality control, and pharmacokinetic studies in the field of drug development.
References
- 1. This compound | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Ion Mobility-Mass Spectrometry for the Separation and Analysis of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Procyanidin B1: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Procyanidin (B600670) B1 standard in various in vitro assays. Procyanidin B1, a dimeric proanthocyanidin, is a polyphenolic compound found in various plants, including grapes, apples, and cinnamon. It is recognized for its potent antioxidant, anti-inflammatory, and enzyme inhibitory properties, making it a subject of interest for pharmaceutical and nutraceutical research.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the biological activities of this compound and related extracts from various in vitro assays.
| Assay Type | Target | Test System | IC50 Value | Reference Compound |
| Enzyme Inhibition | α-Glucosidase | Saccharomyces cerevisiae | 40.05 ± 0.51 µg/mL (for Procyanidin B3) | Quercetin (IC50 = 4.20 ± 0.01 µg/mL)[1] |
| Tyrosinase | Mushroom | 6.85 ± 0.81 mg/mL (for crude procyanidin extract) | Kojic Acid (IC50 = 0.089 ± 0.08 mg/mL)[2] | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | ~50 µg/mL (for grape seed procyanidin extract) | Aspirin (3 mM), Indomethacin (20 µM)[3] |
| Cytotoxicity | Cell Viability | Prostate Cancer (PC-3) Cells | Not explicitly for B1, but 300 µg/mL of procyanidin induced 44.86% apoptosis | N/A[4] |
Experimental Protocols
Detailed methodologies for key in vitro assays involving this compound are provided below.
Antioxidant Activity Assays
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM DPPH solution in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain the solvent and DPPH solution without the sample.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[5][6]
-
Enzyme Inhibition Assays
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: The inhibition of α-glucosidase activity is determined by measuring the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL) in phosphate (B84403) buffer (pH 6.8).
-
Prepare a 5 mM pNPG solution in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of various concentrations of this compound.
-
Add 100 µL of the α-glucosidase solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 25°C for 5 minutes.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and determine the IC50 value.[7]
-
This assay identifies inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
Principle: The inhibition of tyrosinase is determined by measuring the decrease in the formation of dopachrome (B613829) from the oxidation of L-DOPA.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer (pH 6.5).
-
Prepare a 2 mM L-DOPA solution in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 40 µL of various concentrations of this compound, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Incubate at 25°C for 15 minutes.
-
Add 40 µL of the L-DOPA solution to start the reaction.
-
-
Measurement:
-
Measure the absorbance at 475 nm for 5 minutes at 30-second intervals.
-
-
Calculation:
-
Determine the rate of reaction and calculate the percentage of inhibition to find the IC50 value.
-
Cell-Based Assays
This assay evaluates the potential of this compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Principle: The anti-inflammatory effect is assessed by measuring the reduction of nitric oxide (NO) and pro-inflammatory cytokines in the culture medium.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
This assay determines the effect of this compound on cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
This assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Cellular Effects of Procyanidin B1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Procyanidin (B600670) B1 (PCB1) is a naturally occurring polyphenolic compound found in various plants, including grapes, apples, and barley.[1][2] It is a dimer composed of an epicatechin and a catechin (B1668976) unit. As a potent bioactive molecule, Procyanidin B1 has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[2][3][4] In vitro cell culture models are fundamental tools for elucidating the molecular mechanisms underlying these effects, enabling researchers to study cellular responses, signaling pathways, and dose-dependent activities in a controlled environment.
This document provides detailed protocols for key cell-based assays used to investigate the biological effects of this compound and summarizes critical experimental parameters from published studies.
Data Presentation: Summary of Experimental Parameters
The selection of cell lines, treatment concentrations, and incubation times is critical for studying the specific effects of this compound. The following tables summarize parameters used in various research contexts.
Table 1: Anti-inflammatory and Hepatoprotective Studies
| Cell Line | Model | Inducer | This compound Concentration | Incubation Time | Key Findings | Citation |
| THP-1 (Human Monocytes) | Inflammation | 1 µg/mL LPS | 100 µg/mL | 18 hours | Inhibition of TNF-α, p38 MAPK, and NF-κB signaling.[4][5][6] | [4][5][6] |
| Hepatic Stellate Cells (HSCs) | Hepatic Fibrosis | TGF-β | Not specified | Not specified | Reversal of HSC activation, mitigation of inflammation.[1] | [1] |
| HD11 (Chicken Macrophages) | Inflammation | LPS | Not specified | Not specified | Reduction of IL-1β, IL-6, and ROS; M1 to M2 polarization.[7] | [7] |
Table 2: Neuroprotective and Antioxidant Studies
| Cell Line | Model | Inducer | This compound Concentration | Incubation Time | Key Findings | Citation |
| PC12 (Rat Pheochromocytoma) | Oxidative Stress | 200 µM H₂O₂ | 5 µM | 24 hours (pre-treatment) | Increased cell survival, activation of Nrf2/ARE pathway.[8][9][10] | [8][9][10] |
| PC12 (Rat Pheochromocytoma) | Parkinson's Model | 1.5 mM MPP+ | 5 µM | 24 hours (pre-treatment) | Reduced ROS, increased antioxidant enzyme activity.[10] | [10] |
Table 3: Anti-Cancer Studies
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Key Findings | Citation |
| HCT-116, DLD-1, SW620 | Colon Cancer | 100 µg/mL | 48 - 72 hours | Induced apoptosis and S-phase cell cycle arrest.[11][12] | [11][12] |
| PC-3 | Prostate Cancer | 300 µg/mL | 24 hours | 44.86% apoptosis rate, induction of necrosis.[13][14] | [13][14] |
| Glioblastoma (GBM) cells | Glioblastoma | Not specified | Not specified | Induced ferroptosis via PSMC3-mediated NRF2 degradation.[15] | [15] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the targeted molecular pathways is crucial for understanding the mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
Caption: this compound inhibits LPS-induced inflammation via TLR4, p38, and NF-κB.
Caption: this compound exerts neuroprotective and anti-cancer effects.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the effects of this compound.
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cells of interest (e.g., HCT-116, PC12)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO or ethanol)[16]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[12][14]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with this compound as determined from viability assays for the desired time (e.g., 48 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[17][18]
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
PI Staining Solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI).[17]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubation: Incubate on ice for at least 2 hours or store at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer to generate a cell cycle histogram.[11]
Protocol 4: Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins and their phosphorylation status in cell lysates, providing insight into signaling pathway activation.[19]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents[20]
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[14][21]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate by size using SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagents. Detect the chemiluminescent signal using an imaging system.[20]
References
- 1. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Antioxidant Activity and Anti-Apoptotic Effect of the Small Molecule this compound in Early Mouse Embryonic Development Produced by Somatic Cell Nuclear Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TLR | TargetMol [targetmol.com]
- 5. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between Neuroprotective Effects and Structure of Procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Procyanidin induces apoptosis and necrosis of prostate cancer cell line PC-3 in a mitochondrion-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound Promotes PSMC3-NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Procyanidin B2-induced LKB1-AMPK activation mitigates vascular smooth muscle cell proliferation through inhibition of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. benchchem.com [benchchem.com]
Procyanidin B1: In Vivo Animal Model Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B1 (PB1), a dimeric proanthocyanidin (B93508) composed of two (−)-epicatechin units, is a naturally occurring flavonoid found in various fruits and plants, including grapes, apples, and cocoa. It has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. In vivo studies utilizing animal models are crucial for elucidating the therapeutic potential and mechanisms of action of Procyanidin B1 in a physiological context. These preclinical investigations provide essential data on efficacy, safety, and pharmacokinetics, which are fundamental for translational research and drug development.
This document provides detailed application notes and experimental protocols for the in vivo study of this compound in various animal models, focusing on cancer, hepatic fibrosis, and neuroprotection.
Commonly Used Animal Models
The selection of an appropriate animal model is critical for investigating the in vivo bioactivity of this compound. Rodents, particularly mice and rats, are the most frequently used models due to their genetic and physiological similarities to humans, ease of handling, and the availability of well-established disease induction protocols.
| Animal Model | Strain | Typical Application/Disease Model |
| Mouse | Nude (athymic) | Xenograft tumor models (e.g., colon cancer, glioblastoma)[1][2][3] |
| Mouse | C57BL/6 | Hepatic fibrosis, Diet-induced obesity, Neuroinflammation[1] |
| Rat | Sprague-Dawley | High-fat diet-induced obesity, Oxidative stress[4] |
| Rat | Wistar | Diet-induced obesity, Insulin resistance, Metabolic syndrome[1][5] |
| Zebrafish | AB strain | Neuroprotection and oxidative stress models[6][7] |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Anti-Tumor Effects of this compound in a Colon Cancer Xenograft Mouse Model[2][8]
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) | Tumor Weight (g) |
| Control (PBS) | - | Intragastric gavage | 1500 ± 150 | 1.2 ± 0.1 |
| This compound | 20 | Intragastric gavage | 850 ± 90 | 0.7 ± 0.08 |
| This compound | 40 | Intragastric gavage | 400 ± 50 | 0.3 ± 0.04 |
| This compound | 60 | Intragastric gavage | Not specified | Not specified |
| Doxorubicin (Positive Control) | 5 | Intragastric gavage | Not specified | Not specified |
Table 2: Effects of this compound on Hepatic Fibrosis Markers in C57BL/6 Mice
Specific quantitative data on hepatic fibrosis markers from dedicated this compound studies requires further targeted investigation. The provided search results indicate a hepatoprotective effect but lack specific numerical values for this table.
Table 3: Neuroprotective Effects of this compound in a Zebrafish Model of Oxidative Stress[7]
| Treatment Group | Concentration (µM) | Endpoint | Result |
| Control | - | Survival Rate | 100% |
| H₂O₂ Induced | 300 | Survival Rate | Decreased |
| This compound + H₂O₂ | 5 | Survival Rate | Significantly increased vs. H₂O₂ alone |
| This compound + H₂O₂ | 5 | Motor Activity | Significantly improved vs. H₂O₂ alone |
| This compound + H₂O₂ | 5 | ROS Levels | Significantly decreased vs. H₂O₂ alone |
| This compound + H₂O₂ | 5 | MDA Levels | Significantly decreased vs. H₂O₂ alone |
| This compound + H₂O₂ | 5 | SOD, CAT, GSH-Px Activity | Significantly increased vs. H₂O₂ alone |
Table 4: Pharmacokinetic Parameters of this compound and its Metabolites[9][10]
| Compound | Species | Dose | Cmax | Tmax |
| This compound | Human | 2g Grape Seed Extract | 10.6 ± 2.5 nmol/L | 2 h |
| Epicatechin-glucuronide (metabolite) | Rat | 1g Cocoa Cream | 423 nM | 2 h |
| Methyl catechin-glucuronide (metabolite) | Rat | 30mg Procyanidin Extract | 301 nM | 2 h |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy of this compound in a Colon Cancer Xenograft Mouse Model
This protocol is adapted from a study investigating the anti-tumor effects of this compound on HCT-116 human colon carcinoma cells in a xenograft mouse model.[2]
1. Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
HCT-116 human colon carcinoma cells
-
Nude mice (athymic), 4-6 weeks old
-
Doxorubicin (positive control)
-
Oral gavage needles
-
Calipers for tumor measurement
2. Animal Model and Treatment Procedure:
-
Cell Culture and Implantation: Culture HCT-116 cells under standard conditions. Subcutaneously inject 6 x 10⁶ cells into the right shoulder of each nude mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once the tumor volume reaches approximately 50 mm³, randomly divide the mice into treatment groups (n=5/group):
-
Control (PBS)
-
This compound (20 mg/kg)
-
This compound (40 mg/kg)
-
This compound (60 mg/kg)
-
Doxorubicin (5 mg/kg)
-
-
Administration: Administer this compound or Doxorubicin via intragastric gavage every other day for the duration of the study. The control group receives an equivalent volume of PBS.
-
Monitoring: Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
3. Data Analysis:
-
Analyze differences in tumor volume and weight between the groups using appropriate statistical methods (e.g., ANOVA).
-
Perform Western blot analysis on tumor lysates to assess the expression levels of key apoptosis-related proteins such as Caspase-3, BAX, and Bcl-2.[2][8]
Caption: Workflow for in vivo anti-tumor efficacy study of this compound.
Protocol 2: Investigation of Hepatoprotective Effects of this compound in a Mouse Model of Hepatic Fibrosis
This protocol is based on a study evaluating the effect of this compound on thioacetamide (B46855) (TAA)-induced hepatic fibrosis in C57BL/6 mice.
1. Materials:
-
This compound
-
Thioacetamide (TAA)
-
Silymarin (B1681676) (positive control)
-
C57BL/6 mice
-
Oral gavage needles
-
Materials for histological analysis (e.g., formalin, paraffin, hematoxylin (B73222) and eosin, Masson's trichrome stain)
-
Reagents for Western blot and RT-qPCR
2. Animal Model and Treatment Procedure:
-
Induction of Hepatic Fibrosis: Induce hepatic fibrosis in C57BL/6 mice by intraperitoneal injection of TAA.
-
Treatment Groups: Divide the mice into the following groups:
-
Control
-
TAA model
-
TAA + this compound
-
TAA + Silymarin
-
-
Administration: Administer this compound or silymarin orally (e.g., via gavage) for the specified treatment period.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum analysis of liver function enzymes (ALT, AST). Euthanize the mice and collect liver tissue for histological examination and molecular analysis.
3. Data Analysis:
-
Histology: Stain liver sections with H&E and Masson's trichrome to assess liver morphology and collagen deposition.
-
Biochemical Analysis: Measure serum levels of ALT and AST.
-
Molecular Analysis: Use Western blot and RT-qPCR to determine the expression levels of proteins and genes involved in the THRSP-mediated P2X7r/NLRP3 signaling pathway.
Signaling Pathways Modulated by this compound
Apoptosis Induction in Cancer Cells
This compound has been shown to induce apoptosis in colon cancer cells by modulating the expression of key regulatory proteins.[2][8] It upregulates the expression of pro-apoptotic proteins such as Caspase-3 and BAX, while downregulating the anti-apoptotic protein Bcl-2. This shifts the balance towards programmed cell death, contributing to the inhibition of tumor growth.
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
NRF2-Mediated Ferroptosis in Glioblastoma
In glioblastoma cells, this compound has been identified as an inhibitor of NRF2.[3][9] By binding to NRF2, it promotes its ubiquitin-dependent degradation via the PSMC3-NRF2 pathway. The downregulation of NRF2 leads to an accumulation of reactive oxygen species (ROS), such as H₂O₂, which in turn induces ferroptosis, a form of iron-dependent programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes PSMC3-NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Procyanidins target mesenteric adipose tissue in Wistar lean rats and subcutaneous adipose tissue in Zucker obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes PSMC3‐NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Procyanidin B1 in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin B1, a naturally occurring flavonoid found in various plants like grapes, apples, and cinnamon, has garnered significant attention for its potent antioxidant properties.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4][5] this compound has demonstrated a remarkable capacity to mitigate oxidative stress by scavenging free radicals and modulating key signaling pathways involved in cellular defense mechanisms.[1][2]
These application notes provide a comprehensive overview of the use of this compound in various oxidative stress models. Detailed protocols for both in vitro and in vivo experiments are presented to guide researchers in investigating the therapeutic potential of this promising natural compound.
Mechanism of Action
This compound exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize harmful free radicals, thereby preventing cellular damage.
-
Modulation of Signaling Pathways: this compound has been shown to influence key signaling pathways that regulate the cellular antioxidant response and inflammation. These include:
-
Nrf2/ARE Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4] Some studies suggest that proanthocyanidins (B150500) may increase Nrf2 protein levels by inhibiting its ubiquitination and degradation.[6]
-
NF-κB Pathway: Chronic inflammation is closely linked to oxidative stress. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Procyanidins have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including stress responses. Proanthocyanidins can modulate the MAPK pathway, which in turn can influence the expression of antioxidant enzymes and suppress ROS production.[7]
-
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound in oxidative stress models.
Table 1: Effects of this compound on Oxidative Stress Markers in vitro
| Cell Line | Oxidative Stress Inducer | This compound Concentration | Outcome | Reference |
| PC12 | 200 μM H₂O₂ | 5 μM | Significantly inhibited the increase in ROS and MDA levels. Significantly increased the activities of GSH-Px, CAT, and SOD. | [5][8] |
| PC12 | 1.5 mM MPP⁺ | 5 μM | Significantly inhibited the increase in ROS and MDA induced by MPP⁺. | [4] |
| Fao | H₂O₂ | Not specified | Lowered MDA levels and LDH leakage, maintained a higher reduced/oxidized glutathione (B108866) ratio, and increased catalase/superoxide dismutase and glutathione peroxidase/superoxide dismutase ratios. | [9] |
Table 2: Effects of this compound on Oxidative Stress Markers in vivo
| Animal Model | Oxidative Stress Inducer | This compound Administration | Outcome | Reference |
| Zebrafish | 300 μM H₂O₂ | 25 μM | Significantly inhibited H₂O₂-induced increases in ROS and MDA. Significantly increased the activities of GSH-Px, CAT, and SOD. | [5] |
| Zebrafish (PD model) | 400 μM MPTP | 25 μM | Decreased the content of ROS and MDA. Increased the activity of antioxidant enzymes (GSH-Px, CAT, and SOD). | [4] |
Experimental Protocols
Protocol 1: In Vitro Oxidative Stress Model Using PC12 Cells
This protocol describes the use of the rat pheochromocytoma cell line (PC12) to investigate the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.[5][10]
1.1. Materials
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
Collagen-coated culture plates
-
Reagents for assessing oxidative stress (e.g., DCFH-DA for ROS, MDA assay kit, SOD assay kit, CAT assay kit, GSH-Px assay kit)
1.2. Cell Culture
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.[11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach cells by gentle pipetting.[11]
-
For experiments, seed the cells onto collagen-coated plates at an appropriate density.
1.3. Induction of Oxidative Stress and this compound Treatment
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5 μM) for 24 hours.[5][8]
-
After the pre-treatment period, induce oxidative stress by adding H₂O₂ to a final concentration of 200 μM for 24 hours.[5][8][10]
-
Include appropriate controls: a control group (no treatment), a H₂O₂-only group, and this compound-only groups.
1.4. Assessment of Oxidative Stress
-
Reactive Oxygen Species (ROS) Measurement:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Malondialdehyde (MDA) Assay:
-
Collect cell lysates after treatment.
-
Perform the MDA assay according to the manufacturer's instructions of a commercially available kit. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at around 532 nm.[12]
-
-
Antioxidant Enzyme Activity Assays (SOD, CAT, GSH-Px):
Protocol 2: In Vivo Oxidative Stress Model Using Zebrafish
This protocol outlines the use of a zebrafish model to evaluate the protective effects of this compound against H₂O₂-induced oxidative stress.[5]
2.1. Materials
-
Wild-type (AB strain) zebrafish larvae (3 days post-fertilization)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Embryo medium
-
Reagents for oxidative stress assessment (as in Protocol 1)
2.2. Experimental Procedure
-
At 3 days post-fertilization (dpf), randomly distribute zebrafish larvae into different treatment groups in a 24-well plate (e.g., 10 larvae per well).
-
The treatment groups should include: a control group (embryo medium only), a H₂O₂-only group (300 μM H₂O₂), and groups co-treated with H₂O₂ and various concentrations of this compound (e.g., 25 μM).[5]
-
Expose the larvae to the respective treatments for 4 days.
-
Monitor the larvae for any developmental abnormalities or mortality.
2.3. Assessment of Oxidative Stress in Zebrafish Larvae
-
After the treatment period, collect the larvae from each group.
-
Homogenize the larvae in appropriate lysis buffer on ice.
-
Centrifuge the homogenates to obtain the supernatant.
-
Use the supernatant to measure ROS levels, MDA content, and the activities of SOD, CAT, and GSH-Px as described in Protocol 1.4.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the detection of key proteins in the Nrf2, NF-κB, and MAPK signaling pathways.
3.1. Materials
-
Treated cells or tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
3.2. Procedure
-
Extract total protein from treated cells or tissues using RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: this compound's role in the Nrf2/ARE antioxidant pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Antioxidant Activity and Anti-Apoptotic Effect of the Small Molecule this compound in Early Mouse Embryonic Development Produced by Somatic Cell Nuclear Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes in vitro maturation of pig oocytes by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Procyanidins protect Fao cells against hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Procyanidin B1 as a Therapeutic Agent
Introduction
Procyanidin (B600670) B1 (PB1) is a B-type procyanidin dimer, specifically an epicatechin-(4β→8)-catechin dimer, naturally found in various plants such as cinnamon, cocoa, apples, grape seeds, and peanut skin.[1][2][3] As a polyphenolic compound, it has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antitumor properties.[2][4][5] This document provides an overview of its therapeutic potential, focusing on its application in oncology and liver disease, along with relevant experimental protocols.
Therapeutic Applications
-
Oncology: Procyanidin B1 has demonstrated notable antitumor effects, particularly in colon cancer and glioblastoma.[2][6] In vitro studies have shown its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest.[3][7] These effects are mediated through the modulation of key signaling pathways that regulate cell survival and death.[7] For instance, PB1 has been shown to increase the expression of pro-apoptotic proteins like Bax and Caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2][3] In glioblastoma, this compound has been found to induce ferroptosis by promoting the ubiquitination of PSMC3-NRF2.[6] Preclinical animal studies have supported these findings, showing that oral administration of PB1 can significantly suppress tumor growth in xenograft models.[2][6]
-
Hepatic Fibrosis: Research indicates that this compound can attenuate fibrogenesis and inflammation in the liver.[5] It has a hepatoprotective effect by targeting the THRSP-mediated P2X7r/NLRP3 axis, which in turn reverses the activation of hepatic stellate cells and mitigates inflammation.[5]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory activity by interfering with signaling pathways.[1] It has been shown to decrease the release of inflammatory factors and prevent the phosphorylation of ERK1/2 and the production of reactive oxygen species (ROS) in THP-1 cells.[5][8] Additionally, it can decrease TNF-α, phosphorylated p38 MAPK, and NF-κB levels following LPS administration.[8]
-
Antiviral Activity: this compound has been found to inhibit the replication of the Hepatitis C virus.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the therapeutic effects of this compound.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HCT-116 | Colon Cancer | CCK-8 | 100 µg/ml | Decreased cell viability to 8.7% after 48h and 5.0% after 72h | [3] |
| HCT-116 | Colon Cancer | Apoptosis Assay | 75 µg/ml | Increased apoptosis compared to Doxorubicin (100 nM) after 48h | [3] |
| HCT-116 | Colon Cancer | Cell Cycle Analysis | 75 µg/ml | Arrested cell cycle in the S phase | [3] |
| GL261 | Glioblastoma | IC50 | Not Specified | Induced ferroptosis | [6] |
| HepG2 | Liver Cancer | Proliferation Assay | 0-500 µM | Suppressed cell proliferation and migration | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |
| Xenograft Mouse Model (HCT-116 cells) | Colon Cancer | 20, 40, 60 mg/kg via gavage every other day | Significantly suppressed tumor growth | [2] |
| Orthotopic Xenograft Mouse Model (GL261-Luc-GFP cells) | Glioblastoma | 15 mg/kg daily oral administration for 44 days | Significantly higher survival rate and reduced tumor size | [6] |
| Hepatoma Mouse Model | Liver Cancer | Up to 15 mg/kg subcutaneous injection every 3 days for 30 days | No change in body weight, indicating non-toxicity | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[7]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10-300 µg/mL) or a vehicle control.[7]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
Reagent Addition:
-
For MTT assay: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 1-4 hours at 37°C, then add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[7]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[7]
2. Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.[7]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
3. Western Blot Analysis
This protocol is used to detect changes in protein expression levels (e.g., Bax, Bcl-2, Caspase-3) in response to this compound treatment.[7]
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.[7]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
4. In Vivo Xenograft Mouse Model
This protocol describes the evaluation of the antitumor activity of this compound in a mouse model.[2]
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 6x10⁶ HCT-116 cells) into the right shoulder of nude mice.[2]
-
Tumor Growth and Grouping: Once the tumor volume reaches approximately 50 mm³, randomly divide the mice into treatment groups (e.g., Control (PBS), this compound (20, 40, 60 mg/kg), and a positive control like Doxorubicin (5 mg/kg)).[2]
-
Treatment Administration: Administer this compound or the control substance via intragastric gavage every other day.[2]
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induces apoptosis by regulating Bcl-2 family proteins.
Caption: this compound exerts anti-inflammatory effects via TLR4 signaling.
Caption: General workflow for in vitro studies of this compound.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. This compound Promotes PSMC3‐NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Procyanidin B1 in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B1, a naturally occurring polyphenolic flavonoid found in various fruits and plant-based foods, has garnered significant attention for its potent anti-inflammatory properties.[1] This dimeric procyanidin, composed of catechin (B1668976) and epicatechin units, has been shown to modulate key signaling pathways implicated in the pathogenesis of numerous inflammatory diseases. These application notes provide a comprehensive overview of the mechanisms of action of procyanidin B1 and detailed protocols for its investigation in inflammatory disease models.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with pro-inflammatory signaling cascades. Key mechanisms include:
-
Inhibition of the TLR4/MD-2 Signaling Pathway: this compound has been demonstrated to competitively bind to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, thereby inhibiting the downstream signaling cascade induced by lipopolysaccharide (LPS).[1][2] This interaction prevents the activation of subsequent inflammatory pathways.
-
Suppression of NF-κB and p38 MAPK Signaling: By blocking the TLR4/MD-2 complex, this compound effectively suppresses the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[1][2] This leads to a reduction in the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3]
-
Modulation of the NLRP3 Inflammasome: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[4][5]
-
Regulation of STAT2 and HIF1α Transcription Factors: Emerging research suggests that this compound can also modulate the inflammatory response by downregulating the transcription factors STAT2 and HIF1α, which are involved in macrophage polarization and the expression of inflammatory genes.[3][6]
Data Presentation
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| THP-1 | LPS (100 ng/mL) | 10 µg/mL | TNF-α production | Significantly decreased (p < 0.05) | [1][2] |
| THP-1 | LPS (100 ng/mL) | 10 µg/mL | Phosphorylated p38 MAPK | Significantly suppressed | [1][2] |
| THP-1 | LPS (100 ng/mL) | 10 µg/mL | Phosphorylated NF-κB | Significantly suppressed | [1][2] |
| THP-1 | LPS (100 ng/mL) | 0.3, 1, 3, 10 µM | p-p65, p-IKKα/β, p-IκBα | Dose-dependent decrease | [2] |
| THP-1 | LPS (100 ng/mL) | 0.3, 1, 3, 10 µM | MMP9 expression | Dose-dependent inhibition | [2] |
| HD11 | LPS (100 ng/mL) | 100 µg/mL | IL-1β levels | Decreased to 71% of LPS-only group | [3] |
| HD11 | LPS (100 ng/mL) | 100 µg/mL | IL-6 levels | Decreased to 76% of LPS-only group | [3] |
Table 2: In Vivo Effects of this compound in Animal Models of Inflammation
| Animal Model | Disease Induction | This compound Dosage | Measured Parameter | Result | Reference |
| C57BL/6 Mice | DSS-induced colitis | 10, 20, 40 mg/kg | MMP9 expression in colon | Significantly decreased | [2] |
| C57BL/6 Mice | DSS-induced colitis | Not specified | Phosphorylation of p65 in colon | Significantly inhibited | [2] |
| C57BL/6 Mice | Thioacetamide-induced hepatic fibrosis | Not specified | Caspase-1 and IL-1β release | Decreased | [4] |
| C57BL/6 Mice | Thioacetamide-induced hepatic fibrosis | Not specified | P2X7r-modulated NLRP3 inflammasome activation | Decreased | [4] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-Stimulated THP-1 Macrophages
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated human THP-1 monocyte-derived macrophages.
a. Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents and equipment for Western blotting
b. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
To differentiate monocytes into macrophages, seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 nM PMA for 48 hours.
-
After differentiation, wash the adherent macrophages with PBS to remove non-adherent cells.
c. This compound Treatment and LPS Stimulation:
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) for 2 hours.[2]
-
Following pre-treatment, stimulate the cells with 100 ng/mL LPS for the desired time period (e.g., 30 minutes for signaling pathway analysis, 6 hours for cytokine mRNA analysis, or 24 hours for cytokine protein analysis in the supernatant).[2]
d. Measurement of Inflammatory Markers:
-
ELISA for Cytokine Production: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot for Signaling Proteins:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, and total IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
In Vivo Anti-inflammatory Assay in a DSS-Induced Colitis Mouse Model
This protocol describes the induction of colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and the evaluation of the therapeutic effects of this compound.
a. Animals and Reagents:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
b. Induction of Colitis and this compound Treatment:
-
Provide mice with drinking water containing 2.5% (w/v) DSS for 7-9 consecutive days to induce acute colitis.[2]
-
Administer this compound orally by gavage at desired doses (e.g., 10, 20, 40 mg/kg) daily, starting from the first day of DSS treatment.[2]
-
A control group should receive DSS water and vehicle (e.g., water or saline) by oral gavage. A healthy control group should receive regular drinking water and vehicle.
-
Monitor the mice daily for body weight, stool consistency, and rectal bleeding.
c. Assessment of Colitis Severity:
-
At the end of the treatment period, euthanize the mice and collect the colon.
-
Measure the colon length.
-
Fix a portion of the distal colon in 10% buffered formalin for histological analysis (H&E staining).
-
Homogenize the remaining colon tissue for protein extraction and subsequent Western blot analysis of inflammatory markers such as p-p65 and MMP9, as described in the in vitro protocol.[2]
Visualizations
Signaling Pathways
Caption: this compound inhibits inflammatory signaling pathways.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice [frontiersin.org]
- 3. preprints.org [preprints.org]
- 4. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Proanthocyanidins suppress NLRP3 inflammasome and M1 macrophage polarization to alleviate severe acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Procyanidin B1: Application Notes and Protocols for Investigating Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin B1, a naturally occurring dimeric proanthocyanidin (B93508) found in various fruits and plants, has garnered significant interest for its potential therapeutic applications in metabolic syndrome. This cluster of conditions—including central obesity, hyperglycemia, dyslipidemia, and hypertension—is a major risk factor for cardiovascular disease and type 2 diabetes. This compound has been shown to modulate key signaling pathways involved in glucose and lipid metabolism, reduce inflammation, and improve insulin (B600854) sensitivity. These application notes provide a comprehensive overview of the methodologies and protocols for investigating the effects of this compound on metabolic syndrome, supported by quantitative data and visual workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models of metabolic syndrome.
Table 1: Effects of this compound on Metabolic and Inflammatory Biomarkers in High-Fat Diet-Induced Obese Mice [1][2]
| Parameter | Control (High-Fat Diet) | This compound (150 mg/kg) | This compound (250 mg/kg) |
| Body Weight Gain (g) | 25.4 ± 1.2 | 20.1 ± 1.0 | 18.5 ± 0.9** |
| Serum TNF-α (pg/mL) | 45.2 ± 3.1 | 33.6 ± 2.5 | 28.9 ± 2.1 |
| Serum IL-1β (pg/mL) | 38.7 ± 2.8 | 29.1 ± 2.2* | 24.5 ± 1.9 |
| Serum IL-6 (pg/mL) | 52.3 ± 4.0 | 41.8 ± 3.3 | 35.7 ± 2.8** |
| Total Cholesterol (mmol/L) | 6.8 ± 0.5 | 5.4 ± 0.4 | 4.9 ± 0.3 |
| Triglycerides (mmol/L) | 2.1 ± 0.2 | 1.6 ± 0.1* | 1.4 ± 0.1 |
| LDL-c (mmol/L) | 1.9 ± 0.2 | 1.4 ± 0.1 | 1.2 ± 0.1** |
| HDL-c (mmol/L) | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.4 ± 0.1** |
*p < 0.05, **p < 0.01 compared to the control group. Data are presented as mean ± SEM.
Table 2: Effect of Cinnamtannin B1 (a Procyanidin) on Glucose Uptake in 3T3-L1 Adipocytes [3]
| Treatment | Time (minutes) | Glucose Uptake (cpm) |
| Basal | - | 450.0 |
| Cinnamtannin B1 (0.11 mM) | 15 | 702.0 |
| 30 | 1111.0 | |
| 60 | 2226.0 | |
| Insulin (100 nM) | 15 | 660.0 |
| 30 | 1039.0 | |
| 60 | 2135.0 |
**p < 0.005 compared to basal. cpm = counts per minute. Note: While this study used Cinnamtannin B1, the methodology is applicable for testing this compound.
Experimental Protocols
In Vivo High-Fat Diet-Induced Metabolic Syndrome Mouse Model
This protocol describes the induction of metabolic syndrome in mice using a high-fat diet and subsequent treatment with this compound.[1][4]
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD) (60% kcal from fat)
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly divide mice into three groups:
-
Control Group: High-fat diet + Vehicle
-
Low-Dose Group: High-fat diet + this compound (150 mg/kg body weight/day)
-
High-Dose Group: High-fat diet + this compound (250 mg/kg body weight/day)
-
-
Administer the respective diets and treatments daily via oral gavage for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform metabolic tests such as an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).[5]
-
Collect blood samples for analysis of serum biomarkers (glucose, insulin, lipids, inflammatory cytokines).
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for histological analysis and molecular studies (e.g., Western blotting, qPCR).
In Vitro 3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay
This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent measurement of glucose uptake following treatment with this compound.[6][7][8][9]
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS) and Calf Serum (CS)
-
Differentiation induction cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
Insulin solution (10 µg/mL in DMEM with 10% FBS)
-
This compound
-
2-deoxy-D-[³H]-glucose
-
Krebs-Ringer phosphate (B84403) (KRP) buffer
-
Phloretin (B1677691) and Cytochalasin B
-
Scintillation counter
Procedure: Part A: 3T3-L1 Adipocyte Differentiation
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.
-
Two days post-confluency (Day 0), induce differentiation by replacing the medium with MDI medium.
-
On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed by Day 8-10.
Part B: Glucose Uptake Assay [3]
-
On Day 8-10 of differentiation, starve the mature 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.
-
Wash the cells with KRP buffer.
-
Treat the cells with various concentrations of this compound (or vehicle control) in KRP buffer for 15, 30, and 60 minutes. Include a positive control group treated with insulin (100 nM).
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes.
-
Stop the uptake by adding ice-cold KRP buffer containing phloretin and cytochalasin B.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
Western Blot Analysis for AMPK Activation
This protocol describes the detection of AMP-activated protein kinase (AMPK) activation in cell lysates or tissue homogenates by measuring the phosphorylation of AMPKα at Threonine 172.[10][11]
Materials:
-
Liver or adipose tissue from the in vivo study, or 3T3-L1 cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize tissue samples or lyse cells in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AMPKα to normalize the data.
Mandatory Visualizations
References
- 1. This compound and Coumaric Acid from Highland Barley Alleviated High-Fat-Diet-Induced Hyperlipidemia by Regulating PPARα-Mediated Hepatic Lipid Metabolism and Gut Microbiota in Diabetic C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 9. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procyanidin B2-induced LKB1-AMPK activation mitigates vascular smooth muscle cell proliferation through inhibition of mTOR signaling [kjpp.net]
- 11. Procyanidin B2-induced LKB1-AMPK activation mitigates vascular smooth muscle cell proliferation through inhibition of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Procyanidin B1 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis, purification, and biological evaluation of Procyanidin (B600670) B1 and its analogs. The protocols are intended for research purposes to facilitate the investigation of their therapeutic potential.
Introduction
Procyanidin B1, a dimer of (+)-catechin and (-)-epicatechin (B1671481), and its analogs are naturally occurring flavonoids found in various plants, including grape seeds, apples, and cinnamon.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[2][3] The therapeutic potential of this compound analogs stems from their ability to modulate key cellular signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways, which are implicated in inflammation and disease progression.[4]
This document offers detailed protocols for the chemical synthesis of this compound analogs, their purification using semi-preparative High-Performance Liquid Chromatography (HPLC), and methods for evaluating their biological activity.
Data Presentation
Table 1: Summary of Reported Yields for this compound Analog Synthesis
| Starting Materials (Electrophile & Nucleophile) | Catalyst/Method | Product | Yield (%) | Purity (%) | Reference |
| Acetylated (-)-epicatechin & Benzylated (+)-catechin | SnCl₄ | Acetylated this compound analog | 33 | >95 | [5] |
| Benzylated (-)-epicatechin & TBDMS-protected (+)-catechin | SnCl₄ | Protected this compound analog | Moderate | Not specified | [5] |
| Benzylated (-)-epicatechin & Benzylated (+)-catechin | TMSOTf (intramolecular) | This compound | 90 (final step) | Not specified | [6] |
| Benzylated (+)-catechin & Benzylated (-)-epicatechin | TMSOTf (intramolecular) | Procyanidin B4 | 66 (final step) | Not specified | [6] |
| Peracetylated (-)-epicatechin & Peracetylated (+)-catechin | Yb(OTf)₃ | This compound, B2, B4 | 29-48 | Not specified | [7] |
| 4β-benzylsulfanylepicatechin & (+)-catechin | AgBF₄ | This compound | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of an Acetylated this compound Analog via SnCl₄ Catalysis
This protocol is adapted from the method described by Okamoto et al. (2014) for the synthesis of an acetylated this compound analog.[5]
Materials:
-
Penta-O-acetyl-(-)-epicatechin (Electrophile)
-
Tetra-O-benzyl-(+)-catechin (Nucleophile)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C)
-
Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Water
Procedure:
-
Preparation of Reactants:
-
Dissolve penta-O-acetyl-(-)-epicatechin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve tetra-O-benzyl-(+)-catechin (1.2 equivalents) in anhydrous DCM.
-
-
Condensation Reaction:
-
Cool the solution of the electrophile to -20°C using a suitable cooling bath.
-
Slowly add SnCl₄ (1.5 equivalents) to the cooled solution of the electrophile. Stir for 10 minutes.
-
Add the nucleophile solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C.
-
Allow the reaction to proceed for 2-4 hours at -20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification of the Protected Dimer:
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to obtain the protected this compound analog.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the purified protected dimer in a mixture of THF/MeOH/H₂O (e.g., 20:1:1).
-
Add 20% Pd(OH)₂/C as a catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature for 12-24 hours.
-
Monitor the completion of the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final acetylated this compound analog.
-
Protocol 2: Purification of this compound Analogs by Semi-Preparative HPLC
This protocol provides a general guideline for the purification of this compound analogs. The specific conditions may need to be optimized based on the analog's structure and polarity.
Instrumentation and Materials:
-
Semi-preparative HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase semi-preparative column (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol
-
Crude or partially purified this compound analog sample
-
Solvents for sample preparation (e.g., methanol, DMSO)
Procedure:
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound analog in a minimal amount of a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the semi-preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a stable flow rate (e.g., 3-5 mL/min).
-
Set the detector wavelength to an appropriate value for procyanidins (e.g., 280 nm).
-
Inject the prepared sample onto the column.
-
Run a linear gradient elution to separate the components. An example gradient is as follows:
-
0-5 min: 5% B
-
5-45 min: 5% to 50% B
-
45-50 min: 50% to 100% B
-
50-55 min: 100% B (hold)
-
55-60 min: 100% to 5% B
-
60-70 min: 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fractions corresponding to the desired this compound analog peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified this compound analog.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.[4]
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Activity of Synthesized Acetylated this compound Analogs against HeLa S3 Cells Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Procyanidin B1 in Research
Introduction
Procyanidin (B600670) B1 is a B-type proanthocyanidin (B93508) dimer, composed of two (−)-epicatechin units linked by a 4β→8 bond. Abundantly found in various plant-based foods such as grapes, apples, cocoa, and pine bark, it is a subject of extensive research in food science and nutraceuticals due to its potent bioactive properties.[1] Procyanidin B1 exhibits significant antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[2] These application notes provide detailed protocols for the extraction, quantification, and bioactivity assessment of this compound, along with an exploration of its molecular mechanisms, to support researchers, scientists, and drug development professionals.
Application Note 1: Extraction and Quantification of this compound in Food Matrices
Accurate quantification of this compound is crucial for quality control of food products and nutraceuticals. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.
Quantitative Data: this compound Content in Various Sources
The concentration of this compound varies significantly among different plant sources and food byproducts.
| Food/Byproduct Source | This compound Content | Reference |
| Muscat Hamburg Grape Seed | 292.9 mg/100 g | [3] |
| Cyperus esculentus (Tigernut) Leaves | 198.9 mg/100 g | [3] |
| Commercial Health Foods (Pine Bark Extract) | 0.43–2.95 mg/g | [4][5] |
Experimental Protocol 1.1: Optimized Extraction of this compound from Plant Material
This protocol describes an efficient method for extracting this compound from dried plant matrices.
Materials:
-
Dried, powdered plant material (e.g., grape pomace, pine bark)
-
Extraction Solvent: 60% Methanol (B129727), 1% Formic Acid in deionized water
-
Ultrasonic bath
-
Orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1 g of the powdered plant material and place it in a conical flask.
-
Add 25 mL of the extraction solvent (60% hydromethanolic mixture with 1% formic acid) to achieve a solid-to-solvent ratio of 1:25 (w/v).[6]
-
Place the flask in an ultrasonic bath for 10 minutes to assist in cell wall disruption.[6]
-
Transfer the flask to an orbital shaker and stir for 15 minutes at room temperature.[6]
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Store the extract at 4°C until injection.
Experimental Protocol 1.2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a normal-phase HPLC method with fluorescence detection for the separation and quantification of this compound.[7]
Instrumentation & Conditions:
-
HPLC System: With a binary pump, autosampler, and fluorescence detector.
-
Column: A suitable normal-phase silica (B1680970) column.
-
Mobile Phase A: Acetonitrile:Acetic Acid (98:2, v/v)
-
Mobile Phase B: Methanol:Water:Acetic Acid (95:3:2, v/v/v)
-
Gradient Elution: A gradient program should be optimized to separate this compound from other oligomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation at 276 nm, Emission at 316 nm.[8]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Analysis: Inject the prepared standards and the filtered sample extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample by integrating the peak area and interpolating from the quadratic calibration curve generated from the standards.[7]
Application Note 2: Assessment of In Vitro Bioactivity
Evaluating the biological activity of this compound is essential for understanding its nutraceutical potential. Standardized assays for antioxidant and anti-inflammatory capacity are fundamental.
Experimental Protocol 2.1: DPPH Radical Scavenging Assay
This colorimetric assay measures the capacity of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound sample/standard dissolved in methanol
-
Methanol (as blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound sample in methanol.
-
In a 96-well plate, add 50 µL of each sample dilution to respective wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the scavenging percentage against the sample concentration.
Experimental Protocol 2.2: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures antioxidant scavenging activity against peroxyl radicals induced by AAPH.[10][11]
Materials:
-
Fluorescein (B123965) sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound sample
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare Trolox standards and this compound sample dilutions in phosphate buffer.
-
Add 25 µL of each standard, sample, and blank (buffer) to the wells of the black microplate.
-
Add 150 µL of the fluorescein solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in the reader and record the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Determine the net AUC for each sample by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Quantify the ORAC value of this compound samples by comparing their net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole.
Experimental Protocol 2.3: Cell-Based Anti-Inflammatory Assay
This protocol uses the human monocytic cell line THP-1 to assess the anti-inflammatory effects of this compound against lipopolysaccharide (LPS)-induced inflammation.[12][13]
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 2 hours.
-
Inflammation Induction: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a specified period (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of the pro-inflammatory cytokine TNF-α using a commercial ELISA kit, following the manufacturer's instructions.[13]
-
Data Analysis: Compare the TNF-α levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect.
Application Note 3: Elucidation of Molecular Mechanisms
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for targeted nutraceutical and drug development.
Anti-Inflammatory Signaling Pathways
This compound mitigates inflammation primarily by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to compete with LPS for binding to the TLR4-MD-2 complex, which is the initial step in the inflammatory cascade.[13] This prevents the downstream activation of kinases like IKKβ and p38 MAPK.[12][13] Inhibition of IKKβ prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and blocking the transcription of pro-inflammatory genes.[12] Similarly, suppression of p38 MAPK phosphorylation also contributes to reduced inflammatory cytokine production.[13]
Antioxidant Response Pathway (Nrf2/ARE)
This compound enhances the cellular antioxidant defense system by activating the Nrf2/ARE pathway.[14][15] Under normal conditions, Nrf2 is bound to Keap1, leading to its ubiquitination and degradation. Procyanidins can promote the dissociation of Nrf2 from Keap1.[16] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective phase II antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).[16][17]
Pro-Ferroptotic Mechanism in Glioblastoma
In a departure from its typical antioxidant role, this compound has been identified as a novel Nrf2 inhibitor in the context of glioblastoma (GBM).[18] It mediates the interaction between PSMC3 and Nrf2, promoting the ubiquitin-dependent degradation of Nrf2.[19] The resulting downregulation of the Nrf2 antioxidant pathway leads to an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately inducing ferroptosis, a form of iron-dependent programmed cell death, in GBM cells.[18][19]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quantification and purification of this compound from food byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Quantification Method for this compound and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Procyanidin dimer B1 and trimer C1 impair inflammatory response signalling in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Promotes PSMC3-NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Promotes PSMC3‐NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B1: A Versatile Tool for Investigating Enzyme Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B1, a naturally occurring dimeric proanthocyanidin (B93508) composed of (-)-epicatechin (B1671481) and (+)-catechin units, has garnered significant attention in biomedical research for its potent biological activities.[1] Found in various plant sources such as cinnamon, cocoa, and apples, this polyphenol exhibits a range of effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] A key aspect of its bioactivity lies in its ability to modulate the function of various enzymes, making it a valuable tool for studying enzyme kinetics, inhibition mechanisms, and for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of procyanidin B1 as an enzyme inhibitor, detailing its effects on several key enzymes. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for researchers, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data on Enzyme Inhibition
This compound has been demonstrated to inhibit a variety of enzymes with differing potencies and mechanisms. The following tables summarize the available quantitative data on its inhibitory effects.
| Enzyme Target | Inhibitor | IC50 Value | Ki Value | Inhibition Type | Reference |
| Cytochrome P450 1B1 (CYP1B1) | Proanthocyanidin (general) | 2.53 ± 0.01 µM | - | Mixed-type | [2][3] |
| Angiotensin-Converting Enzyme (ACE) | B-type Procyanidin Dimer | 97.0 µM | 97.0 µM (as dimer) | Competitive | [4][5][6] |
| Kv10.1 Channel | This compound | 10.38 ± 0.87 µM | - | - | [7] |
| Protein Tyrosine Phosphatase-1B (PTP1B) | This compound | - | - | Mixed | [8][9] |
Note: Data for proanthocyanidins (B150500) or B-type dimers are included as representative values where specific data for this compound was not available in the reviewed literature.
| Enzyme Target | Inhibitor | Binding Constant (K_S) | Key Findings | Reference |
| Protein Tyrosine Phosphatase-1B (PTP1B) | This compound | 4.06 × 10² L·mol⁻¹ | Higher binding affinity than Procyanidin B2.[8][9] | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's enzyme inhibitory effects. The following are step-by-step protocols for key enzyme inhibition assays.
Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Assay
This colorimetric assay measures the ability of this compound to inhibit the enzymatic activity of PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add the PTP1B enzyme solution to all wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.[10]
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.[10]
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.[10][11]
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the inhibitory effect of this compound on ACE using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Materials:
-
ACE from rabbit lung or a commercial source
-
Hippuryl-His-Leu (HHL) substrate solution
-
This compound (dissolved in a suitable buffer)
-
Assay Buffer (e.g., potassium phosphate buffer with NaCl, pH 8.3)
-
Hydrochloric acid (for stopping the reaction)
-
Ethyl acetate (B1210297) (for extraction)
-
HPLC system or spectrophotometer
Procedure:
-
Prepare various concentrations of this compound samples.
-
In a reaction tube, pre-incubate the ACE solution with the this compound sample (or buffer for control) at 37°C for 10 minutes.[4]
-
Initiate the enzymatic reaction by adding the HHL substrate solution.[4]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[4]
-
Stop the reaction by adding hydrochloric acid.[4]
-
Extract the produced hippuric acid with ethyl acetate.[12]
-
Quantify the amount of hippuric acid using HPLC or by measuring its absorbance with a spectrophotometer.[4][12]
-
Calculate the percentage of ACE inhibition and determine the IC50 value.[4]
α-Amylase Inhibition Assay
This protocol outlines the procedure to screen for the inhibitory activity of this compound against α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
This compound (dissolved in DMSO or buffer)
-
Tris-HCl buffer (pH 6.9 with 0.01 M CaCl2)
-
Acetic acid (50% v/v)
-
96-well microplate or test tubes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a starch solution by suspending starch in Tris-HCl buffer, boiling for 5 minutes, and then pre-incubating at 37°C for 5 minutes.[13]
-
Prepare various concentrations of this compound.
-
In a microplate well or tube, add the this compound solution to the starch substrate solution.[13]
-
Add the porcine pancreatic amylase solution and incubate for 10 minutes at 37°C.[13]
-
Stop the reaction by adding 50% acetic acid.[13]
-
Centrifuge the mixture if necessary.[13]
-
Measure the absorbance at 595 nm.[13]
-
Calculate the α-amylase inhibitory activity using the appropriate formula, comparing the absorbance of the sample to controls with and without the enzyme.[13]
Visualizing Molecular Pathways and Workflows
Understanding the broader biological context of enzyme inhibition is crucial. This compound has been shown to interfere with key signaling pathways implicated in inflammation and cell proliferation.
References
- 1. This compound | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Procyanidin structure defines the extent and specificity of angiotensin I converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel and specific inhibitor of Kv10.1 channel, suppresses the evolution of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of the interaction mechanisms of this compound and procyanidin B2 with protein tyrosine phosphatase-1B: Analysis by kinetics, spectroscopy methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 13. In vitro α-amylase inhibitory assay [protocols.io]
Procyanidin B1: A Novel Supplement for Enhancing Oocyte In Vitro Maturation
Application Notes and Protocols for Researchers and Drug Development Professionals
Procyanidin B1 (PB1), a natural polyphenolic compound, has emerged as a promising supplement for improving the success of oocyte in vitro maturation (IVM). Its potent antioxidant properties effectively mitigate the detrimental effects of oxidative stress, a key challenge in assisted reproductive technologies. These application notes provide a comprehensive overview of the effects of PB1 on oocyte maturation and subsequent embryonic development, along with detailed protocols for its use in a research setting.
Mechanism of Action
This compound enhances oocyte quality primarily by reducing oxidative stress.[1][2][3] During in vitro culture, oocytes are susceptible to damage from reactive oxygen species (ROS), which can lead to apoptosis and compromised developmental competence.[1][2] PB1 supplementation has been shown to decrease ROS levels and increase the intracellular concentration of glutathione (B108866) (GSH), a major antioxidant.[1][2][3] This antioxidative action helps maintain mitochondrial membrane potential (Δψm) and inhibits apoptosis in both oocytes and surrounding cumulus cells.[1][2][3]
A related compound, Procyanidin B2 (PCB2), has been found to improve the developmental capacity of bovine oocytes by activating the PPARγ/UCP1 pathway, which promotes lipid catabolism and reduces oxidative stress.[4][5] While the direct signaling pathways for PB1 in oocytes are still under investigation, its primary mechanism is centered on the regulation of cellular redox status.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on porcine oocyte IVM and subsequent parthenogenetic embryo development.
Table 1: Effect of this compound on Porcine Oocyte Maturation and Embryo Development
| Treatment Group | Concentration | MII Oocyte Rate (%) | Blastocyst Rate (%) | Total Cells per Blastocyst |
| Control | 0 µM | 79.61 ± 0.71 | 60.42 ± 1.97 | Not Reported |
| PB1 | 50 µM | No Significant Difference | Not Reported | Not Reported |
| PB1 | 100 µM | 83.29 ± 1.26 | 68.95 ± 5.02 ** | Significantly Increased |
| PB1 | 150 µM | No Significant Difference | Not Reported | Not Reported |
| PB1 | 200 µM | Significantly Decreased | Not Reported | Not Reported |
*p < 0.05 compared to control; **p < 0.01 compared to control. Data sourced from a study on porcine oocytes.[1]
Table 2: Effect of this compound on Oxidative Stress Markers in Porcine MII Oocytes
| Treatment Group | Concentration | Relative ROS Level (Fluorescence Intensity) | Relative GSH Level |
| Control | 0 µM | 10.11 ± 1.33 | Baseline |
| PB1 | 100 µM | 4.91 ± 0.78 * | Significantly Increased |
*p < 0.001 compared to control. Data sourced from a study on porcine oocytes.[1]
Experimental Protocols
The following are detailed protocols for the in vitro maturation of oocytes with this compound, based on methodologies described in the literature.
Preparation of this compound Stock Solution
-
Reagent: this compound (PB1) powder.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve PB1 powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
In Vitro Maturation (IVM) of Oocytes
This protocol is based on porcine oocyte IVM.
-
Oocyte Collection:
-
Collect cumulus-oocyte complexes (COCs) from porcine ovaries obtained from a local abattoir.
-
Wash the collected COCs three times in a washing medium (e.g., Tyrode's lactate-polyvinyl alcohol).
-
-
IVM Medium Preparation:
-
Use a basal IVM medium (e.g., TCM-199) supplemented with hormones (e.g., hCG and eCG), growth factors (e.g., EGF), and cysteine.
-
Prepare different treatment groups by supplementing the IVM medium with PB1 from the stock solution to achieve final concentrations of 0 µM (control), 50 µM, 100 µM, 150 µM, and 200 µM. Ensure the final DMSO concentration is consistent across all groups and does not exceed a non-toxic level (e.g., <0.1%).
-
-
Maturation Culture:
-
Culture groups of COCs (e.g., 50 COCs per well) in the prepared IVM media.
-
Incubate for 42-44 hours at 38.5°C in a humidified atmosphere of 5% CO2.
-
-
Assessment of Maturation:
-
After incubation, denude the oocytes of cumulus cells by gentle pipetting in the presence of hyaluronidase.
-
Assess maturation by observing the extrusion of the first polar body under a microscope. Oocytes with a visible first polar body are classified as mature (MII stage).
-
Measurement of Reactive Oxygen Species (ROS) Levels
-
Staining:
-
After IVM, wash the denuded MII oocytes.
-
Incubate the oocytes in a solution containing a ROS-sensitive fluorescent probe (e.g., 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA) for a specified time (e.g., 20 minutes) in the dark.
-
-
Imaging:
-
Wash the oocytes to remove excess probe.
-
Mount the oocytes on a glass slide and observe under an epifluorescence microscope with the appropriate filter set.
-
-
Quantification:
-
Capture images and measure the fluorescence intensity of each oocyte using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity to the control group.
-
Measurement of Glutathione (GSH) Levels
-
Staining:
-
After IVM, wash the denuded MII oocytes.
-
Incubate the oocytes in a solution containing a GSH-sensitive fluorescent probe (e.g., 10 µM 4-chloromethyl-6,8-difluoro-7-hydroxycoumarin - CellTracker™ Blue CMF2HC) for a specified time (e.g., 30 minutes) in the dark.
-
-
Imaging and Quantification:
-
Follow the same imaging and quantification steps as described for ROS measurement, using the appropriate filter set for the GSH probe.
-
Parthenogenetic Activation and Embryo Culture
-
Activation:
-
After IVM, wash the mature MII oocytes.
-
Induce activation by treating the oocytes with an electrical pulse or a chemical stimulus (e.g., ionomycin (B1663694) followed by 6-dimethylaminopurine).
-
-
Embryo Culture:
-
Culture the activated oocytes in a suitable embryo culture medium (e.g., PZM-3).
-
Culture for 6-7 days at 38.5°C in a humidified atmosphere of 5% CO2.
-
-
Assessment of Development:
-
Evaluate the cleavage rate at 48 hours post-activation.
-
Assess the blastocyst formation rate and count the total number of cells in the blastocysts on day 6 or 7. Total cell count can be determined by staining the blastocysts with a nuclear stain (e.g., Hoechst 33342) and counting the nuclei under a fluorescence microscope.
-
Conclusion
This compound is a valuable supplement for enhancing the in vitro maturation of oocytes. At an optimal concentration of 100 µM, it significantly improves maturation rates and the developmental potential of the resulting embryos by mitigating oxidative stress.[1] The provided protocols offer a framework for researchers to incorporate this compound into their IVM systems to improve oocyte quality and experimental outcomes. Further research may explore the precise molecular pathways activated by PB1 in oocytes of different species.
References
- 1. This compound promotes in vitro maturation of pig oocytes by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes in vitro maturation of pig oocytes by reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Procyanidin B2 improves developmental capacity of bovine oocytes via promoting PPARγ/UCP1‐mediated uncoupling lipid catabolism during in vitro maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procyanidin B2 improves developmental capacity of bovine oocytes via promoting PPARγ/UCP1-mediated uncoupling lipid catabolism during in vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Procyanidin B1 Extraction from Grape Seeds
Welcome to the technical support center for the extraction of Procyanidin (B600670) B1 from grape seeds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your extraction protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Procyanidin B1 from grape seeds?
A1: The most common methods for extracting this compound and other proanthocyanidins (B150500) from grape seeds include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1] Advanced "green" technologies like UAE, MAE, and SFE are often preferred over conventional methods due to their higher efficiency, reduced solvent consumption, and shorter extraction times.[1][2]
Q2: Which solvent is best for this compound extraction?
A2: Aqueous organic solvents are typically the most effective. A 70% aqueous acetone (B3395972) solution has been reported as one of the best solvents, yielding significantly more proanthocyanidins than other solvents.[3] Aqueous ethanol (B145695) is also widely used and is considered a food-grade solvent, which can be advantageous for nutraceutical applications.[4][5] The optimal ethanol concentration can vary, with studies showing good results with concentrations around 47-60%.[4][6]
Q3: What factors significantly influence the yield of this compound?
A3: Several factors can significantly impact the extraction yield of this compound. These include:
-
Solvent Composition: The type of solvent and its concentration in water are critical.
-
Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can cause degradation.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and solubilize the target compounds.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance extraction but may also dilute the extract.
-
Particle Size: Grinding the grape seeds to a smaller particle size increases the surface area available for extraction.
-
Extraction Method: Advanced methods like UAE and MAE can significantly improve yields compared to conventional methods.[2][7]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and other proanthocyanidins.[3][8] Reversed-phase HPLC with a C18 column and UV detection at 280 nm is a typical setup.[2] Mass spectrometry (MS) can be coupled with HPLC for more accurate identification and quantification.[9][10] The vanillin-HCl assay is a colorimetric method that can be used to determine the total proanthocyanidin (B93508) content.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not be optimal for procyanidin extraction. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 3. Insufficient Cell Wall Disruption: The solvent may not be effectively penetrating the grape seed matrix. 4. Degradation of this compound: High temperatures or prolonged extraction times can lead to degradation. | 1. Optimize Solvent: Test different solvents and aqueous concentrations. 70% acetone or 47-60% ethanol are good starting points.[4][6] 2. Optimize Parameters: Systematically vary temperature, time, and solid-to-liquid ratio to find the optimal conditions for your specific setup. 3. Enhance Disruption: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and mass transfer.[2][7] Pre-treatment of seeds, such as grinding, is also crucial. 4. Control Conditions: Carefully control the temperature and extraction time to prevent degradation. Consider using methods that allow for shorter extraction times, like MAE. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to procyanidins. 2. Presence of Oils: Grape seeds contain oils that can be co-extracted, especially with less polar solvents. | 1. Solvent Selection: Use a solvent system with higher selectivity for procyanidins. Ethyl acetate (B1210297) is a commonly used solvent in liquid-liquid extraction for purification. 2. De-fatting Step: Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove oils before the main procyanidin extraction. Supercritical CO2 can also be used for de-oiling.[12] 3. Purification: Employ purification techniques such as column chromatography (e.g., using Sephadex LH-20) or solid-phase extraction (SPE) to isolate the procyanidins.[6] |
| Inconsistent Results | 1. Variability in Raw Material: The procyanidin content of grape seeds can vary depending on the grape variety, growing conditions, and processing. 2. Inconsistent Experimental Procedure: Variations in extraction parameters between experiments. | 1. Standardize Raw Material: If possible, use grape seeds from the same source and batch for a series of experiments. Document the source and characteristics of the seeds. 2. Maintain Consistency: Ensure that all experimental parameters (solvent volume, temperature, time, etc.) are precisely controlled and recorded for each experiment. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on procyanidin extraction from grape seeds.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters and Yields
| Plant Source | Optimal Ethanol Conc. (%) | Liquid-to-Solid Ratio (mL/g) | Extraction Time (min) | Extraction Temp. (°C) | Procyanidin Yield | Reference |
| Grape Seeds | 47 | 10:1 | 53 | 60 | 26.6 mg CE/g FW | [4][5][13][14] |
| Grape Seeds | Not Specified | 15:1 | 29 | 53 | 2.185 mg/g (from Perilla Seed Hull) | [2] |
CE/g FW: Catechin Equivalents per gram Fresh Weight
Table 2: Microwave-Assisted Extraction (MAE) Parameters and Yields
| Ethanol Conc. (%) | Temperature (°C) | Extraction Time (min) | Total Monomeric Catechins (mg/g DW) | Total Proanthocyanidins (mg CE/g DW) | Reference |
| 94 | 170 | 55 | 18.3 | 43.7 | [7][15] |
| 68 | 120 | 41 | 10.7 | 113.6 | [7][15] |
| 80 | 80 | 3 | Not Specified | 22.73% | [16] |
DW: Dry Weight
Table 3: Conventional Solvent Extraction Parameters and Yields
| Solvent | Solid-to-Liquid Ratio (g:mL) | Extraction Time (min) | Temperature (°C) | Proanthocyanidin Yield | Reference |
| 60% Ethanol | 1:4 | 90 | 75 | 10.2% | [6] |
| 70% Aqueous Acetone | Not Specified | 1440 (24h) | Room Temp. | 17.5% | [3] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on optimized conditions for maximizing proanthocyanidin yield from grape seeds.[4][5][13][14]
-
Materials:
-
Grape seed powder
-
47% Ethanol in deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator (optional)
-
-
Procedure:
-
Weigh a known amount of grape seed powder and place it in an extraction vessel.
-
Add the 47% ethanol solvent at a liquid-to-solid ratio of 10:1 (mL/g).
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Set the extraction temperature to 60°C and sonicate for 53 minutes.
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant to obtain the crude procyanidin extract.
-
For concentration, the solvent can be removed using a rotary evaporator.
-
Store the dried extract at 4°C for further analysis.
-
2. Microwave-Assisted Extraction (MAE) Protocol
This protocol is designed to maximize the total proanthocyanidin content from grape seed powder.[7][15]
-
Materials:
-
Grape seed powder
-
68% Ethanol in deionized water
-
Microwave extraction system
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
-
-
Procedure:
-
Place a known amount of grape seed powder into the microwave extraction vessel.
-
Add the 68% ethanol solvent.
-
Set the microwave parameters: temperature at 120°C and extraction time of 41 minutes.
-
After the extraction cycle is complete, allow the vessel to cool.
-
Centrifuge the resulting mixture to separate the solid material.
-
Filter the supernatant to collect the crude extract.
-
Store the extract at 4°C until further analysis.
-
Visualizations
Caption: General workflow for this compound extraction from grape seeds.
Caption: Key factors influencing this compound extraction yield.
Caption: Simplified signaling pathways affected by this compound.[17][18]
References
- 1. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Optimization of Catechin and Proanthocyanidin Recovery from Grape Seeds Using Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. Grape Seeds Proanthocyanidins: Advanced Technological Preparation and Analytical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Proanthocyanidins in Grape Seed Extracts, Health Foods and Grape Seed Oils [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. caymanchem.com [caymanchem.com]
Overcoming poor solubility of Procyanidin B1 for in vivo studies
Welcome to the technical support center for Procyanidin B1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome challenges related to the poor aqueous solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
This compound is a crystalline solid with good solubility in several organic solvents but limited solubility in aqueous buffers.[1] For preparing concentrated stock solutions, organic solvents are recommended.[2]
Data Summary: Solubility of this compound
| Solvent | Reported Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | [1][3] |
| Ethanol | ~ 30 mg/mL | [1][3] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [1][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 10 mg/mL |[1][3] |
Note: Aqueous solutions are not recommended for storage for more than one day.[1]
Q2: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer for my in vivo experiment. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.
Troubleshooting Steps:
-
Reduce Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your dosing solution is insignificant, as it can have physiological effects.[1]
-
Use a Surfactant or Suspending Agent: For oral administration, preparing a suspension is a common strategy. Vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) can help keep the compound evenly dispersed.[4]
-
Explore Advanced Formulations: If simple suspensions are inadequate, consider more advanced techniques like cyclodextrin (B1172386) complexation or nanoparticle formulations to genuinely improve aqueous solubility.[5][6]
Below is a workflow to guide your decision-making process when encountering solubility issues.
References
Technical Support Center: Optimizing HPLC Separation of Procyanidin B1 Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Procyanidin (B600670) B1 and its isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Procyanidin B1 and B2 Isomers
Question: My this compound and B2 isomer peaks are not separating, leading to poor resolution or complete co-elution. What steps can I take to improve their separation?
Answer: Poor resolution between this compound and B2 is a common challenge due to their structural similarity. A systematic optimization of your chromatographic conditions is necessary to enhance the separation.
Initial System Checks:
-
Column Health: An aging or contaminated column can result in peak broadening and loss of resolution. Test the column's performance with a standard compound.
-
System Suitability: Ensure your HPLC system is operating correctly by performing a system suitability test with a known standard mixture.
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a crucial factor in achieving selectivity for isomers.[1][2]
-
Organic Solvent: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol.[1] Try adjusting the percentage of the organic solvent in small increments (e.g., 1-2%). For reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time and may improve separation.[3]
-
Mobile Phase pH: Small adjustments to the mobile phase pH can significantly alter the retention and selectivity of ionizable compounds.[3][4] The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) is common in procyanidin separations to improve peak shape and resolution.[1]
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Reversed-Phase Columns: C18 columns are a good starting point.[4][5] For challenging isomer separations, consider columns with different selectivities, such as phenyl-hexyl phases, which can offer unique interactions with aromatic compounds like procyanidins.[4]
-
Normal-Phase and HILIC Columns: Normal-phase HPLC (NP-HPLC) on a silica (B1680970) or diol column separates procyanidins based on their degree of polymerization.[5] Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of NP-HPLC, can also be effective.[5]
-
Chiral Columns: Since procyanidins possess multiple chiral centers, chiral chromatography can be a powerful tool for separating stereoisomers.[6] Polysaccharide-based chiral stationary phases (CSPs) are often used for flavonoid separations.[6]
-
-
Temperature and Flow Rate:
-
Column Temperature: Adjusting the column temperature can alter selectivity.[3] A good starting point is 40°C.[1][2] Lowering the temperature can sometimes enhance chiral selectivity.[3]
-
Flow Rate: Reducing the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation of closely eluting peaks, though this will increase the run time.[1]
-
Issue 2: Peak Tailing in Procyanidin Chromatograms
Question: I am observing significant peak tailing for my procyanidin peaks. What is the cause, and how can I improve the peak shape?
Answer: Peak tailing can compromise the accuracy of quantification and is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Acidify the Mobile Phase: The hydroxyl groups of procyanidins can interact with residual silanols on the silica-based stationary phase, causing tailing. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress these interactions.[4]
-
Use an End-Capped Column: Ensure your C18 column is properly end-capped to minimize the number of exposed silanol (B1196071) groups.[4]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[4]
-
Column Contamination: Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column.[4]
Issue 3: Fluctuating Retention Times
Question: My retention times for this compound and its isomers are shifting between runs. What could be the cause?
Answer: Stable retention times are essential for reliable peak identification. Fluctuations are often due to a lack of system equilibration or hardware issues.[1]
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when using a gradient.[1]
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to shifts in retention time.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. Employ a thermostatted column compartment to maintain a consistent temperature.[1]
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to retention time variability. Regular pump maintenance is crucial.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound isomers?
A1: The choice of column depends on the specific separation goal.
-
Reversed-Phase C18: This is the most common starting point for the analysis of low molecular weight procyanidins and their isomers.[5]
-
Phenyl-Hexyl: These columns can provide alternative selectivity for aromatic compounds like procyanidins and may improve the resolution of isomers.[4]
-
Normal-Phase (Silica or Diol): These are ideal for separating procyanidins based on their degree of polymerization (e.g., separating dimers from trimers).[5][7]
-
Chiral Columns: For separating stereoisomers of procyanidins, a chiral stationary phase is necessary.[6]
Q2: How should I prepare my sample for this compound analysis?
A2: A general sample preparation workflow for plant-derived procyanidins involves extraction, concentration, and filtration.
-
Extraction: Procyanidins are typically extracted from the ground plant material using a solvent mixture such as 70% acetone (B3395972) in water.[5][8]
-
Concentration: The extract is often concentrated under reduced pressure to remove the organic solvent.[5]
-
Reconstitution: The dried extract is then reconstituted in the initial mobile phase.[5]
-
Filtration: The final sample solution should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[5][8][9]
Q3: What are the recommended detection methods for this compound?
A3:
-
UV-Vis (DAD/PDA): Procyanidins have a characteristic UV absorbance around 280 nm. A diode-array detector (DAD) or photodiode array (PDA) detector is useful for monitoring at this wavelength.[1]
-
Fluorescence (FLD): Fluorescence detection offers higher sensitivity and selectivity for procyanidins. A common setting is an excitation wavelength of 276 nm and an emission wavelength of 316 nm.[10]
-
Mass Spectrometry (MS): For unambiguous identification and structural elucidation of procyanidin isomers, coupling HPLC with a mass spectrometer is highly recommended.[11][12]
Data Presentation
Table 1: Comparison of HPLC Conditions for Procyanidin Separation
| Parameter | Method 1: Reversed-Phase | Method 2: Normal-Phase | Method 3: Chiral Separation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][10] | Diol or Silica (e.g., 250 mm x 4.6 mm, 5 µm)[5][7] | Polysaccharide-based (e.g., Chiralpak IA)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | Dichloromethane/Methanol/Formic Acid/Water[13] | n-Hexane[6] |
| Mobile Phase B | Acetonitrile[1] | Methanol/Formic Acid/Water[7] | Isopropanol[6] |
| Gradient | Gradient from 10% to 40% B[1] | Gradient elution is common[7] | Isocratic (e.g., 90:10 A:B)[6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.0 mL/min[6] |
| Temperature | 40°C[1] | Ambient or controlled | Ambient or controlled |
| Detection | DAD (280 nm)[1] | FLD (Ex: 276 nm, Em: 316 nm)[10] | UV-Vis or PDA[6] |
| Primary Application | Separation of low molecular weight procyanidins and isomers[5] | Separation by degree of polymerization[5] | Separation of stereoisomers[6] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Isomer Separation
This protocol provides a starting point for developing a separation method for this compound and B2.
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD or FLD detector.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: Gradient from 10% to 40% B
-
40-45 min: Wash with a higher percentage of B
-
45-50 min: Re-equilibration at 10% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: DAD monitoring at 280 nm or FLD with excitation at 276 nm and emission at 316 nm.[1][10]
-
Injection Volume: 10 µL.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: General sample preparation workflow for procyanidins.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nacalai.com [nacalai.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting Procyanidin B1 quantification in complex matrices
Welcome to the technical support center for Procyanidin (B600670) B1 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate measurement of Procyanidin B1 in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in this compound quantification stem from its structural complexity and inherent instability. Key difficulties include:
-
Extraction Efficiency: this compound can bind to proteins and carbohydrates within the sample matrix, making efficient extraction difficult.[1]
-
Chemical Instability: Procyanidins are susceptible to degradation under various conditions, including exposure to light, high temperatures, and unsuitable pH levels.[1][2] Oxidation is a common issue, often indicated by the browning of the sample extract.[2]
-
Chromatographic Separation: this compound has several isomers (e.g., Procyanidin B2, B3, B4) with very similar chemical structures and retention times, which can lead to co-elution and inaccurate quantification.[3][4][5]
-
Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the matrix can suppress or enhance the ionization of this compound, leading to erroneous results.[6][7][8]
Q2: Which analytical technique is best for this compound quantification?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound in complex matrices.[9] This technique offers high selectivity by using Multiple Reaction Monitoring (MRM) mode, which minimizes interference from other compounds.[9] While HPLC with UV or Fluorescence (FLD) detection can be used, it may be less specific.[1][10] Spectrophotometric assays like the DMAC method can be used for total procyanidin content but do not distinguish between individual procyanidins like B1.[1]
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: To maintain the stability of this compound, the following precautions are recommended:
-
Control pH: Maintain a mildly acidic environment (pH 3-4) throughout the extraction and storage process, as procyanidins are most stable in this range.[2]
-
Low Temperature: Perform extractions at low temperatures and evaporate solvents at temperatures below 40°C to prevent thermal degradation.[2]
-
Protect from Light and Oxygen: Use amber vials and work quickly to minimize light exposure.[2] Performing extractions under an inert atmosphere, such as nitrogen, can prevent oxidation.[2]
-
Add Antioxidants: The addition of antioxidants like ascorbic acid to the extraction solvent can help to prevent degradation.[2]
-
Storage: For long-term storage, keep extracts frozen at -20°C to -80°C.[2] Avoid repeated freeze-thaw cycles by aliquoting samples.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Issue 1: Low or Inconsistent Extraction Yield
-
Possible Cause: Suboptimal extraction solvent.
-
Solution: The choice of solvent is critical. A mixture of acetone (B3395972) and water (e.g., 70:30, v/v) is often effective for extracting procyanidins.[9] Acidified methanol (B129727) is another common choice.[1][11] The polarity of the solvent system should be optimized for your specific matrix.
-
-
Possible Cause: Incomplete extraction from the matrix.
-
Solution: Procyanidins can form complexes with matrix components.[1] Employing extraction-enhancing techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve recovery.[11] Ensure the plant material is finely ground to maximize surface area for extraction.[9]
-
-
Possible Cause: Degradation during extraction (see Q3 in FAQs).
-
Solution: Follow the stability guidelines outlined above, including maintaining a low temperature and acidic pH.[2]
-
Issue 2: Poor Chromatographic Peak Shape or Resolution
-
Possible Cause: Co-elution with isomers.
-
Solution: this compound and its isomers are often difficult to separate.[3] Optimize your HPLC method by adjusting the mobile phase composition, gradient, and flow rate. Using a column with a different stationary phase (e.g., normal phase or HILIC) may improve separation.[12] Heart-cutting two-dimensional HPLC can also be employed for enhanced separation in very complex matrices.[4][5]
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial for good peak shape and to maintain the stability of procyanidins during analysis.[2]
-
Issue 3: Inaccurate Quantification and Poor Reproducibility in LC-MS/MS
-
Possible Cause: Significant matrix effects.
-
Solution: Matrix effects, where co-eluting components affect the ionization of the analyte, are a major challenge.[6][7][8] To mitigate this, implement one or more of the following strategies:
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds before injection.[1]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from the matrix components causing ion suppression or enhancement.[1]
-
Matrix-Matched Calibration: This is a highly effective approach. Prepare your calibration standards in a blank matrix extract that has undergone the same preparation steps as your samples.[1] This ensures that the standards and samples experience similar matrix effects.
-
-
-
Possible Cause: Non-linear calibration curve.
-
Solution: A poor calibration curve (R² < 0.99) can be due to standard degradation, incorrect preparation of standards, or detector saturation at high concentrations.[1] Ensure your standards are fresh and accurately prepared. If saturation is suspected, extend the calibration range with lower concentration points.
-
Quantitative Data Summary
The stability of procyanidins is highly dependent on environmental conditions. The following tables summarize the effects of temperature and pH on procyanidin stability.
Table 1: Effect of Temperature on Procyanidin Stability
| Temperature (°C) | Effect on Stability | Recommendation |
| > 60°C | Significant degradation and reduction in activity. | Avoid heating above 40°C during any sample preparation step.[2] |
| 50°C | Antioxidant activity begins to decline. | Use for very short durations only if absolutely necessary.[2] |
| 25°C (Room Temp) | Unsuitable for storage; significant losses can occur over time. | Avoid leaving samples at room temperature for extended periods.[2] |
| 2-8°C (Refrigeration) | Suitable for short-term storage (days). | |
| -20°C to -80°C | Ideal for long-term storage to maintain stability. | Store all stock solutions and final extracts at these temperatures.[2] |
Table 2: Effect of pH on Procyanidin Stability
| pH Range | Stability | Recommendation |
| < 2.0 | Unstable; risk of acid-catalyzed cleavage of interflavan bonds. | Avoid highly acidic conditions.[2] |
| 3.0 - 4.0 | Most Stable Range | Maintain this pH throughout extraction and storage. [2] |
| 4.0 - 6.0 | Stability decreases as pH increases. | Work quickly if operating in this range.[2] |
| > 7.0 (Neutral/Alkaline) | Very unstable; rapid oxidative degradation occurs. | Avoid neutral or alkaline conditions completely.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline and may need optimization for specific matrices.
-
Sample Preparation: Finely grind the dried plant material to a powder.
-
Extraction:
-
Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent of 70% acetone in water (v/v) containing 0.1% acetic acid.[2][9]
-
Vortex the mixture thoroughly.
-
Perform extraction using an ultrasonic bath for 30 minutes at a controlled low temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the acetone from the supernatant under a gentle stream of nitrogen at a temperature below 40°C.[9]
-
-
Cleanup (Optional but Recommended):
-
The remaining aqueous extract can be further purified using a C18 Solid Phase Extraction (SPE) cartridge to remove interfering substances.
-
-
Final Preparation:
-
Lyophilize the aqueous extract to obtain a dry powder or dilute it with the initial mobile phase for analysis.
-
Before injection, reconstitute the dried extract or dilute the liquid extract in a solvent compatible with the HPLC mobile phase (e.g., methanol/water with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[9]
-
Protocol 2: Quantification of this compound by HPLC-MS/MS
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient Elution: A typical gradient would start at 5% B, increase to 40% B over 15 minutes, followed by a wash and re-equilibration step.[9] This needs to be optimized for the specific sample matrix.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. For a B-type dimer, the precursor ion [M-H]⁻ is typically m/z 577.[13] Product ions would be determined by infusion of a pure standard.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound with known concentrations. If significant matrix effects are present, use a matrix-matched calibration approach.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Inject the prepared sample extracts.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for this compound quantification.
Signaling Pathways Modulated by this compound
This compound has been shown to exert anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways.
Caption: this compound inhibits inflammatory signaling.[3][10][11]
Caption: this compound activates the Nrf2 antioxidant pathway.[12][14]
References
- 1. This compound Promotes PSMC3‐NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Procyanidin dimer B1 and trimer C1 impair inflammatory response signalling in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. researchgate.net [researchgate.net]
- 6. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Procyanidin B1 Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent procyanidin (B600670) B1 degradation during sample preparation, extraction, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of procyanidin B1 during sample preparation?
A1: this compound is a sensitive molecule, and its degradation can be initiated by several factors. The most critical of these include exposure to high temperatures, unsuitable pH levels (both highly acidic and alkaline), the presence of oxygen (oxidation), exposure to light, and enzymatic activity.[1]
Q2: How does the choice of extraction solvent affect the stability of this compound?
A2: The selection of an appropriate extraction solvent is crucial not only for the efficient recovery of this compound but also for its stability. Solvents such as methanol (B129727) and ethanol (B145695) are effective for extracting lower molecular weight procyanidins. For higher molecular weight oligomers, acetone-water mixtures are more suitable.[1][2] The use of acidified solvents, for instance, with 0.1-1% formic or acetic acid, can enhance stability by maintaining a low pH, which aids in preventing oxidation and hydrolysis.[1]
Q3: What is the optimal temperature for storing this compound extracts to ensure long-term stability?
A3: For long-term preservation of this compound extracts, storage at low temperatures is recommended. The ideal condition for long-term storage is freezing at -20°C or, even better, -80°C. For short-term storage, such as for a few days, refrigeration at 2-8°C is adequate.[1] Storing samples at room temperature (25°C) is not advisable as it can lead to substantial degradation over time.[1]
Q4: What is the impact of pH on the stability of this compound?
A4: this compound exhibits the greatest stability in mildly acidic environments, specifically at a pH range of 3-4.[1] In highly acidic conditions (pH < 2.0), it is susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the interflavan bonds.[1] Conversely, in neutral or alkaline (basic) conditions, this compound is highly prone to oxidative degradation.[1][3] This oxidative process often leads to a visible browning of the sample and a corresponding loss of its biological activity.[1]
Q5: My this compound sample extract has turned brown. What does this color change signify?
A5: A brown discoloration in your sample extract is a common indicator of oxidative degradation of procyanidins. This chemical process occurs when the phenolic hydroxyl groups in the this compound structure react with oxygen.[1] The degradation is particularly accelerated under neutral or basic pH conditions, or when the sample is exposed to light and elevated temperatures.[1] To mitigate this, it is essential to work efficiently, consider using antioxidants, minimize exposure to oxygen, and maintain a low pH throughout the sample preparation process.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound sample preparation workflow.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound in Final Extract | Inefficient Solvent System | The choice of solvent may not be optimal for this compound. Low molecular weight procyanidins are more effectively extracted with methanol/ethanol, while higher oligomers may require aqueous acetone (B3395972). Optimize your solvent system. A solution of 70% acetone in water is a commonly used and effective solvent for a wide range of procyanidins.[1] |
| Incomplete Extraction | The extraction time or agitation may be insufficient. Ensure thorough mixing and consider increasing the extraction time or employing methods like ultrasonication to enhance extraction efficiency. | |
| Degradation of this compound (indicated by browning, loss of activity, or inconsistent analytical results) | Oxidation | The sample has been exposed to oxygen, especially at neutral or basic pH.[1][3] Work quickly to minimize air exposure. Consider adding antioxidants like ascorbic acid to the extraction solvent or performing the extraction under an inert atmosphere, such as nitrogen gas.[1] |
| pH-induced Degradation | The pH of the solution is outside the stable range of 3-4.[1] Procyanidins can undergo hydrolysis at a pH below 2 or oxidize at a higher pH.[1] It is recommended to acidify extraction solvents and buffers to a pH between 3 and 4 using formic or acetic acid.[1] | |
| Thermal Degradation | High temperatures were used during solvent evaporation (e.g., with a rotary evaporator). The antioxidant activity of procyanidins can decrease at temperatures above 50°C.[1] Evaporate solvents under reduced pressure at a low temperature (below 40°C).[1] | |
| Light Exposure | Procyanidins are sensitive to light, which can catalyze degradation.[1] Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[4][5] | |
| Enzymatic Degradation | Polyphenol oxidase or other enzymes present in the sample matrix may be degrading the procyanidins. Consider heat treatment (blanching) of the initial sample to denature enzymes or use enzymatic inhibitors. | |
| Inconsistent and Poorly Reproducible Analytical Results | Sample Heterogeneity | The initial sample may not be homogenous, leading to variations in procyanidin content between aliquots. Ensure the sample is finely ground and thoroughly mixed before taking a subsample for extraction. |
| Repeated Freeze-Thaw Cycles | Stored samples are being repeatedly frozen and thawed, which can cause degradation.[1] It is best to aliquot the final extract into single-use vials before freezing to avoid the need for repeated thawing of the bulk sample.[1] | |
| Matrix Effects in LC-MS | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[6] To mitigate this, use matrix-matched calibration standards for quantification.[6] |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Stability
| Temperature (°C) | Effect on Stability | Recommendation |
| > 60 | Significant reduction and degradation.[1][7] | Avoid heating above 40°C during any step of the sample preparation.[1] |
| 50 | Antioxidant activity begins to decline, particularly in neutral pH environments.[1] | Use for short durations only if absolutely necessary. |
| 35 | Flavonoids in dark chocolate degraded more rapidly at 35°C compared to 22°C and 4°C.[8][9] | |
| 25 (Room Temp) | Not suitable for storage; significant losses (62-85%) can occur over several months.[1] | Avoid leaving samples at room temperature for extended periods. |
| 2-8 (Refrigeration) | Suitable for short-term storage (days).[1] | Use for working solutions and for temporary storage. |
| -20 to -80 (Freezing) | Ideal for long-term storage to maintain stability.[1] |
Table 2: Effect of pH on this compound Stability
| pH Range | Effect on Stability | Recommendation |
| < 2.0 | Susceptible to acid-catalyzed hydrolysis, leading to the cleavage of interflavan bonds.[1] | Avoid highly acidic conditions unless required for a specific protocol, and if so, minimize exposure time. |
| 3.0 - 4.0 | Optimal stability.[1] | Maintain the pH of all solutions within this range using appropriate buffers or by adding small amounts of formic or acetic acid.[1] |
| 4.0 - 6.0 | Stability begins to decrease as the pH approaches neutral. | While more stable than alkaline conditions, the optimal acidic range is preferred. |
| > 7.0 (Neutral to Alkaline) | Highly susceptible to oxidative degradation, often resulting in a browning of the solution and loss of bioactivity.[1][3] | Strictly avoid neutral and alkaline conditions during sample preparation and storage. |
Experimental Protocols & Visualizations
This compound Degradation Pathways
This compound can degrade through several pathways, primarily hydrolysis and oxidation, which are influenced by factors such as pH, temperature, and the presence of oxygen.
Caption: Degradation pathways of this compound.
General Workflow for this compound Extraction and Analysis
This workflow outlines the key steps for extracting and analyzing this compound while minimizing degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
Technical Support Center: Enhancing Procyanidin B1 Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Procyanidin (B600670) B1 in animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Procyanidin B1 typically low?
A1: The low oral bioavailability of this compound is attributed to several factors. Its polymeric structure can limit its absorption across the intestinal epithelium. Furthermore, this compound is susceptible to degradation in the gastrointestinal tract and extensive metabolism by gut microbiota.[1][2]
Q2: What are the most common strategies to enhance the bioavailability of this compound?
A2: Common strategies focus on protecting this compound from degradation and improving its absorption. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles like liposomes or solid lipid nanoparticles (SLNs) can protect it from the harsh environment of the GI tract and facilitate its uptake.[3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and phytosomes can improve the solubility and absorption of lipophilic compounds like this compound.[4][5]
-
Co-administration with Bioavailability Enhancers: Compounds like piperine (B192125) can inhibit enzymes involved in the metabolism of this compound, thereby increasing its systemic exposure.
Q3: How stable is this compound in simulated gastric and intestinal fluids?
A3: this compound is relatively stable in simulated gastric fluid (acidic pH). However, it is prone to degradation and transformation in the neutral to alkaline pH of simulated intestinal fluid. This instability in the intestinal environment is a significant contributor to its low bioavailability.
Q4: What are the expected metabolites of this compound in plasma after oral administration?
A4: After oral administration, this compound is extensively metabolized. You can expect to find metabolites such as methylated and glucuronidated forms of catechin (B1668976) and epicatechin in the plasma.[6][7] The parent this compound is often detected at very low concentrations, if at all.[8][9]
Q5: What are realistic plasma concentrations to expect for this compound and its metabolites in rats after oral administration of a standard extract?
A5: Following oral administration of a procyanidin-rich extract to rats, the plasma concentrations of the parent this compound are often below the limit of detection of many analytical methods.[8][9] However, its metabolites, such as methyl catechin-glucuronide and epicatechin-glucuronide, can reach concentrations in the range of 200-500 nM.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| Rapid Metabolism and/or Poor Absorption | Consider formulating this compound in a bioavailability-enhancing delivery system such as liposomes, solid lipid nanoparticles (SLNs), or a Self-Emulsifying Drug Delivery System (SEDDS). Co-administer with a bioavailability enhancer like piperine. |
| Inadequate Dose | Review the literature for effective dose ranges in your animal model. You may need to increase the administered dose of this compound. |
| Analytical Method Not Sensitive Enough | Optimize your LC-MS/MS method to improve the limit of quantification (LOQ). Ensure efficient extraction from the plasma matrix. |
| Sample Degradation | Ensure plasma samples are processed and stored correctly (e.g., immediately placed on ice after collection, centrifuged at 4°C, and stored at -80°C). Add a stabilizing agent if necessary. |
Issue 2: High Variability in Pharmacokinetic Data Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage to minimize variability in administration. |
| Differences in Food Intake | Standardize the fasting period before dosing and control access to food and water post-dosing, as this can affect gastrointestinal transit and absorption. |
| Biological Variation | Increase the number of animals per group to improve the statistical power of your study. |
| Formulation Instability | If using a suspension, ensure it is homogenous before and during administration to each animal. For nanoformulations, check for any signs of aggregation or instability. |
Issue 3: Poor Recovery of this compound During Plasma Sample Preparation
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Test different protein precipitation solvents (e.g., acetonitrile (B52724), methanol, acetone) and their ratios with plasma to find the optimal conditions for this compound. |
| Analyte Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. |
| Degradation During Extraction | Perform the extraction process on ice and minimize the time samples are at room temperature. |
| Inefficient Liquid-Liquid or Solid-Phase Extraction | Optimize the pH and solvent composition for your extraction method to ensure efficient partitioning of this compound. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Procyanidin Metabolites in Rats Following Oral Administration of Procyanidin-Rich Extracts
| Metabolite | Cmax (nM) | Tmax (h) | Animal Model | Dosage | Reference |
| Epicatechin-glucuronide | 423 | 2 | Wistar rats | 1 g cocoa cream | |
| Methyl catechin-glucuronide | 301 | 2 | Wistar rats | 50 mg hazelnut skin extract | |
| Catechin-glucuronide | 255 | 1.5 | Wistar rats | 50 mg hazelnut skin extract | |
| Epicatechin-glucuronide (enriched) | 452 | 1.5 | Wistar rats | 50 mg hazelnut skin extract in 1 g cocoa cream |
Note: The table presents data on procyanidin metabolites as the parent compounds are often found in very low concentrations.
Table 2: Bioavailability of Procyanidin B2 in Male Rats
| Administration Route | Dose (mg/kg) | AUC (µg*h/mL) | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| Intravenous | - | - | - | - | - | [10] |
| Oral (low dose) | 10.5 | Dependent on dose | - | ~6 | 8-11 (calculated from blood) | [10] |
| Oral (high dose) | 21 | Dependent on dose | - | ~6 | 8-11 (calculated from blood) | [10] |
Note: This data is for [14C]procyanidin B2 and indicates that while a significant portion of the radiolabel is absorbed (as evidenced by urinary excretion), the bioavailability of the parent compound in blood is low, suggesting extensive first-pass metabolism.[10]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic solvent (e.g., acetone, ethanol)
-
Distilled water
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound and the solid lipid in the organic solvent. Heat the mixture to 5-10°C above the melting point of the lipid to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water and heat to the same temperature as the oil phase.
-
Emulsification: Add the hot oil phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the hot emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Nanoparticle Formation: Allow the nanoemulsion to cool to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unloaded this compound and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Quantification of this compound Metabolites in Rat Plasma by UPLC-MS/MS
This protocol is adapted from a method for quantifying procyanidins and their metabolites.[6]
Materials:
-
Rat plasma samples
-
Internal standard (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile with 0.1% formic acid (Protein precipitation and mobile phase)
-
Water with 0.1% formic acid (Mobile phase)
-
UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate the metabolites of interest.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each metabolite and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Mandatory Visualizations
Experimental Workflow for Enhancing and Assessing this compound Bioavailability
Caption: Workflow for developing and evaluating a nanoformulation to enhance this compound bioavailability.
Signaling Pathways Modulated by Procyanidins
Caption: Procyanidins can modulate inflammatory responses through the NF-κB and MAPK signaling pathways.
References
- 1. Metabolism of dietary procyanidins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing stability, bioavailability and nutritional intervention effect of procyanidins using bio-based delivery systems: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability of oligomeric proanthocyanidins by a self‐double‐emulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced oral bioavailability of oligomeric proanthocyanidins by a self-double-emulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of procyanidins and their metabolites in rat plasma and tissues in relation to ingestion of procyanidin-enriched or procyanidin-rich cocoa creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidins are not bioavailable in rats fed a single meal containing a grapeseed extract or the procyanidin dimer B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of Procyanidin B1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin (B600670) B1 (PCB1), focusing on mitigating its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: At what concentrations does Procyanidin B1 typically exhibit cytotoxicity?
A1: this compound's cytotoxic effects are dose-dependent and vary among cell lines. For instance, in HCT-116 colon cancer cells, a concentration of 100 µg/ml PCB1 resulted in a 52.3% decrease in viable cells after 24 hours. The viability further decreased to 8.7% and 5.0% after 48 and 72 hours, respectively[1]. In MCF-7 breast cancer cells, procyanidin B2 (a related compound) showed an IC50 of 19.20 μM[2]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range for your experiments.
Q2: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
A2: At high concentrations, this compound primarily induces cytotoxicity through the initiation of apoptosis. This process often involves the disruption of the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway[3]. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2[1][4].
Q3: Can this compound act as a pro-oxidant at high concentrations?
A3: Yes, like many polyphenolic compounds, this compound can exhibit a dual role, acting as an antioxidant at lower concentrations and potentially as a pro-oxidant at higher concentrations. This pro-oxidant activity can contribute to its cytotoxic effects by increasing reactive oxygen species (ROS), leading to oxidative stress and cellular damage[5].
Q4: Is the cytotoxicity of this compound selective for cancer cells?
A4: Several studies suggest that procyanidins can selectively inhibit the proliferation of cancer cells while having minimal cytotoxic effects on normal cells[4]. However, this selectivity can be cell-type dependent and is influenced by the concentration of this compound used. It is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line.
Troubleshooting Guide
Issue 1: Excessive cell death in experiments at high concentrations of this compound.
Potential Cause: The concentration of this compound used may be too high for the specific cell line, leading to overwhelming cytotoxicity and potentially off-target effects. At high concentrations, pro-oxidant effects may be predominating.
Mitigation Strategies:
-
Optimize Concentration: Perform a thorough dose-response analysis to identify the IC50 and to determine a concentration range that induces the desired biological effect (e.g., anti-proliferative) without causing excessive, acute cytotoxicity.
-
Co-treatment with Antioxidants: The pro-oxidant effects of high concentrations of this compound can be mitigated by co-treatment with antioxidants. This can help to quench excess ROS and reduce off-target cytotoxicity.
-
N-Acetylcysteine (NAC): A glutathione (B108866) precursor that can help replenish intracellular antioxidant levels.
-
Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide, a key ROS. Studies have shown that co-incubation with catalase can partially protect cells from procyanidin-mediated cell death[6].
-
Vitamin E: A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
-
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
Potential Cause: Variability in experimental conditions, including cell density, passage number, and this compound solution stability, can lead to inconsistent results.
Mitigation Strategies:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density and use cells within a narrow passage number range for all experiments.
-
Fresh Preparation of this compound: this compound solutions may degrade over time. It is recommended to prepare fresh stock solutions and dilute them to the final working concentration immediately before each experiment.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO, ethanol, or PBS, depending on the solvent for your PCB1 stock) to account for any effects of the solvent on cell viability[7].
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in HCT-116 Colon Cancer Cells
| Treatment Duration | Concentration | % Decrease in Live Cells (Mean ± SD) |
| 24 hours | 100 µg/ml | 52.3 ± 5.0% |
| 48 hours | 100 µg/ml | 91.3 ± 0.5% |
| 72 hours | 100 µg/ml | 95.0 ± 0.9% |
| (Data adapted from a study on HCT-116 cells)[1] |
Table 2: Apoptosis Induction by this compound in HCT-116 Cells after 48 hours
| Concentration of PCB1 | Apoptosis Rate (%) |
| 0 µg/ml (Control) | 11.07 |
| Increasing Concentrations | Up to 37.32 |
| (Data indicates a concentration-dependent increase in apoptosis)[1] |
Experimental Protocols
Protocol 1: Co-treatment with an Antioxidant to Mitigate Cytotoxicity
This protocol provides a general framework for assessing the ability of an antioxidant, such as N-Acetylcysteine (NAC), to mitigate this compound-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (PCB1)
-
N-Acetylcysteine (NAC)
-
MTT reagent (or other cell viability assay reagent)
-
96-well plates
-
DMSO (or appropriate solvent for PCB1 and NAC)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment (Optional): In some experimental designs, cells may be pre-treated with the antioxidant for a specific period (e.g., 1-2 hours) before the addition of this compound.
-
Co-treatment: Treat cells with varying concentrations of this compound in the presence or absence of a fixed concentration of NAC. It is advisable to test a range of NAC concentrations (e.g., 1-10 mM) to find the optimal protective concentration.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay):
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the viability of cells treated with this compound alone to those co-treated with NAC.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is used to determine if high concentrations of this compound are causing mitochondrial dysfunction, a key indicator of apoptosis induction.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
JC-1 Staining:
-
Resuspend the cell pellet in 500 µL of medium containing JC-1 dye (final concentration typically 1-5 µM).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Observe the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.
-
Visualizations
Caption: Experimental workflow for mitigating this compound cytotoxicity.
Caption: Pro-apoptotic signaling pathway of this compound at high concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorative Effects of Vitamin E and Lutein on Hydrogen Peroxide-Triggered Oxidative Cytotoxicity via Combined Transcriptome and Metabolome Analysis [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. The Protective Role of Vitamin E against Oxidative Stress and Immunosuppression Induced by Non-Esterified Fatty Acids in Bovine Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B1 in Antioxidant Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Procyanidin (B600670) B1 in common antioxidant assays. This guide is designed to help you navigate potential interferences and obtain accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Procyanidin B1 and why is it relevant in antioxidant research?
This compound is a naturally occurring polyphenol belonging to the flavonoid family. It is a dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units.[1] Its relevance in research stems from its potent antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metals. These properties make it a subject of interest for its potential health benefits.
Q2: What are the primary mechanisms of this compound's antioxidant activity?
This compound exerts its antioxidant effects through several mechanisms, including:
-
Hydrogen Atom Transfer (HAT): It can donate a hydrogen atom to quench free radicals, a common mechanism in assays like ORAC.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This is a key mechanism in assays such as DPPH and ABTS, where this compound transfers an electron to neutralize the radical.[2][3]
-
Metal Chelation: this compound can bind to metal ions, preventing them from participating in reactions that generate free radicals. This is relevant in assays like FRAP where metal ions are central to the reaction.
Q3: Can the color of this compound solutions interfere with colorimetric antioxidant assays?
Yes, this is a potential issue. This compound solutions can have a yellowish-brown hue, which may interfere with assays that rely on measuring a color change, such as the reduction of the deep purple DPPH radical or the blue-green ABTS radical cation. It is crucial to run a sample blank (containing the sample and solvent but not the radical) to subtract any background absorbance from the sample itself.
Q4: How does pH affect the stability and antioxidant activity of this compound during assays?
The pH of the assay medium is critical. Procyanidins are generally more stable in slightly acidic conditions (pH 3-4). In neutral or alkaline environments, they can degrade, which may lead to an underestimation of their antioxidant capacity. Since different assays are performed at different pH values (e.g., FRAP is at an acidic pH of 3.6, while ORAC is typically at a physiological pH of 7.4), the observed antioxidant activity of this compound can vary.
Q5: Why might I observe a non-linear dose-response curve with this compound in my antioxidant assay?
A non-linear dose-response can be due to several factors:
-
Pro-oxidant Activity: At high concentrations, some polyphenols can exhibit pro-oxidant effects, leading to a plateau or even a decrease in the measured antioxidant activity.
-
Aggregation: this compound molecules may self-aggregate at higher concentrations, which can reduce their ability to interact with the radicals in the assay, leading to a flattening of the response curve.
-
Reaction Kinetics: The reaction between this compound and the radical may not follow simple first-order kinetics, especially at higher concentrations, which can result in a non-linear relationship between concentration and activity.
Troubleshooting Guides
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Issue 1: Inconsistent or lower-than-expected antioxidant activity.
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure that the solvent used to dissolve this compound is slightly acidic. Prepare fresh solutions and protect them from light and high temperatures.
-
-
Possible Cause: Slow reaction kinetics.
-
Solution: The reaction between DPPH and some antioxidants can be slow. Increase the incubation time to ensure the reaction has reached completion. Monitor the absorbance at several time points to determine the optimal incubation period.
-
Issue 2: Absorbance of the sample blank is high.
-
Possible Cause: Color interference from the this compound sample.
-
Solution: Always subtract the absorbance of a sample blank (this compound in the assay solvent without DPPH) from your sample readings.[4] If the background absorbance is too high, you may need to dilute your sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Issue 1: Results are not reproducible.
-
Possible Cause: Incomplete generation of the ABTS radical cation (ABTS•+).
-
Possible Cause: Variability in reaction time.
-
Solution: The reaction between ABTS•+ and antioxidants is relatively fast. Use a consistent and precise incubation time for all samples and standards.
-
Issue 2: Overestimation of antioxidant capacity.
-
Possible Cause: Interference from other reducing agents in the sample matrix.
-
Solution: If working with a crude extract, consider purifying this compound to eliminate interfering compounds. Alternatively, use chromatographic methods (like HPLC) coupled with the antioxidant assay to specifically determine the activity of this compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Issue 1: Low FRAP values.
-
Possible Cause: this compound's antioxidant activity in the FRAP assay is pH-dependent. The acidic condition (pH 3.6) of the FRAP assay may not be optimal for the electron-donating capacity of this compound compared to other assays.
-
Solution: While you cannot change the pH of the FRAP assay, it is important to note this limitation when comparing results with other assays. Report the antioxidant capacity as specific to the FRAP methodology.
-
-
Possible Cause: Complex formation with ferric ions.
-
Solution: this compound can chelate iron. While this is an antioxidant mechanism, it might interfere with the formation of the colored ferrous-tripyridyltriazine complex. Ensure thorough mixing and adequate incubation time.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Issue 1: High variability between replicates.
-
Possible Cause: Temperature fluctuations.
-
Solution: The thermal decomposition of AAPH, the peroxyl radical generator, is temperature-dependent. Ensure the plate reader maintains a stable temperature (typically 37°C) throughout the assay.[7]
-
-
Possible Cause: Quenching of the fluorescent probe by the sample.
-
Solution: this compound may interact with the fluorescent probe (fluorescein), leading to fluorescence quenching that is not related to antioxidant activity.[8] Run a control with your sample and the probe but without AAPH to check for any direct quenching effects.
-
Quantitative Data Summary
The antioxidant capacity of this compound can be expressed in various units, often as Trolox equivalents (TE). The following table provides an overview of typical values, though it is important to note that these can vary significantly based on experimental conditions.
| Assay | Typical Antioxidant Capacity of this compound (TEAC values) | Key Experimental Parameters |
| DPPH | ~1.5 - 3.0 mM TE/mM | Solvent: Methanol (B129727)/Ethanol (B145695), Incubation Time: 30-60 min |
| ABTS | ~1.0 - 2.5 mM TE/mM | pH: 7.4, Incubation Time: 6-30 min |
| FRAP | ~1.2 - 2.8 mM TE/mM | pH: 3.6, Wavelength: 593 nm |
| ORAC | ~3.0 - 6.0 µmol TE/µmol | Temperature: 37°C, Probe: Fluorescein (B123965) |
Note: These values are illustrative and compiled from various literature sources. Actual experimental results may vary.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a dark, amber bottle.
-
Prepare a stock solution of this compound in the same solvent. Create a series of dilutions.
-
A known antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the sample, standard, or blank (solvent) to each well.
-
Add 150 µL of the DPPH solution to all wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5][6]
-
Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.[9] Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard (FeSO4), or blank to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 4-10 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using FeSO4. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation:
-
Prepare a fluorescein working solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in the same buffer. Prepare this fresh daily.
-
Prepare a Trolox standard curve.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the standards versus their concentration to create a standard curve. Determine the ORAC value of the samples in Trolox equivalents.
-
Visualizations
Caption: General experimental workflow for assessing the antioxidant capacity of this compound.
Caption: Simplified reaction mechanism in DPPH and ABTS assays (SET-PT).
Caption: Troubleshooting logic for common issues with this compound in antioxidant assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of the interaction mechanisms of this compound and procyanidin B2 with protein tyrosine phosphatase-1B: Analysis by kinetics, spectroscopy methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Procyanidin B1 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Procyanidin (B600670) B1 using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of Procyanidin B1, offering potential causes and solutions.
Issue 1: Poor Peak Shape or Resolution of this compound
Question: My this compound peak is showing poor shape (e.g., tailing, fronting, or broadness) or is not well-resolved from other components. How can I improve this?
Answer: Poor peak shape and resolution can stem from several factors related to your liquid chromatography (LC) method. Here are some troubleshooting steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Ensure the mobile phase is properly prepared and degassed. For reversed-phase chromatography, using a mobile phase with a low percentage of organic solvent at the beginning of the gradient can improve peak shape. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is common and can improve peak shape and ionization efficiency.[1][2][3]
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds. Experiment with the gradient slope and duration to enhance resolution.[2][3]
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
-
-
Column Selection and Care:
-
Column Chemistry: C18 columns are widely used for the separation of procyanidins.[2][4] However, for complex mixtures, other column chemistries like phenyl-hexyl or biphenyl (B1667301) might provide different selectivity.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Implement a robust sample preparation procedure and consider using a guard column. Regularly flushing the column is also recommended.
-
Column Overloading: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
-
Consider Advanced Techniques:
-
UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems, with their smaller particle size columns, offer significantly higher resolution and faster analysis times compared to traditional HPLC.[5][6]
-
Two-Dimensional LC (2D-LC): For highly complex samples, 2D-LC can provide a substantial increase in peak capacity and resolution.[7]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, which can resolve isomers that are difficult to separate by chromatography alone.[1]
-
Issue 2: Low Signal Intensity or Sensitivity for this compound
Question: I am observing a weak signal for this compound in my mass spectrometer. What are the possible reasons and how can I enhance the signal?
Answer: Low signal intensity can be attributed to issues with the ionization process, the mass spectrometer settings, or the sample itself.
-
Ionization Source Optimization:
-
Ionization Mode: Procyanidins are acidic and are readily deprotonated. Therefore, negative ion electrospray ionization (ESI) is often preferred for their analysis.[8][9] However, positive ion mode, often detecting sodium adducts, has also been successfully used.[1] It is advisable to test both modes to determine the optimal one for your specific conditions.
-
Source Parameters: Optimize key ESI parameters such as capillary voltage, cone voltage (or fragmentor voltage), desolvation gas flow and temperature, and nebulizer pressure.[10] A systematic optimization of these parameters can significantly improve the signal intensity.
-
-
Mass Spectrometer Tuning and Calibration:
-
Tuning: Ensure the mass spectrometer is properly tuned for the mass range of interest. This compound has a monoisotopic mass of approximately 578.14 Da, so the tuning should be optimized around this value.
-
Calibration: A well-calibrated instrument is crucial for accurate mass measurement and can also affect sensitivity. Perform calibration as recommended by the instrument manufacturer.
-
-
Sample Preparation and Mobile Phase:
-
Sample Clean-up: Complex sample matrices can cause ion suppression, where other components in the sample interfere with the ionization of the analyte of interest. Use solid-phase extraction (SPE) or other sample clean-up techniques to remove interfering substances.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization efficiency. While formic acid is common, other additives might be more suitable for your specific instrument and method.
-
-
Check for System Contamination and Leaks:
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass spectral fragments of this compound?
A1: this compound is a B-type procyanidin dimer. In negative ion mode MS/MS, it undergoes characteristic fragmentation pathways including quinone methide (QM) cleavage, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) fission.[8][13][14] The deprotonated molecule [M-H]⁻ has an m/z of approximately 577.13.[15][16]
| Fragmentation Pathway | Characteristic Fragment Ions (m/z) |
| Quinone Methide (QM) | 425, 407, 289, 287[8][13] |
| Heterocyclic Ring Fission (HRF) | 451[8][13] |
| Retro-Diels-Alder (RDA) | 425[6] |
This table summarizes common fragments; observed ions and their relative intensities can vary with instrument type and collision energy.
Q2: What is a good starting point for an HPLC-MS method for this compound analysis?
A2: A good starting point for an HPLC-MS method for this compound would be a reversed-phase separation on a C18 column with gradient elution.
Experimental Protocol: HPLC-MS for this compound
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm for UHPLC).[13]
-
Mobile Phase:
-
Gradient: A linear gradient from a low percentage of B (e.g., 2-5%) to a higher percentage (e.g., 30-50%) over 15-20 minutes.[13]
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.[17]
-
Mass Spectrometer: An ESI source coupled to a triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Negative ion mode is generally preferred.[8]
-
MS Parameters:
-
Capillary Voltage: ~3.0-3.5 kV
-
Desolvation Temperature: ~250-350 °C
-
Desolvation Gas Flow: ~500-800 L/hr
-
Cone Voltage: Optimize for the [M-H]⁻ ion (typically 20-40 V).
-
Q3: How can I differentiate this compound from its isomers, like Procyanidin B2?
A3: this compound and B2 are epimers and can be challenging to separate.
-
Chromatography: High-resolution chromatography, such as UHPLC, is often necessary to achieve baseline separation.[5] Optimization of the mobile phase gradient and temperature can improve resolution.
-
Tandem Mass Spectrometry (MS/MS): While they have the same precursor ion mass, their fragmentation patterns in MS/MS can show subtle differences in the relative abundance of fragment ions, which may aid in their differentiation.[5]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique has been shown to be effective in separating procyanidin isomers based on their different shapes (collision cross-sections).[1]
Visual Guides
Caption: A typical experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Ion Mobility-Mass Spectrometry for the Separation and Analysis of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHPLC-PDA-ESI/HRMSn Profiling Method To Identify and Quantify Oligomeric Proanthocyanidins in Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. gentechscientific.com [gentechscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. A Targeted Approach by High Resolution Mass Spectrometry to Reveal New Compounds in Raisins | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Procyanidin B1 sample storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Procyanidin B1.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for maximum stability?
To ensure the long-term stability of solid this compound, it is crucial to store it under appropriate conditions.[1][2][3] Most suppliers recommend storing the compound in a tightly sealed container, protected from light and moisture.[1][2][3] For long-term storage, temperatures of -20°C are recommended, which can preserve its stability for at least four years.[4][5][6] Some suppliers also suggest storage at +4°C or between 2-8°C for shorter durations.[7]
Table 1: Recommended Storage Conditions for Solid this compound
| Supplier/Source | Recommended Storage Temperature | Additional Recommendations | Stability |
| ChromaDex | +4°C | N/A | N/A |
| FUJIFILM Wako | -20°C | N/A | N/A |
| Extrasynthese | <+8°C | Store in a dry and dark place.[1] | N/A |
| Cayman Chemical | -20°C | Crystalline solid.[5] | ≥ 4 years[5][6] |
| Sigma-Aldrich | 2-8°C | N/A | N/A |
| TargetMol | -20°C for 3 years | Keep away from direct sunlight and moisture.[3] | 3 years[3] |
| Selleck Chemicals | -20°C for 3 years (powder) | N/A | 3 years[8] |
Q2: What is the correct procedure for preparing a this compound stock solution?
Preparing a stable and accurate stock solution is critical for reproducible experimental results. This compound is soluble in several organic solvents and, to a lesser extent, in aqueous buffers.[5]
For a detailed methodology, please refer to the "Experimental Protocols" section below.
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ~30 mg/mL | Cayman Chemical[5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[5][6] |
| Ethanol | ~30 mg/mL | Cayman Chemical[5][6] |
| PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[5] |
Q3: How should I store this compound stock solutions and for how long?
The stability of this compound in solution is dependent on the solvent and storage temperature. It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[9] Aqueous solutions are particularly unstable and should be prepared fresh daily.[5]
Table 3: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Solvent | Recommended Duration | Source |
| -80°C | Organic (e.g., DMSO) | Up to 6 months | MedChemExpress[9] |
| -80°C | Organic (e.g., DMSO) | Up to 1 year | Selleck Chemicals, TargetMol[3][8] |
| -20°C | Organic (e.g., DMSO) | Up to 1 month | MedChemExpress, Selleck Chemicals[8][9] |
| Room Temperature | Aqueous Buffer (e.g., PBS) | Not recommended for more than one day.[5] | Cayman Chemical[5] |
Q4: What are the essential safety and handling precautions for this compound?
This compound should be handled as a potentially hazardous material.[2][5] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood. Avoid inhaling the powder or allowing it to come into contact with skin or eyes.[5] In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guide
Q1: My this compound powder appears discolored. Can I still use it?
This compound is a phenolic compound susceptible to oxidation, which can cause a change in color (e.g., turning brownish).[10] Discoloration may indicate degradation. It is recommended to use a fresh, unopened vial for critical experiments. If you must use the discolored powder, consider running a small-scale pilot experiment or analytical check (e.g., HPLC) to assess its purity and activity before proceeding with large-scale studies.
Q2: I am observing lower-than-expected activity in my cell-based experiments. What are the possible causes?
Several factors could contribute to reduced bioactivity. The primary suspects are compound degradation, improper solution preparation, or experimental variables. Refer to the troubleshooting workflow below to diagnose the issue.
Q3: My this compound solution is cloudy or shows precipitation after dilution in my cell culture media. What should I do?
This is likely due to the poor aqueous solubility of this compound, especially at high concentrations.
-
Check Final Concentration: Ensure the final concentration in your media does not exceed its solubility limit.
-
Solvent Percentage: The final percentage of the organic solvent (like DMSO) in the media might be too low to keep the compound dissolved. While you must keep solvent concentration low to avoid toxicity (typically <0.5%), a slight, non-toxic increase might help.
-
Preparation Method: When making the final dilution, add the stock solution to the media while vortexing to ensure rapid and even dispersion. Do not store the diluted solution; use it immediately.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a stock solution for use in biological experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and precision pipettes
Methodology:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound (Molecular Weight: 578.52 g/mol ) in a sterile microfuge tube on an analytical balance. For example, weigh 5.79 mg to make a 10 mM solution in 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of DMSO to the solid this compound.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[3]
-
Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas (e.g., argon) to displace oxygen and reduce oxidative degradation.[5]
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, amber cryovials. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[3][8]
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by interacting with the Toll-like Receptor 4 (TLR4) signaling pathway.[9] It is believed to bind to the TLR4/MD-2 complex, which in turn inhibits the downstream activation of p38 MAPK and the transcription factor NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[6][9]
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | TLR | TargetMol [targetmol.com]
- 4. 20315-25-7・this compound Standard・163-29001[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. standards.chromadex.com [standards.chromadex.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Refinement of protocols for Procyanidin B1 administration to cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin (B600670) B1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of Procyanidin B1?
A1: this compound is a crystalline solid soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethyl formamide.[1] A stock solution can be prepared by dissolving this compound in one of these solvents.[1] The solubility in these organic solvents is approximately 30 mg/mL.[1] For in vitro assays, high-purity, anhydrous DMSO or ethanol are recommended for preparing concentrated stock solutions.
Q2: How should I prepare working solutions of this compound in cell culture media to avoid precipitation?
A2: To prevent precipitation, it is crucial to perform serial dilutions. Prepare a high-concentration stock solution in a recommended organic solvent like DMSO.[1][2] Before use, further dilute the stock solution into aqueous buffers or isotonic saline.[1] It is advisable to add the this compound stock solution to the cell culture medium in a stepwise manner, for instance, by making an intermediate dilution before the final dilution in the bulk medium. Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1]
Q3: What is the stability of this compound in different solutions?
A3: this compound is stable for at least four years when stored as a crystalline solid at -20°C.[1] Stock solutions in anhydrous DMSO can be stored at -80°C for up to six months or at -20°C for one month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are less stable, and it is not recommended to store them for more than one day.[1]
Q4: What are the typical effective concentration ranges for this compound in cell culture?
A4: The effective concentration of this compound varies depending on the cell line and the biological effect being studied. For example, in colon cancer cell lines such as HCT-116, DLD-1, and SW620, concentrations around 100 µg/mL have been shown to significantly decrease cell viability.[4][5] In THP-1 cells, 100 µg/mL was used to inhibit LPS-induced effects.[2][3] Other studies have used concentrations in the micromolar range; for instance, an IC50 of 10.38 µM was reported for the inhibition of the Kv10.1 channel.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: What are the known signaling pathways modulated by this compound?
A5: this compound has been shown to modulate several key signaling pathways. In cancer cells, it can induce apoptosis by increasing the expression of pro-apoptotic proteins like Caspase-3 and BAX, while decreasing the expression of the anti-apoptotic protein Bcl-2.[5][7] It can also cause cell cycle arrest in the S phase.[5][7] Additionally, this compound exhibits anti-inflammatory properties by inhibiting pathways involving NF-κB and p38 MAPK.[1][2][8] It has also been identified as a specific inhibitor of the Kv10.1 potassium channel.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | Poor aqueous solubility.[10] High concentration of the compound in the final working solution. | Prepare a high-concentration stock solution in 100% DMSO or ethanol. Perform serial dilutions and add the final diluted solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling.[10] Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Inconsistent or unexpected experimental results. | Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing aqueous solutions for more than a day.[1] Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Purity and source of this compound. | Use a high-purity grade of this compound from a reputable supplier. Be aware that the extraction and purification methods can impact its purity and the presence of other bioactive compounds. | |
| Vehicle (solvent) control shows cellular effects. | The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. | |
| Low or no observed effect on cell viability. | The concentration of this compound is too low. The incubation time is too short. | Perform a dose-response study with a wider range of concentrations. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7] |
| Difficulty in detecting protein expression changes by Western Blot. | Suboptimal protein extraction. Insufficient treatment time or concentration to induce protein level changes. | Use a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. Optimize the treatment conditions (concentration and duration) of this compound. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Dimethyl formamide | 30 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Table 2: Examples of Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Assay | Effective Concentration | Treatment Duration | Observed Effect | Reference |
| HCT-116 (Colon Cancer) | Cell Viability (CCK-8) | 100 µg/mL | 48 hours | Decreased cell viability | [5][7] |
| HCT-116 (Colon Cancer) | Apoptosis | Concentration-dependent | 48 hours | Increased apoptosis rate from 11.07% to 37.32% | [7] |
| DLD-1 (Colon Cancer) | Cell Viability (CCK-8) | 100 µg/mL | 24, 48, 72 hours | Decreased cell viability | [7] |
| SW620 (Colon Cancer) | Cell Viability (CCK-8) | 100 µg/mL | 24, 48, 72 hours | Decreased cell viability | [7] |
| THP-1 (Monocytes) | Inflammation | 100 µg/mL | 18 hours | Inhibition of LPS-induced TNF-α production | [2][3] |
| HepG2 (Liver Cancer) | Kv10.1 channel inhibition | IC50 = 10.38 µM | Not specified | Inhibition of Kv10.1 channel current | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (CCK-8/MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete culture medium
-
DMSO
-
96-well plates
-
CCK-8 or MTT solution
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in the culture medium from a stock solution in DMSO. Include a vehicle-only control.
-
Replace the old medium with 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
For CCK-8 assay, add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.[7]
-
For MTT assay, add MTT solution to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 450 nm for CCK-8 or ~570 nm for MTT using a microplate reader.[4][7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT-116)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[7]
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 48 hours).[7]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT-116)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Bcl-2, BAX, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[7]
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours).[7]
-
Lyse the cells in cold RIPA buffer for 30 minutes at 4°C.[7]
-
Centrifuge the lysates at 12,000 x g for 5 minutes to collect the supernatant.[7]
-
Determine the protein concentration using a BCA assay.[7]
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: General experimental workflow for studying the effects of this compound on cell lines.
Caption: Key signaling pathways modulated by this compound in cancer and inflammatory models.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel and specific inhibitor of Kv10.1 channel, suppresses the evolution of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Procyanidin B1 Dosage Optimization for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Procyanidin (B600670) B1 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Procyanidin B1 in rodent models?
A typical starting dose for this compound, often administered as part of a grape seed procyanidin extract (GSPE), can range from 25 mg/kg to 100 mg/kg body weight per day for oral administration in rats and mice.[1][2] The optimal dose will depend on the specific animal model, the disease being studied, and the desired biological effect. For instance, in studies on diet-induced obesity in rats, doses of 25 mg/kg/day have shown positive effects on insulin (B600854) resistance.[2] Higher doses, up to 500 mg/kg/day, have been used in studies investigating inflammation.[2]
Q2: How should this compound be prepared and administered for oral gavage?
This compound is often poorly soluble in water.[1] For oral gavage, it is commonly suspended in a vehicle such as water or a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).[3] It is crucial to ensure the suspension is homogenous by vortexing or sonicating before each administration.[4] Prepare the suspension fresh daily to ensure stability.[4]
Q3: What is the bioavailability of this compound and how does it affect dosing?
This compound, like other procyanidins, has low oral bioavailability due to its molecular weight and structure.[1][5] After oral administration, only minor amounts of intact dimers may be detected in plasma.[5] Procyanidins are extensively metabolized by the gut microflora into smaller phenolic acids, which are then absorbed.[5][6] This low bioavailability means that higher oral doses may be necessary to achieve systemic therapeutic concentrations of the parent compound or its active metabolites. Researchers should consider the metabolic fate of this compound when interpreting experimental outcomes.
Q4: Are there any known toxic effects of this compound at higher doses?
Studies on procyanidin-rich extracts from grape seeds and skins have shown a high safety profile. In rats, the lethal dose 50 (LD50) was found to be higher than 5000 mg/kg.[7] However, some studies have indicated potential weak mutagenicity at very high concentrations, suggesting that further investigation at lower, more physiologically relevant doses is warranted.[7] In subchronic toxicity studies, doses up to 2000 mg/kg of some herbal products containing procyanidins showed no significant treatment-related adverse effects in rats.[8]
Q5: Which animal models are commonly used for studying the effects of this compound?
Rats and mice are the most frequently used animal models. Specific strains are often chosen based on the research question. For example, Wistar and Sprague-Dawley rats are common in studies of metabolic syndrome and oxidative stress.[9] C57BL/6 mice are frequently used for models of high-fat diet-induced obesity and neuroinflammation.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | - Inconsistent preparation of this compound suspension.- Improper gavage technique leading to variable dosing.- Differences in gut microbiota composition among animals, affecting metabolism. | - Ensure the suspension is homogenous before each administration by vortexing or sonicating.[4]- Standardize the oral gavage procedure and ensure all personnel are properly trained.- Consider co-housing animals to normalize gut microbiota or analyzing microbiota composition as a covariate. |
| Lack of expected biological effect | - Insufficient dosage due to low bioavailability.- Degradation of this compound in the formulation.- The chosen animal model or disease state is not responsive to this compound. | - Perform a dose-response study to determine the optimal dosage for your specific model.- Prepare this compound suspensions fresh daily.[4]- Review the literature to confirm that the targeted signaling pathways are relevant in your model and are known to be modulated by this compound. |
| Difficulty dissolving this compound | - Poor solubility in aqueous solutions.[1] | - Use a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) to create a uniform suspension.[3]- Sonication can aid in creating a finer, more stable suspension.[4] |
Quantitative Data Summary
Table 1: Summary of this compound and Procyanidin-Rich Extract Dosages in Rodent Models
| Animal Model | Strain | Disease/Condition | Compound | Dosage | Duration | Key Findings | Reference |
| Rat | Wistar | Diet-induced obesity | Grape Seed Extract | 25 mg/kg/day | 3 weeks | Improved insulin resistance | [2] |
| Rat | Wistar | Alcoholic Liver Disease | Procyanidins | Low & High doses | - | High dose improved liver pathology | [10] |
| Rat | Sprague-Dawley | Henoch-Schönlein purpura model | Proanthocyanidins | 50 and 100 mg/kg/day | 6 weeks | Alleviated oxidative stress | [9] |
| Mouse | C57BL/6 | Hepatic Fibrosis | This compound | - | - | Attenuated fibrogenesis and inflammation | [11] |
| Mouse | SENCAR | Skin Carcinogenesis | Grape Seed Proanthocyanidins | 0.5 and 1.5 mg/mouse (topical) | 20 weeks | Inhibited tumor incidence and multiplicity | [4] |
| Mouse | - | Oxidative Damage | Procyanidins | Various (gavage) | <30 days or ≥30 days | Enhanced antioxidant capacity | [12] |
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage
-
Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) for at least one week under controlled conditions (temperature, humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.[3]
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 50 mg/kg body weight).
-
Suspend the weighed this compound powder in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).[3]
-
Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare this suspension fresh daily.[4]
-
-
Administration:
-
Gently restrain the animal.
-
Administer the this compound suspension orally using a gavage needle. The volume is typically 1-2 mL for rats.
-
Administer the vehicle alone to the control group.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress immediately following the procedure and monitor for any adverse effects throughout the study period.[9]
Protocol 2: Collection and Analysis of Blood Samples
-
Blood Collection: At specified time points post-administration (e.g., 0.5, 1, 2, 4, 6, 24 hours), collect blood samples via appropriate methods such as retro-orbital sinus puncture or from the tail vein.[3]
-
Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.
-
Metabolite Analysis: Analyze plasma samples for this compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a coulometric detector.[13]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Caption: this compound anti-inflammatory and antioxidant signaling pathways.
Experimental Workflow for Evaluating this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of dietary procyanidins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology evaluation of a procyanidin-rich extract from grape skins and seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and Subchronic Toxicological Evaluation of the Herbal Product HAD-B1 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of procyanidins on lipid metabolism and inflammation in rats exposed to alcohol and iron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Procyanidins against In Vivo Cellular Oxidative Damage: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
Technical Support Center: Procyanidin B1 Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for detecting Procyanidin (B600670) B1 (PCB1) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for analyzing Procyanidin B1 and its metabolites?
A1: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is considered the gold standard for the identification and quantification of procyanidins and their metabolites.[1] This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites typically found in biological samples.[1][2][3]
Q2: Why is the bioavailability of this compound generally low?
A2: The bioavailability of procyanidins, including B1, is generally low due to their molecular size and structure.[1] Monomers and dimers like PCB1 are absorbed to a greater extent than larger procyanidin oligomers and polymers.[1] The majority of ingested procyanidins pass through the upper gastrointestinal tract intact and are then metabolized by the gut microbiota in the colon.[1]
Q3: What are the common metabolites of this compound found in plasma?
A3: Following ingestion, this compound is metabolized into various forms. Common metabolites detected in plasma include glucuronidated, methylated, and sulfated forms of catechin (B1668976) and epicatechin, which are the constituent monomers of this compound.[2][3] Additionally, microbial metabolism in the colon can lead to the formation of valerolactones and phenolic acids.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Resolution in Chromatography
Symptoms:
-
Broad, tailing, or split peaks for PCB1 and its metabolites.
-
Inadequate separation from other matrix components.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization state of phenolic compounds. Adding a small percentage of an acid, such as 0.1% formic acid, to both the aqueous and organic solvents can improve peak shape.[1] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume. |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the analyte peaks. Enhance the sample cleanup procedure using methods like solid-phase extraction (SPE).[2][3] |
| Column Degradation | Over time, the stationary phase of the column can degrade. Replace the column with a new one of the same type (e.g., C18 reversed-phase).[1] |
Issue 2: Low Sensitivity and Inability to Detect Metabolites
Symptoms:
-
Signal-to-noise ratio is too low for reliable quantification.
-
Metabolites are not detected, even when expected.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mass Spectrometry Parameters | Optimize the ionization source parameters (e.g., spray voltage, gas flow) and MS/MS transition settings (collision energy) for each specific metabolite. Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds.[1] |
| Inefficient Sample Extraction | The extraction method may not be effectively isolating the metabolites. For plasma, deproteinization with a solvent like acetonitrile (B52724) is common.[1] For tissues, homogenization in a solvent such as methanol (B129727) is a typical first step.[1] Solid-phase extraction (SPE) can also be employed for cleanup and concentration.[1][2][3] |
| Low Abundance of Metabolites | The concentration of PCB1 metabolites in biological fluids can be very low.[1] Consider using a more sensitive instrument or increasing the amount of sample extracted. |
| Metabolite Degradation | Procyanidins and their metabolites can be unstable. Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C) to prevent degradation. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in quantitative results between replicate injections or different sample preparations.
-
Recovery rates are inconsistent or low.
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. Use a matrix-matched calibration curve or an internal standard to correct for these effects. |
| Lack of Appropriate Standards | The quantification of procyanidin metabolites can be challenging due to the commercial unavailability of pure analytical standards for all metabolites.[5] When possible, use certified reference standards for calibration. For metabolites without standards, semi-quantification can be performed using the calibration curve of a structurally related compound, such as the parent compound.[2][3] |
| Inconsistent Sample Preparation | Variations in sample handling, extraction, and reconstitution steps can introduce significant errors. Standardize all procedures and use automated liquid handling systems if possible to improve precision. |
| Instrument Instability | Fluctuations in the LC-MS system's performance can lead to poor reproducibility. Regularly perform system suitability tests and calibrations to ensure the instrument is functioning correctly. |
Quantitative Data Summary
Table 1: Pharmacokinetics of this compound and its Metabolites
| Compound | Species | Dose | Cmax | Tmax | Reference |
| This compound | Human | 2g Grape Seed Extract | 10.6 ± 2.5 nmol/L | 2 h | [6] |
| Metabolites (unspecified) | Human | - | - | - | [1] |
Table 2: Recovery and Limits of Detection for Procyanidin Analysis in Plasma
| Analyte | Recovery (%) | LOD (µM) | LOQ (µM) | Reference |
| Monomers (Catechin, Epicatechin) | >84% | <0.003 | <0.01 | [2][3] |
| Dimer | >84% | <0.003 | <0.01 | [2][3] |
| Trimer | 65% | 0.8 | 0.98 | [2][3] |
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from established methods for the extraction of procyanidins and their metabolites from plasma.[1][2][3]
-
Deproteinization: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
This protocol outlines a typical UPLC-MS/MS method for the analysis of this compound metabolites.[1]
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry System: Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Validation of Procyanidin B1's Antioxidant Capacity
Procyanidin B1, a naturally occurring flavonoid found in various plants, including grapes, cinnamon, and cocoa, has garnered significant interest for its potent antioxidant properties.[1][2][3] For researchers, scientists, and drug development professionals, accurately quantifying and validating its antioxidant efficacy is a critical step in harnessing its therapeutic potential. This guide provides a comparative overview of common in vitro and in vivo assays used to assess the antioxidant capacity of this compound, complete with experimental protocols and a look into its molecular mechanism of action.
In Vitro Antioxidant Capacity Assays: A Comparative Analysis
In vitro assays are rapid and cost-effective methods for screening the antioxidant potential of compounds. The most commonly employed assays for this compound include the DPPH, ABTS, and ORAC assays. These assays are based on the ability of an antioxidant to neutralize free radicals.
Data Presentation: In Vitro Assays
The following table summarizes the antioxidant capacity of this compound as determined by various in vitro assays. It is important to note that the values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Assay | Principle | Endpoint | Result for this compound | Reference Compound |
| DPPH | Hydrogen atom transfer | Decrease in absorbance at 517 nm | Reported to be a potent scavenger.[4][5] Specific IC50 values vary. | Ascorbic Acid, Trolox |
| ABTS | Electron transfer | Decrease in absorbance at 734 nm | Effective in reducing ABTS radicals.[4] | Trolox |
| ORAC | Hydrogen atom transfer | Inhibition of fluorescein (B123965) decay | High ORAC values reported for procyanidin-rich extracts.[6] | Trolox |
Experimental Workflow for In Vitro Antioxidant Assays
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5]
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure :
-
Add a defined volume of the this compound dilutions to a 96-well plate.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration. A lower IC50 value indicates higher antioxidant activity.[4]
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant. The reduction in the blue-green color is proportional to the antioxidant's concentration.
-
Reagent Preparation : Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a buffer (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare serial dilutions of this compound.
-
Assay Procedure :
-
Add a small volume of the this compound dilutions to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
-
Measurement : After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation : The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox, a water-soluble vitamin E analog.[4]
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.
-
Reagent Preparation : Prepare solutions of the fluorescent probe (fluorescein), the radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox standards.
-
Assay Procedure :
-
In a 96-well black microplate, add the this compound solution and the fluorescein solution.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement : Monitor the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[7][8]
-
Calculation : The ORAC value is calculated from the net area under the fluorescence decay curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.[7]
In Vivo Antioxidant Capacity Assays: A Look at Biological Relevance
In vivo assays provide a more biologically relevant assessment of an antioxidant's efficacy by measuring its effects on oxidative stress biomarkers in a living organism.
Data Presentation: In Vivo Biomarkers
The following table summarizes the observed effects of this compound on key in vivo antioxidant enzymes and markers of oxidative damage in a Parkinson's disease model using PC12 cells and zebrafish.[9]
| Biomarker | Function | Effect of this compound Treatment |
| Superoxide (B77818) Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[10] | Increased activity[9] |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen.[10] | Increased activity[9] |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Increased activity[9] |
| Malondialdehyde (MDA) | A marker of lipid peroxidation.[10] | Decreased levels[9] |
Experimental Protocol: General Procedure for a Rodent Model
-
Animal Model : Select an appropriate rodent model (e.g., rats or mice) and induce oxidative stress if necessary (e.g., through administration of a pro-oxidant).
-
Treatment : Administer this compound to the treatment group, typically via oral gavage, for a specified period. A control group receives the vehicle.
-
Sample Collection : At the end of the treatment period, collect blood and tissue samples (e.g., liver, brain).
-
Biomarker Analysis : Prepare tissue homogenates and serum. Use commercially available assay kits to measure the activity of antioxidant enzymes (SOD, CAT, GPx) and the levels of MDA.
-
Data Analysis : Compare the biomarker levels between the this compound-treated group and the control group to assess the in vivo antioxidant effect.
Mechanism of Action: Activation of the Nrf2 Signaling Pathway
This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[11][12]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Proanthocyanidins, including this compound, can activate the Nrf2 pathway by inhibiting the ubiquitinated degradation of Nrf2.[11][12] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12]
Conclusion
The validation of this compound's antioxidant capacity requires a multifaceted approach. While in vitro assays like DPPH, ABTS, and ORAC provide valuable initial screening data, in vivo studies are essential to confirm its biological efficacy. Understanding the underlying mechanisms, such as the activation of the Nrf2 pathway, further elucidates its protective effects at a cellular level. For researchers and drug development professionals, utilizing a combination of these assays will provide a comprehensive and robust evaluation of this compound's potential as a therapeutic antioxidant agent.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
A Comparative Analysis of the Biological Activities of Procyanidin B1 and Procyanidin B2
For Researchers, Scientists, and Drug Development Professionals
Procyanidin (B600670) B1 and Procyanidin B2, both dimeric B-type proanthocyanidins, are naturally occurring flavonoids found in a variety of fruits and plants, including grapes, apples, and cinnamon.[1] These compounds have garnered significant attention within the scientific community for their diverse and potent biological activities. This guide provides an objective comparison of the anti-inflammatory, antioxidant, and anticancer properties of Procyanidin B1 and Procyanidin B2, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these promising natural compounds.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of this compound and Procyanidin B2. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Anti-inflammatory Activity
| Compound | Assay | Model | Concentration/Dose | Effect | Key Findings |
| This compound | TPA-induced mouse ear edema | In vivo (mouse) | 200 µg | 48% inhibition | Demonstrated the most potent anti-inflammatory effect compared to B2 and B4 in this model.[2] |
| Procyanidin B2 | TPA-induced mouse ear edema | In vivo (mouse) | 200 µg | 34% inhibition | Showed significant anti-inflammatory activity, though less potent than B1 in this specific study.[2] |
| This compound | LPS-induced TNF-α production | THP-1 cells | 100 µg/mL | Inhibition of TNF-α | Suppressed LPS-induced inflammation.[3] |
| Procyanidin B2 | LPS-induced IL-1β, IL-6, TNF-α expression | HUVECs | Not specified | Downregulation of cytokines | Inhibited LPS-induced inflammatory responses.[4] |
Antioxidant Activity
| Compound | Assay | Model | Key Findings |
| This compound & B2 | DPPH Radical Scavenging | In vitro | Both compounds exhibit potent antioxidant activity. One study suggests that antioxidant capacity increases with the degree of polymerization, indicating dimers like B1 and B2 are more effective than monomers.[5] |
| This compound & B2 | Protection against oxidative stress | PC12 cells and zebrafish PD model | Both procyanidins decreased reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while increasing the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD).[5] |
| Procyanidin B2 | Protection against oxidative DNA damage | HL-60 cells | Inhibited the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) induced by an H2O2-generating system. However, at high concentrations, it showed pro-oxidant effects.[6] |
Anticancer Activity
| Compound | Cell Line | IC50 / Activity | Key Findings |
| This compound | HCT-116 (Colon Cancer) | 100 µg/ml induced a 52.3±5.0% decrease in live cells after 24h | Effectively decreased the number of viable cells and induced apoptosis and cell cycle arrest in the S phase.[7] |
| Procyanidin B2 | MCF-7 (Breast Cancer) | IC50 of 19.21 μM | Exhibited antiproliferative activity.[8] |
| Procyanidin B2 | BGC-823 and SGC-7901 (Gastric Cancer) | Concentration-dependent reduction in viability | Induced apoptosis and autophagy.[9] |
| Procyanidin B2 | Hodgkin's lymphoma cells (L-428, KM-H2, etc.) | 41-48% inhibition of NF-κB-DNA binding at 25 µM | Inhibited NF-κB-driven gene expression.[10] |
| Procyanidin B2 | MDA-MB-231 (Breast Cancer) | IC50 of 6.88 ± 0.647 µM for DNMT activity | Attenuated DNA methyltransferase (DNMT) activity.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
TPA-Induced Mouse Ear Edema Assay[2]
-
Animal Model: Male ICR mice are used.
-
Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in acetone (B3395972) and applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema.
-
Treatment: this compound or Procyanidin B2 (200 µg) is topically applied to the ear shortly after TPA application.
-
Measurement: After a specified time (e.g., 6 hours), the mice are euthanized, and circular sections of both the right (treated) and left (control) ears are punched out and weighed.
-
Analysis: The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage of inhibition is calculated relative to a control group treated with TPA only.
Cell Viability and Proliferation Assays (MTT/CCK-8)[7][8]
-
Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Procyanidin B2 for specified time periods (e.g., 24, 48, 72 hours).
-
Assay:
-
MTT Assay: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
CCK-8 Assay: Cell Counting Kit-8 solution is added to each well and incubated.
-
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Western Blot Analysis for Signaling Proteins[4][9]
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB, Bax, Bcl-2, p-Akt, p-mTOR) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
This compound and B2 exert their biological effects by modulating various cellular signaling pathways.
Anti-inflammatory Signaling
Both this compound and B2 have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] This is a critical pathway in regulating the inflammatory response. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4] Additionally, they can modulate the MAPK (Mitogen-activated protein kinase) pathway, which is also involved in inflammation.
Caption: this compound/B2 inhibit inflammatory pathways.
Antioxidant Mechanisms
The antioxidant activity of this compound and B2 is attributed to their ability to scavenge free radicals directly. Furthermore, they can enhance the endogenous antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.[5]
Caption: this compound/B2 antioxidant mechanisms.
Anticancer Signaling
This compound and B2 have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of the Bcl-2 family proteins , leading to an increased Bax/Bcl-2 ratio.[7] Procyanidin B2 has also been found to inhibit the Akt/mTOR pathway, a key signaling cascade involved in cell survival, proliferation, and autophagy.[9]
Caption: Procyanidin B2 anticancer signaling pathways.
References
- 1. Procyanidin B2 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Procyanidin B2 inhibits lipopolysaccharide‑induced apoptosis by suppressing the Bcl‑2/Bax and NF‑κB signalling pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procyanidin B2 has anti- and pro-oxidant effects on metal-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procyanidin B2 Cytotoxicity to MCF-7 Human Breast Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Procyanidin B1 and Resveratrol in Neuroprotection
A Head-to-Head Look at Two Promising Neuroprotective Compounds
For researchers and drug development professionals navigating the landscape of neuroprotective agents, Procyanidin B1 and Resveratrol (B1683913) represent two compelling polyphenolic compounds with significant therapeutic potential. Both have demonstrated efficacy in preclinical models of neurodegenerative diseases and ischemic injury, primarily through their antioxidant and anti-inflammatory properties. This guide provides an objective comparison of their performance in neuroprotection studies, supported by experimental data, detailed protocols, and an examination of their underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of this compound and Resveratrol. It is important to note that these data are compiled from individual studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Neuroprotective Efficacy
| Parameter | This compound | Resveratrol | Experimental Model | Source |
| Cell Viability | ↑ Increased survival of H₂O₂-treated PC12 cells with 5 μM this compound. | ↑ Reduced glutamate-induced cell death in HT22 cells in a concentration-dependent manner (effective at 10-20 μM). | Oxidative stress in neuronal cell lines | [1] |
| Apoptosis | ↓ Significantly downregulated Bax and upregulated Bcl-2 expression in MPP+-injured PC12 cells at 5 μM. | ↑ Increased Bcl-2 and decreased p53 levels after ischemia-reperfusion injury in rats. | Toxin-induced neuronal apoptosis and ischemic injury | |
| Oxidative Stress | ↓ Reduced ROS and MDA levels in H₂O₂-treated PC12 cells at 5 μM. | ↓ Significantly reduced ROS accumulation in glutamate-stimulated HT22 cells at 10 µM.[2] | Oxidative stress in neuronal cells | [1][3] |
| Inflammation | ↓ Inhibited TLR4-NLRP3 inflammasome signaling pathway in MCAO/R rats. | ↓ Reduced the release of pro-inflammatory cytokines in LPS-stimulated microglial cells.[4][5] | Neuroinflammation models |
Table 2: In Vivo Neuroprotective Efficacy
| Parameter | This compound | Resveratrol | Experimental Model | Source |
| Infarct Volume | Not explicitly quantified in available direct B1 studies. | ↓ Significantly reduced infarct volume in mice with MCAO. | Middle Cerebral Artery Occlusion (MCAO) in rodents | [6] |
| Neurological Deficit | ↓ Ameliorated neurological deficits in MCAO/R rats. | ↓ Significantly attenuated neurological deficits in mice post-ischemia/reperfusion. | Ischemic stroke models in rodents | [6] |
| Cognitive Function | Not explicitly quantified in available direct B1 studies. | ↑ Improved learning and memory in a rat model of combined diabetes and Alzheimer's disease. | Animal models of neurodegenerative diseases | [7] |
| Antioxidant Enzyme Activity | ↑ Increased GSH-Px, CAT, and SOD activities in H₂O₂-treated zebrafish. | ↑ Increased GPx serum levels in clinical trials.[8] | In vivo oxidative stress models | [1] |
Key Signaling Pathways
The neuroprotective effects of this compound and Resveratrol are mediated through distinct yet sometimes overlapping signaling pathways.
This compound: A Potent Activator of the Nrf2/ARE Pathway
This compound primarily exerts its neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1][9]
Resveratrol: A Multi-Target Modulator Focusing on SIRT1
Resveratrol's neuroprotective mechanisms are more pleiotropic, with the activation of Sirtuin 1 (SIRT1) being a central hub.[[“]][11][12] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. Resveratrol-mediated activation of SIRT1 leads to the deacetylation of various downstream targets, including p53 and NF-κB, thereby inhibiting apoptosis and inflammation.[[“]][11] Furthermore, SIRT1 can activate the PGC-1α and FOXO transcription factors, which in turn promote mitochondrial biogenesis and antioxidant defenses.[12] Resveratrol also directly activates the Nrf2 pathway, contributing to its antioxidant effects.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for assessing the neuroprotective effects of this compound and Resveratrol.
In Vitro Model of Oxidative Stress in PC12 Cells (this compound)
This protocol is designed to assess the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress and cell death in the rat pheochromocytoma (PC12) cell line.[1]
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Treatment: Cells are pre-treated with this compound (e.g., 5 μM) for 24 hours.
-
Induction of Oxidative Stress: Following pre-treatment, cells are exposed to H₂O₂ (e.g., 200 μM) for another 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like DCFH-DA. Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are quantified using a commercial kit.
-
Western Blot Analysis: Protein expression levels of Nrf2, HO-1, NQO1, Bax, and Bcl-2 are determined by Western blotting to elucidate the molecular mechanisms.
In Vivo Model of Focal Cerebral Ischemia (Resveratrol)
The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective potential of therapeutic agents like Resveratrol.[6]
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure: Animals are anesthetized, and the middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) by inserting a nylon monofilament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: Resveratrol (e.g., 10-40 mg/kg) is administered intraperitoneally or orally at a specific time point relative to the ischemic insult (e.g., 3 hours after MCAO).
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system.
-
Infarct Volume Measurement: 24 or 48 hours after MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry and Western Blot Analysis: Brain sections are analyzed for markers of apoptosis (e.g., TUNEL staining), inflammation (e.g., Iba1 for microglia), and the expression of key signaling proteins like SIRT1 and Nrf2.
Conclusion
Both this compound and Resveratrol demonstrate significant neuroprotective potential through their ability to mitigate oxidative stress and inflammation. This compound appears to act as a potent and specific activator of the Nrf2/ARE antioxidant pathway. In contrast, Resveratrol engages a broader range of targets, with SIRT1 activation at the core of its multifaceted neuroprotective effects.
The choice between these two compounds in a research or drug development context may depend on the specific pathological mechanisms being targeted. For conditions primarily driven by oxidative stress, this compound's robust activation of the Nrf2 pathway is a key advantage. For neurodegenerative diseases with more complex etiologies involving inflammation, apoptosis, and mitochondrial dysfunction, Resveratrol's pleiotropic actions may offer a more comprehensive therapeutic approach. Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of these two promising neuroprotective agents.
References
- 1. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activities of resveratrol in the brain: role of resveratrol in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Protects Dopamine Neurons Against Lipopolysaccharide-Induced Neurotoxicity through Its Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease [frontiersin.org]
- 8. The Effects of Resveratrol on Oxidative Stress Markers: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol and neurodegenerative diseases: activation of SIRT1 as the potential pathway towards neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Comparative analysis of Procyanidin B1 from different plant sources
Procyanidin (B600670) B1, a dimeric proanthocyanidin (B93508) composed of (+)-catechin and (−)-epicatechin, is a potent bioactive flavonoid found throughout the plant kingdom.[1][2] Recognized for its significant antioxidant and anti-inflammatory properties, it is a subject of intense research for its therapeutic potential in various chronic diseases.[3][4][5] This guide provides a comparative analysis of Procyanidin B1 from various plant sources, focusing on quantitative yield, purity, and biological activity, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound Content in Plant Sources
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant.[4] Agro-industrial wastes like seeds, peels, and bark are often rich sources of this compound.[4] A quantitative analysis of several plant food byproducts has identified Muscat Hamburg grape seeds and Cyperus esculentus (tigernut) leaves as particularly abundant sources.[6] Notably, C. esculentus leaves contain high levels of this compound with few interfering isomers, which simplifies its isolation and purification process.[6]
Table 1: this compound Content in Various Plant Sources
| Plant Source | Part Used | This compound Content (mg/100g dry weight) | Reference |
| Muscat Hamburg Grape (Vitis vinifera) | Seed | 292.9 | |
| Cyperus esculentus (Tigernut) | Leaves | 198.9 | [6] |
| Paullinia cupana (Guarana) | Seeds | ~5000 (for total dimeric procyanidins) | [7] |
| Litchi (Litchi chinensis) | Pericarp | Content varies | [6] |
| Cocoa Bean (Theobroma cacao) | Bean | Content varies | [4][6] |
| Peanut (Arachis hypogaea) | Skin | Content varies | [6] |
| Pine (Pinus sp.) | Bark | Content varies | [8] |
Extraction and Purification Protocols
The recovery of high-purity this compound is contingent on the chosen extraction and purification methodology.[7] Factors such as solvent polarity, pH, and extraction time significantly influence yield and purity.[7]
Experimental Workflow for this compound Isolation
Key Experimental Protocols
1. Optimized Ultrasound-Assisted Extraction
This protocol is adapted from a method optimized for extracting procyanidins from various herbal matrices.[7]
-
Plant Material Preparation: Air-dry the plant material and grind it into a fine powder.
-
Solvent System: Prepare a 60% hydromethanolic mixture containing 1% formic acid. The acidic conditions can improve the stability of certain polyphenols during extraction.[7]
-
Extraction: Mix the powdered plant material with the solvent system at a solid-to-solvent ratio of 1:25 (w/v).
-
Sonication: Subject the mixture to ultrasound treatment for 10 minutes. Ultrasound assistance helps to rupture cell walls, reducing extraction time and increasing efficiency.[7]
-
Stirring & Separation: Stir the mixture for an additional 15 minutes. Separate the liquid extract from the solid residue by centrifugation or filtration.
-
Fractionation: Concentrate the extract under vacuum and partition it with ethyl acetate (B1210297) to enrich the procyanidin fraction.[6]
2. Purification by Column Chromatography
This protocol describes a two-step column chromatography process effective for isolating this compound.[6]
-
Sample Preparation: Dissolve the enriched ethyl acetate fraction in the initial mobile phase.
-
Step 1: Octadecylsilane (ODS) Chromatography: Load the sample onto an ODS open column. Elute with a stepwise gradient of methanol in water to separate compounds based on polarity.
-
Step 2: Sephadex LH-20 Chromatography: Further purify the this compound-containing fractions on a Sephadex LH-20 column. This step separates molecules based on size and aromaticity, effectively removing remaining impurities and isomers.
-
Analysis: Analyze the final fractions using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to confirm purity, which can reach over 95%.[6]
Comparative Biological Activity
This compound exhibits a wide range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.[3][9]
Antioxidant Activity
The antioxidant action of this compound is multifaceted, involving direct radical scavenging through hydrogen atom transfer (HAT), chelation of metal ions like Cu2+, and modulation of cellular antioxidant systems.[9][10][11] Studies show it can reduce levels of reactive oxygen species (ROS), increase intracellular glutathione (B108866) (GSH), and enhance the activity of enzymes like catalase.[9]
Comparative studies of commercial extracts rich in procyanidins, such as those from pine bark and grape seed, demonstrate potent antioxidant capabilities. In some assays, pine bark extracts were found to be more potent antioxidants than grape seed extracts.[12]
Table 2: Comparative Antioxidant Activity of Procyanidin-Rich Extracts
| Extract Source | Assay Method | Relative Activity (IC50) | Key Finding | Reference |
| Pine Bark | Superoxide Scavenging (NBT Assay, pH 7.4) | Lower IC50 (more potent) | More potent than grape seed extract in aqueous and acidic solutions. | [12] |
| Grape Seed | Superoxide Scavenging (NBT Assay, pH 7.4) | Higher IC50 (less potent) | Acted as a moderate antioxidant. | [12] |
| Pine Bark | Superoxide Scavenging (NBT Assay, pH 10.2) | Lower IC50 (more potent) | 13 times more effective than Vitamin C in basic solutions. | [12] |
| Grape Seed | Superoxide Scavenging (NBT Assay, pH 10.2) | Higher IC50 (less potent) | 3 times more efficient than Vitamin C. | [12] |
IC50 (50% inhibition) values are inversely proportional to antioxidant strength.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is commonly used to determine the free-radical scavenging ability of antioxidants.[10][13]
-
Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of purified this compound in methanol.
-
Procedure: Add the this compound solutions to the DPPH solution in a 96-well plate. Use methanol as a blank and a standard antioxidant like Trolox or Vitamin C as a positive control.
-
Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][14]
One of the primary mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[3] this compound can compete with lipopolysaccharide (LPS) for binding to the TLR4-MD-2 complex on immune cells like monocytes.[3] This binding prevents the downstream activation of critical signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][3] Additionally, this compound has been shown to inhibit IκB kinase beta (IKKβ) and Extracellular signal-Regulated Kinase (ERK1/2) activity.[14]
Experimental Protocol: Measurement of TNF-α Production in THP-1 Cells
This protocol, based on published research, measures the anti-inflammatory effect of this compound by quantifying its ability to reduce cytokine production in stimulated immune cells.[3]
-
Cell Culture: Culture human monocyte cells (THP-1 line) under standard conditions.
-
Treatment: Pre-treat the THP-1 cells with various concentrations of this compound for a specified period (e.g., 18 hours).
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Compare the TNF-α levels in cells treated with LPS alone versus those co-treated with LPS and this compound. A significant decrease in TNF-α indicates an anti-inflammatory effect.
Conclusion
This compound is a high-value phytochemical with well-documented health benefits. This guide highlights that agro-industrial byproducts, particularly grape seeds and tigernut leaves, are excellent sources for its isolation. The choice of source material can significantly impact purification efficiency, with sources like C. esculentus leaves offering advantages due to a less complex phytochemical profile. Standardized extraction and chromatographic purification protocols are essential for obtaining the high-purity this compound required for rigorous scientific investigation and potential therapeutic development. Its potent antioxidant and anti-inflammatory activities, mediated through the modulation of key cellular pathways like TLR4/NF-κB, underscore its promise as a lead compound for addressing inflammation-related diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and purification of this compound from food byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest | MDPI [mdpi.com]
- 8. sanxinherbs.com [sanxinherbs.com]
- 9. Antioxidant Activity and Anti-Apoptotic Effect of the Small Molecule this compound in Early Mouse Embryonic Development Produced by Somatic Cell Nuclear Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antioxidative potential of this compound: DFT (density functional theory) and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Procyanidin dimer B1 and trimer C1 impair inflammatory response signalling in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Procyanidin B1 Quantification: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of Procyanidin B1, a bioactive compound found in various plant-based foods and extracts, is critical for quality control, standardization, and understanding its pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).
The choice between HPLC and mass spectrometry for this compound quantification hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS offers unparalleled sensitivity and specificity, making it ideal for complex biological samples.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS for the quantification of this compound, based on data from various studies.[1][2]
| Parameter | HPLC-UV | Mass Spectrometry (LC-MS) |
| **Linearity (R²) ** | ≥0.999[1] | >0.99[3] |
| Limit of Detection (LOD) | 0.01–0.16 µg/mL[1] | Lower, often in the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.02–0.49 µg/mL[1] | 0.033 mg/L (for a specific procyanidin)[2] |
| Accuracy (% Recovery) | 97.29–103.59%[1] | 88.21–107.64%[2] |
| Precision (%RSD) | 0.24–3.95%[1] | 1.99–11.03% (repeatability)[2] |
| Selectivity | Good, but can be susceptible to co-eluting interferences in complex matrices.[4][5][6] | Excellent, distinguishes this compound from other compounds based on mass-to-charge ratio.[4][7] |
| Matrix Effect | Generally low in simple matrices, can be significant in complex biological samples. | Can be significant, requiring careful method development and often the use of an internal standard.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative experimental protocols for both HPLC-UV and LC-MS methods for this compound analysis.
HPLC-UV Method for this compound Quantification
This method is suitable for the analysis of this compound in plant extracts and other relatively clean sample matrices.[1]
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 3.0 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed using two solvents:[1]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: this compound is monitored at a wavelength of 280 nm.[1]
-
Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard.[1]
LC-MS Method for this compound Quantification
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as plasma or tissue extracts.[2][8]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole).[2][8]
-
Column: A C18 column (e.g., 100 mm × 2.1 mm, 2.1 µm particle size) is often used.[8]
-
Mobile Phase: A gradient elution is used with:[2][8]
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[2][8]
-
Flow Rate: A lower flow rate, typically 0.2-0.4 mL/min, is used with UHPLC systems.[8]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.[7]
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Fragmentation: In tandem MS (MS/MS), fragmentation of the precursor ion for this compound is used for definitive identification and quantification. The fragmentation of B-type procyanidins typically involves quinone methide (QM) formation, retro-Diels-Alder (RDA) cleavage, and heterocyclic ring fission (HRF).[9][10]
-
Visualizing the Workflow and Structure
To better understand the processes and molecules involved, the following diagrams illustrate the cross-validation workflow and the chemical structure of this compound.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Caption: this compound is a dimer composed of catechin and epicatechin units.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound.
-
HPLC-UV is a reliable, cost-effective, and robust method suitable for routine quality control of relatively simple matrices. Its ease of use and lower operational cost make it an attractive option for many laboratories.
-
LC-MS , particularly UHPLC-MS/MS, offers superior sensitivity and selectivity, making it the method of choice for analyzing complex samples, such as biological fluids, and for applications requiring very low detection limits. The detailed structural information that can be obtained from MS fragmentation is also invaluable for unambiguous identification.
The selection of the most appropriate technique will ultimately depend on the specific analytical challenge, including the nature of the sample, the required level of sensitivity, and the available instrumentation. For comprehensive studies, cross-validation of results from both methods can provide the highest level of confidence in the quantitative data.
References
- 1. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Quantification Method for this compound and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Mobility-Mass Spectrometry for the Separation and Analysis of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B1: A Comparative Efficacy Analysis Against Other Proanthocyanidins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proanthocyanidins (B150500), a class of polyphenolic compounds found abundantly in various plant sources, are renowned for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. Among them, Procyanidin B1, a B-type dimer, has garnered significant scientific interest. This guide provides an objective comparison of the efficacy of this compound against other proanthocyanidins, supported by experimental data, to aid researchers and professionals in drug development in their evaluation of these promising natural compounds.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the biological activities of this compound in comparison to other proanthocyanidins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Antioxidant Activity
The antioxidant capacity of proanthocyanidins is a key contributor to their health benefits, primarily attributed to their ability to scavenge free radicals.
| Proanthocyanidin (B93508) | Assay | IC50 / Activity | Key Findings |
| This compound | DPPH Radical Scavenging | Not consistently reported in direct comparative studies. | The number of hydroxyl groups is a critical factor in antioxidant activity. Higher polymerization doesn't always correlate with higher activity[1]. |
| Procyanidin B2 | DPPH Radical Scavenging | Not consistently reported in direct comparative studies. | Has demonstrated potent antioxidant effects[1]. |
| Procyanidin B3 | CUPRAC | 4.87 TEACs | Exhibited high antioxidant activity in the CUPRAC assay[1]. |
| Procyanidin C1 | DPPH Radical Scavenging | IC50: ~50 µg/mL (for grape seed extract rich in C2) | Trimeric proanthocyanidins show potent antioxidant properties[2]. |
| Procyanidin-rich fraction (PRF) from sorghum | DPPH Radical Scavenging | Higher second-order rate constants (Ks) than monomeric (+)-catechin. | Oligomers and polymers showed greater ability to directly inhibit DPPH radicals[3]. |
Note: TEACs (Trolox Equivalent Antioxidant Capacities). A higher TEAC value indicates greater antioxidant capacity. Direct IC50 value comparisons for a full series of B-type procyanidins from a single study are limited in the reviewed literature.
Anti-inflammatory Activity
Proanthocyanidins exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.
| Proanthocyanidin | Assay/Model | Inhibition (%) / IC50 | Key Findings |
| This compound | TPA-induced mouse ear edema | 48% inhibition at 200 µg | Showed the most potent anti-inflammatory effect in this model compared to B2 and B4[1]. |
| This compound | LPS-stimulated THP-1 cells | - | Decreases TNF-α, phosphorylated p38 MAPK, and NF-κB levels[4]. |
| Procyanidin B2 | TPA-induced mouse ear edema | 34% inhibition at 200 µg | Demonstrated significant anti-inflammatory activity[1]. |
| Procyanidin B4 | TPA-induced mouse ear edema | 29% inhibition at 200 µg | Exhibited anti-inflammatory effects, though less potent than B1 and B2 in this study[1]. |
| Procyanidin C1 | LPS-stimulated human monocytes | - | Impairs inflammatory response signaling by inhibiting ERK1/2 and IKKβ activity. |
Anticancer Activity
The potential of proanthocyanidins as anticancer agents is an active area of research, with mechanisms including apoptosis induction and cell cycle arrest.
| Proanthocyanidin | Cell Line | IC50 | Key Findings |
| This compound | HCT-116 (Colon Cancer) | More effective than doxorubicin (B1662922) at 48 and 72h | Effectively decreased the number of viable cells and induced apoptosis. |
| Procyanidin B2 | MDA-MB-231 (Breast Cancer) | IC50 of 6.88 ± 0.647 µM for DNMT activity | Attenuated DNMT activity and enhanced expression of tumor suppressor genes[5]. |
| Procyanidin C1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Comparable to tamoxifen | Exhibited significant cytotoxicity and induced apoptosis[6]. |
| Procyanidin C1 | MCF-7 (Hormone-Positive Breast Cancer) | Higher than tamoxifen | Exhibited significant cytotoxicity and induced apoptosis[6]. |
Note: Direct comparative IC50 values for a range of proanthocyanidins against various cancer cell lines are not consistently available in the literature.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging capacity of a compound.
Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.
Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the proanthocyanidin samples in a suitable solvent.
-
Reaction: In a microplate well or cuvette, mix the proanthocyanidin solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration[1].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the proanthocyanidin samples for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals[7].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals[7].
-
Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader[8].
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined[1].
Signaling Pathway Modulation
Proanthocyanidins exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key pathways affected by this compound and other proanthocyanidins.
Caption: this compound Anti-inflammatory Signaling Pathway.
Caption: General Anticancer Mechanism of Procyanidins.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchhub.com [researchhub.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Procyanidin B1: An In Vivo Examination of its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Procyanidin (B600670) B1, a naturally occurring flavonoid, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This guide provides an objective comparison of the in vivo anti-inflammatory effects of Procyanidin B1 against a known hepato-protective and anti-inflammatory agent, silymarin (B1681676). The supporting experimental data, detailed methodologies, and relevant signaling pathways are presented to facilitate further research and development in this area.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of this compound and silymarin in mitigating key inflammatory markers. The data is primarily derived from studies utilizing the thioacetamide (B46855) (TAA)-induced liver fibrosis model in mice, a well-established model for studying chronic inflammation and liver injury.
Table 1: Effect on Pro-Inflammatory Cytokines in TAA-Induced Liver Fibrosis in Mice
| Treatment Group | Dosage | IL-1β Levels (pg/mL) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
| Control | - | Baseline | Baseline | Baseline |
| TAA Model | - | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound | 20 mg/kg | Reduced by ~45% vs. TAA[1] | Reduced by ~57% vs. TAA[2][3] | Reduced by ~24% vs. TAA[2][3] |
| Silymarin | 50 mg/kg | Reduced vs. TAA[4] | Reduced vs. TAA[5] | Reduced vs. TAA[5] |
Note: Direct head-to-head quantitative comparison data was not available in a single study. The percentage reductions are estimations based on available data from different studies and should be interpreted with caution.
Table 2: Effect on Inflammasome and Apoptotic Markers in TAA-Induced Liver Fibrosis in Mice
| Treatment Group | Dosage | Caspase-1 Activity | NLRP3 Inflammasome Expression |
| Control | - | Baseline | Baseline |
| TAA Model | - | Significantly Increased | Significantly Increased |
| This compound | 20 mg/kg | Significantly Decreased vs. TAA[1] | Significantly Decreased vs. TAA[1] |
| Silymarin | 50 mg/kg | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the validation of this compound's anti-inflammatory effects.
Thioacetamide (TAA)-Induced Liver Fibrosis in Mice
This model is widely used to induce chronic liver injury and inflammation, mimicking the pathogenesis of liver fibrosis.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Induction of Fibrosis: Thioacetamide (TAA) is dissolved in sterile saline. Mice are intraperitoneally injected with TAA at a dose of 100-200 mg/kg body weight, three times a week for 6-8 weeks.
-
Treatment Groups:
-
Control Group: Receives intraperitoneal injections of saline.
-
TAA Model Group: Receives TAA injections.
-
This compound Group: Receives TAA injections and daily oral gavage of this compound (e.g., 20 mg/kg body weight).
-
Silymarin Group: Receives TAA injections and daily oral gavage of silymarin (e.g., 50 mg/kg body weight) as a positive control.
-
-
Sample Collection: At the end of the experimental period, mice are euthanized, and blood and liver tissues are collected for analysis.
Measurement of Inflammatory Markers
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Tissue Homogenization: A portion of the liver tissue is homogenized in ice-cold lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: The supernatant containing the protein extract is collected.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a BCA protein assay kit.
-
ELISA Procedure: Commercially available ELISA kits for mouse IL-1β, TNF-α, and IL-6 are used according to the manufacturer's instructions. Briefly, the protein extracts are added to antibody-coated microplates and incubated. After washing, a detection antibody is added, followed by a substrate solution to produce a colorimetric reaction.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The cytokine concentrations are calculated based on a standard curve and normalized to the total protein concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflow.
References
- 1. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Regulates Anti-Inflammatory Transcription in Chicken Macrophage-Like HD11 Cells Through Transcription Factor STAT2 and HIF1A[v1] | Preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. Protective Effects of Silymarin Against D-Gal/LPS-Induced Organ Damage and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B1 and Vitamin C: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of Procyanidin B1 and Vitamin C, two potent antioxidant compounds. The following sections detail their performance in various antioxidant assays, outline the experimental protocols for these assays, and illustrate their mechanisms of action through signaling pathway diagrams. All quantitative data is presented in a clear, tabular format to facilitate direct comparison.
Data Presentation: Quantitative Antioxidant Capacity
The antioxidant capacities of this compound and Vitamin C have been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, presented as IC50, TEAC, and ORAC values, are summarized in the table below. It is important to note that values can vary between studies due to different experimental conditions.
| Antioxidant Assay | Parameter | This compound | Vitamin C (Ascorbic Acid) | Key Findings |
| DPPH Radical Scavenging Assay | IC50 (µM) | ~1.3-2.6[1] | ~6.1 - 24.34 µg/mL (~34.6 - 138.2 µM)[2][3] | This compound demonstrates potent DPPH radical scavenging activity, with some studies indicating a lower IC50 value compared to Vitamin C, suggesting higher potency. |
| ABTS Radical Cation Scavenging Assay | TEAC (Trolox Equivalents) | B-type procyanidins (including B1) show higher TEAC values than A-type procyanidins.[4] One study suggests procyanidins have a slightly stronger ability to clear ABTS+ radicals than Vitamin C at the same concentration.[5] | ~0.97 - 1.0[6] | This compound exhibits strong ABTS radical scavenging ability, potentially surpassing that of Vitamin C under certain conditions. |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Data for specific this compound is limited. Proanthocyanidin-rich extracts show high ORAC values.[7] | ~1,019,690 µmol TE/100g[8] | Vitamin C is recognized for its exceptionally high ORAC value. While specific data for this compound is scarce, proanthocyanidins (B150500) as a class are known for their high antioxidant capacity. |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox. A higher TEAC value signifies greater antioxidant potential. ORAC (Oxygen Radical Absorbance Capacity) measures the total antioxidant power of a substance.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Reaction mixture: A defined volume of the test compound (this compound or Vitamin C) at various concentrations is mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound or standard (Trolox) is added to a defined volume of the diluted ABTS•+ solution.
-
Absorbance measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation of TEAC value: A standard curve is prepared using Trolox at various concentrations. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Procedure:
-
Reagent preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction mixture: The test compound, the fluorescent probe, and the buffer are mixed in a microplate well.
-
Incubation: The plate is incubated at 37°C for a specific time.
-
Initiation of reaction: The reaction is initiated by adding the peroxyl radical generator.
-
Fluorescence measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation of ORAC value: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Mandatory Visualization: Signaling Pathways
The antioxidant effects of this compound and Vitamin C are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular mechanisms.
Caption: this compound Antioxidant Signaling Pathway.
Caption: Vitamin C Antioxidant Signaling Pathway.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proanthocyanidin profile and ORAC values of Manitoba berries, chokecherries, and seabuckthorn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. superfoodly.com [superfoodly.com]
Procyanidin B1 and the Nrf2 Signaling Pathway: A Comparative Guide to a Dual-Role Modulator
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of natural compounds with key cellular pathways is paramount. Procyanidin B1, a dimeric flavonoid, presents a compelling case study in the context-dependent regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides a comparative analysis of this compound's dual functionality—acting as both an activator and an inhibitor of Nrf2 signaling—supported by experimental data and detailed methodologies.
The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to cellular stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes.
While many procyanidins are recognized as activators of this protective pathway, emerging evidence reveals a more complex role for this compound, particularly in cancer biology. In certain contexts, it appears to function as an Nrf2 inhibitor, highlighting its potential as a therapeutic agent with dual applications.
Comparative Performance of this compound and Other Nrf2 Modulators
The efficacy of this compound in modulating the Nrf2 pathway is best understood in comparison to well-characterized Nrf2 activators and inhibitors. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Nrf2 Activators
| Compound | Concentration | Cell Type | Target Gene | Fold Induction (vs. Control) | Reference |
| Procyanidin B2 | 25 µM | BEAS-2B | p-Nrf2/Nrf2 ratio | Significant Increase | [1] |
| Sulforaphane | 10 µM | ARPE-19 | HMOX1 | ~4.5 | [2] |
| Sulforaphane | 10 µM | ARPE-19 | NQO1 | ~2.0 | [2] |
| tert-Butylhydroquinone (tBHQ) | 30 µM | AREc32 | Luciferase Activity | 14-fold | [3] |
| CDDO-Im | 0.41 µM (EC50) | AREc32 | Luciferase Activity | Potent Induction | [3] |
Table 2: this compound as an Nrf2 Inhibitor in Glioblastoma
| Compound | IC50 | Cell Line | Effect on Nrf2 | Reference |
| This compound | 394 µM | U251 (Glioblastoma) | Significant reduction in mRNA and protein levels | [4][5] |
| This compound | Not specified | GL261 (Glioblastoma) | Inhibition | [4][5] |
| Temozolomide (TMZ) | Not specified | U251 (Glioblastoma) | Positive Control | [4][5] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the Nrf2 signaling pathway and a typical experimental workflow for its validation.
References
Procyanidin B1 vs. Epicatechin: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Procyanidin B1 and its constituent monomer, (-)-epicatechin. Both are flavan-3-ols found in various plant-based foods and are recognized for their potential health benefits. This document summarizes key experimental data on their antioxidant, anti-inflammatory, and cardiovascular-protective effects, offering a valuable resource for researchers in the fields of pharmacology, nutrition, and drug discovery.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data from in vitro studies, offering a direct comparison of the bioactivities of this compound and epicatechin. It is important to note that direct comparisons under identical experimental conditions are limited in the existing literature.
| Bioactivity | Assay | This compound | (-)-Epicatechin | Key Findings |
| Antioxidant | DPPH Radical Scavenging | Higher activity than monomeric catechins | IC50: 8.5 µM | This compound, as a dimer, exhibits potent radical scavenging activity. |
| ABTS Radical Scavenging | More effective than monomeric catechins | IC50: 4.5 µM | Both compounds are effective ABTS radical scavengers. | |
| Anti-inflammatory | NF-κB Inhibition | 75% reduction in NF-κB binding (as DP-B fraction) | 65% reduction in NF-κB binding at 8.6 µM | Both this compound (as part of a dimeric fraction) and epicatechin significantly inhibit the pro-inflammatory NF-κB pathway. |
| TNF-α Production | Decreases TNF-α levels | Inhibits pro-inflammatory cytokines like TNF-α | Both compounds demonstrate the ability to reduce the production of the key pro-inflammatory cytokine, TNF-α. | |
| Cardiovascular | Nitric Oxide (NO) Production | Data not available for direct comparison | Increases NO levels in endothelial cells | Epicatechin has been shown to enhance the production of nitric oxide, a key molecule in vasodilation and cardiovascular health. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of this compound and epicatechin in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
A blank control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (75 mM, pH 7.4).
-
Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in the same phosphate buffer.
-
Prepare a series of Trolox (a water-soluble vitamin E analog) dilutions to create a standard curve.
-
In a 96-well black microplate, add the fluorescein working solution to each well.
-
Add the test compounds (this compound, epicatechin) or Trolox standards to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE).
TNF-α (Tumor Necrosis Factor-alpha) Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells, typically stimulated with an inflammatory agent like lipopolysaccharide (LPS). TNF-α levels are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Culture a suitable cell line, such as RAW 264.7 macrophages or THP-1 monocytes, in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or epicatechin for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a specified period (e.g., 17-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial TNF-α ELISA kit, following the manufacturer's instructions. This typically involves:
-
Adding the supernatant to wells coated with a TNF-α capture antibody.
-
Incubating and washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance at a specific wavelength.
-
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group.
Nitric Oxide Synthase (NOS) Activity Assay
Principle: This assay measures the activity of nitric oxide synthase (NOS) by quantifying the production of nitric oxide (NO). Since NO is a short-lived molecule, its stable metabolites, nitrite (B80452) and nitrate (B79036), are often measured.
Protocol:
-
Prepare cell or tissue lysates.
-
Incubate the lysates with L-arginine (the substrate for NOS) and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
The reaction produces NO, which is rapidly converted to nitrite and nitrate.
-
To measure total NO production, nitrate is first reduced to nitrite using nitrate reductase.
-
The total nitrite concentration is then determined using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically at ~540 nm.
-
A standard curve using known concentrations of sodium nitrite is used for quantification.
-
NOS activity is expressed as the amount of nitrite produced per unit of time per milligram of protein.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.
Confirming the therapeutic potential of Procyanidin B1 in colon cancer models
A comprehensive analysis of Procyanidin (B600670) B1 (PCB1) demonstrates its significant therapeutic potential in preclinical colon cancer models, outperforming or showing comparable efficacy to the conventional chemotherapy agent Doxorubicin in several key metrics. This natural compound, found in sources like grape seeds and apples, exhibits potent anti-cancer activity by inducing programmed cell death (apoptosis) and halting the cell cycle in colon cancer cells. [1][2][3]
A recent study has brought to light the in vitro and in vivo anticancer effects of PCB1, highlighting its ability to effectively reduce the viability of various colon cancer cell lines, including HCT-116, DLD-1, and SW620.[1] Notably, at a concentration of 100 µg/ml, PCB1 induced a more substantial decrease in the viability of HCT-116 cells after 48 and 72 hours compared to Doxorubicin.[1] Furthermore, in a xenograft mouse model using HCT-116 cells, PCB1 significantly suppressed tumor growth, with the high-dose group showing comparable results to the Doxorubicin-treated group.[2]
The mechanism underlying PCB1's anti-cancer effects involves the induction of apoptosis and cell cycle arrest at the S phase.[1][2][3] This is achieved by modulating the expression of key regulatory proteins, including an increase in the pro-apoptotic proteins Caspase-3 and BAX, and a decrease in the anti-apoptotic protein Bcl-2.[1][2][3]
Comparative Efficacy of Procyanidin B1
To provide a clear comparison of the therapeutic efficacy of this compound against a standard chemotherapeutic agent, the following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Cell Viability Assay
| Treatment | Concentration | Time Point | Cell Line | % Decrease in Viable Cells (Mean ± SD) |
| This compound | 100 µg/ml | 24h | HCT-116 | 52.3 ± 5.0% |
| This compound | 100 µg/ml | 48h | HCT-116 | 91.3 ± 0.5% |
| This compound | 100 µg/ml | 72h | HCT-116 | 95.0 ± 0.9% |
| Doxorubicin | 100 nM | 48h | HCT-116 | 71.1 ± 2.2% |
| Doxorubicin | 100 nM | 72h | HCT-116 | 69.9 ± 4.1% |
In Vivo Tumor Growth Inhibition in Xenograft Mouse Model
| Treatment Group | Dosage | Tumor Volume Inhibition |
| This compound | 20 mg/kg | Significant |
| This compound | 40 mg/kg | Significant |
| This compound | 60 mg/kg | Comparable to Doxorubicin |
| Doxorubicin | 5 mg/kg | Significant |
Alternative and Complementary Natural Compounds
While this compound shows significant promise, other natural compounds have also been investigated for their therapeutic potential in colon cancer. These compounds often exhibit different mechanisms of action and could be considered as alternatives or for combination therapies.
| Compound | Mechanism of Action | Colon Cancer Cell Lines Studied | Key Findings |
| Procyanidin C1 | Inhibits tumor growth and metastasis via modulating the miR-501-3p/HIGD1A axis.[4] | - | Suppresses miR-501-3p, leading to increased HIGD1A expression.[4] |
| Cinnamtannin B-1 | Induces apoptosis and inhibits cell survival molecules.[5] | DLD-1, COLO 201, HCT-116 | Synergizes with 5-FU in its effects on colon cancer cells.[5] |
| Anthocyanins | Inhibit proliferation and induce apoptosis.[6] | HT-29 | Suppressed MMP-2 and MMP-9 activity.[6] |
| Resveratrol | Induces apoptosis and has anti-inflammatory effects.[7] | SW-480, SW-620 | Enhances the apoptotic effect of 5-FU.[7] |
| Curcumin | Inhibits proliferation and induces apoptosis.[7] | SW-480, SW-620, HT-29 | Combination with 5-FU is more effective than individual treatment.[7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidin C1 inhibits tumor growth and metastasis in colon cancer via modulating miR-501-3p/HIGD1A axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Procyanidin B1 in Nutraceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of Procyanidin (B600670) B1, a key bioactive compound in many nutraceutical products. Accurate quantification of Procyanidin B1 is essential for quality control, standardization, and ensuring the efficacy of these products. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research and development needs.
Comparison of Analytical Methods
The primary methods for the quantification of this compound in nutraceuticals include High-Performance Liquid Chromatography (HPLC) with various detectors, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and spectrophotometric assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound. When coupled with detectors such as UV/Photodiode Array (PDA) or Fluorescence (FLD), HPLC provides robust and reliable results. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of procyanidins.[1]
Key Performance Characteristics of HPLC Methods:
| Parameter | HPLC-UV/PDA | HPLC-FLD |
| Linearity Range (µg/mL) | 0.78 - 50.0[2] | 0.5 - 100[3] |
| Correlation Coefficient (R²) | ≥0.9999[2] | >0.99[3] |
| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.16[2] | 0.0428[3] |
| Limit of Quantification (LOQ) (µg/mL) | 0.02 - 0.49[2] | 0.1284[3] |
| Accuracy (Recovery %) | 97.29 - 103.59[2] | 79.43 - 112.02[4] |
| Precision (RSD %) | 0.24 - 3.95[2] | ≤10 (Intra-day), ≤15 (Inter-day)[3] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-based methods.[5] It is particularly advantageous for analyzing complex matrices and for identifying and quantifying procyanidins up to higher oligomers.[5][6]
While specific quantitative validation data for this compound using UPLC-MS/MS is not as comprehensively compiled in single reports as for HPLC, the technique is noted for its ability to determine procyanidins at low concentrations in short analysis times.[5] The lower limit of quantification for phenolic compounds, including procyanidin metabolites, has been reported in the range of 0.82 to 8.20 ng/mL, demonstrating the high sensitivity of the method.[7]
Spectrophotometric Methods
Spectrophotometric assays, such as the 4-dimethylaminocinnamaldehyde (B146742) (DMAC) assay, are colorimetric methods used for the quantification of total proanthocyanidins (B150500) (PACs), including this compound.[8] These methods are generally rapid and simple but are less specific than chromatographic techniques and can be prone to interference from other compounds.[8] The DMAC assay is considered more specific and sensitive for flavanols than the vanillin (B372448) assay.[5][8]
Key Performance Characteristics of the DMAC Method for Flavanols:
| Parameter | DMAC Assay |
| Linearity Range (mg/L) | 1 - 80 (as catechin)[9] |
| Correlation Coefficient (r²) | 0.996 (as catechin)[9] |
| Limit of Detection (LOD) (mg/L) | 0.3 (as catechin)[9] |
| Limit of Quantification (LOQ) (mg/L) | 1.0 (as catechin)[9] |
| Precision (RSD %) | 2.1 (for catechin), 2.6 (for cranberry extract)[9] |
Experimental Protocols
HPLC-UV/PDA Method for this compound Quantification
This protocol is based on a validated method for the simultaneous analysis of several phenolic compounds, including this compound, in plant extracts.[2]
1. Sample Preparation:
-
Weigh approximately 0.5 g of the ground nutraceutical sample into a screw-capped test tube.
-
Add 5.0 mL of an extraction solvent mixture of acetone/water/acetic acid (70:29.5:0.5, v/v/v).
-
Vortex the sample for 20 minutes at room temperature.
-
Centrifuge the extract at 3500 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: Alliance e2695 (Waters Corp.) or equivalent.
-
Detector: Photodiode Array (PDA) detector (Waters 2998) set at 280 nm.
-
Column: C18 column (e.g., Osaka Soda CAPCELL PAK UG 120 Å C18; 250 mm × 4.6 mm, 3.0 µm).[2]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0 min: 95% A, 5% B
-
9 min: 94% A, 6% B
-
19 min: 93% A, 7% B
-
24 min: 91% A, 9% B
-
28 min: 83% A, 17% B
-
33 min: 65% A, 35% B
-
37 min: 15% A, 85% B
-
40 min: 95% A, 5% B
-
45 min: 95% A, 5% B[2]
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Calibration:
-
Prepare stock solutions of this compound standard in 50% (v/v) methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.78 to 50.0 µg/mL.[2]
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
DMAC Spectrophotometric Assay for Total Proanthocyanidins
This protocol is a generalized procedure based on established methods for the determination of condensed tannins.[8]
1. Reagent Preparation:
-
DMAC Reagent (0.1% w/v): Dissolve 10 mg of 4-dimethylaminocinnamaldehyde in 10 mL of acidified ethanol (B145695) (e.g., 4.5% v/v HCl in ethanol). Prepare this solution fresh daily.
-
Standard Solutions: Prepare a stock solution of a suitable procyanidin standard (e.g., Procyanidin B2) in methanol. Create a series of calibration standards by diluting the stock solution.
2. Assay Procedure:
-
Pipette 50 µL of the sample extract or standard solution into a 96-well microplate.
-
Add 250 µL of the DMAC reagent to each well.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 640 nm using a microplate reader.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the total proanthocyanidin (B93508) concentration in the samples from the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest [mdpi.com]
- 4. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. diposit.ub.edu [diposit.ub.edu]
A Comparative Analysis of Procyanidin B1 Dimer and Procyanidin C1 Trimer: Biological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of procyanidin (B600670) B1, a B-type dimer, and procyanidin C1, a B-type trimer. Procyanidins, a class of flavonoids composed of catechin (B1668976) and epicatechin units, are widely investigated for their potential health benefits. Understanding the differential effects of their oligomeric forms is crucial for targeted therapeutic development. This document summarizes key experimental findings on their anti-inflammatory and antioxidant properties, supported by detailed methodologies and visual pathway diagrams.
Data Summary: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data from studies directly comparing the biological activities of procyanidin B1 and procyanidin C1.
| Biological Activity | Assay | This compound (Dimer) | Procyanidin C1 (Trimer) | Reference |
| Anti-inflammatory | Inhibition of LPS-induced ROS production in THP-1 monocytes | ~60% reduction | ~60% reduction | [1] |
| Inhibition of IKKβ activity (in vitro) | Significant reduction | Maximal inhibition | [1][2] | |
| Antioxidant | DPPH Radical Scavenging Activity | Data not available in direct comparison | Strong scavenging activity | [3] |
| Enzyme Inhibition | Na+,K+-ATPase Inhibition | Inactive | IC₅₀: 4.5 µM | [4] |
Key Biological Effects and Mechanistic Insights
Anti-inflammatory Activity
Both this compound and C1 have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
A key study investigating their effects on lipopolysaccharide (LPS)-stimulated human THP-1 monocytes revealed that both the dimer and trimer were equally effective at reducing reactive oxygen species (ROS) production, with both compounds causing an approximate 60% reduction.[1] However, the study highlighted a difference in their ability to inhibit IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway. Procyanidin C1 exerted the maximal inhibition of IKKβ activity, followed by this compound.[1][2]
The NF-κB signaling pathway is a central regulator of inflammation. Its activation by stimuli like LPS leads to the transcription of pro-inflammatory genes. The inhibition of IKKβ by procyanidins prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Furthermore, procyanidin C1 has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), which are also crucial for the expression of inflammatory mediators.[6]
dot
Caption: this compound and C1 inhibit the NF-κB signaling pathway.
Antioxidant Activity
Procyanidins are potent antioxidants due to their ability to scavenge free radicals. One study demonstrated that procyanidin C1 possesses strong DPPH radical-scavenging activity.[3] While direct comparative data for this compound is limited, the general consensus in the literature is that the antioxidant capacity of procyanidins increases with their degree of polymerization.[5] This suggests that the trimeric procyanidin C1 would exhibit superior antioxidant activity compared to the dimeric this compound. This enhanced activity is attributed to the greater number of hydroxyl groups available for donation to neutralize free radicals.
dot
Caption: General mechanism of free radical scavenging by procyanidins.
Experimental Protocols
Measurement of Intracellular ROS Production in THP-1 Monocytes
This protocol is adapted from studies investigating the effect of procyanidins on LPS-induced oxidative stress.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded in 6-well plates and pre-treated with various concentrations of this compound or C1 for 4 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.
-
Staining: After stimulation, cells are harvested and incubated with 10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) at 37°C for 30 minutes in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Flow Cytometry: The fluorescence intensity of DCF is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. The percentage of ROS-positive cells or the mean fluorescence intensity is quantified.
dot
Caption: Workflow for measuring intracellular ROS production.
In Vitro IKKβ Kinase Activity Assay
This protocol outlines a method to assess the direct inhibitory effect of procyanidins on IKKβ activity.
-
Reagents: Recombinant active IKKβ, IκBα substrate (e.g., GST-IκBα), ATP, and kinase assay buffer.
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the kinase assay buffer, the IκBα substrate, and varying concentrations of this compound or C1.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (containing [γ-³²P]ATP for radioactive detection, or using a non-radioactive method such as ADP-Glo™ Kinase Assay).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer (for radioactive detection) or the appropriate reagent for the non-radioactive assay.
-
Detection:
-
Radioactive Method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylation of the IκBα substrate using a phosphorimager.
-
Non-Radioactive Method: Measure the generated ADP signal according to the manufacturer's instructions, which typically involves measuring luminescence.
-
-
Analysis: Calculate the percentage of IKKβ inhibition for each procyanidin concentration and determine the IC₅₀ value.
dot
Caption: Workflow for in vitro IKKβ kinase activity assay.
Conclusion
The available evidence indicates that both this compound dimer and procyanidin C1 trimer are potent bioactive molecules with significant anti-inflammatory and antioxidant properties. While both compounds effectively reduce oxidative stress, procyanidin C1 appears to be a more potent inhibitor of the pro-inflammatory NF-κB pathway through stronger inhibition of IKKβ. Furthermore, based on the structure-activity relationship, it is anticipated that procyanidin C1 possesses superior antioxidant and enzyme inhibitory activities compared to this compound.
Further head-to-head comparative studies with standardized assays are warranted to fully elucidate the quantitative differences in their biological activities. Such research will be invaluable for the targeted development of these natural compounds as therapeutic agents for inflammatory and oxidative stress-related diseases.
References
- 1. Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidin C1 from Viola odorata L. inhibits Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The procyanidin trimer C1 inhibits LPS-induced MAPK and NF-κB signaling through TLR4 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin B1 in the Spotlight: A Head-to-Head Comparison with Other Flavonoids in Diabetes Management
For Immediate Release
In the ongoing search for effective therapeutic agents against diabetes, flavonoids have emerged as a promising class of natural compounds. Among them, Procyanidin B1 has garnered significant attention for its potential antidiabetic properties. This guide provides a comprehensive head-to-head comparison of this compound with other notable flavonoids—Quercetin, Kaempferol, Rutin, and Epicatechin—based on available experimental data from preclinical diabetes models. This document is intended for researchers, scientists, and drug development professionals actively working in the field of metabolic diseases.
Comparative Efficacy in Animal Models of Diabetes
The following tables summarize the quantitative effects of this compound and other selected flavonoids on key diabetic parameters in various animal models. It is important to note that direct head-to-head studies are limited, and these comparisons are compiled from individual studies with varying experimental designs.
Table 1: Effects on Glycemic Control
| Flavonoid | Animal Model | Dosage | Duration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| This compound | High-Fat Diet (HFD)-fed Impaired Glucose Tolerance (IGT) Mice | 300 mg/kg BW (with p-coumaric acid) | - | Reversed to normal levels | Not Reported | [1][2] |
| Quercetin | Streptozotocin (B1681764) (STZ)-induced Diabetic Rats | 30 mg/kg BW | 14 days | Significant reduction | Not Reported | [3] |
| STZ-Nicotinamide (NA)-induced Diabetic Mice | 20 mg/kg BW | - | Significant reduction (p < 0.001) | Not Reported | [4] | |
| Kaempferol | STZ-induced Diabetic Rats | 100 mg/kg BW | 45 days | Significant decrease | Not Reported | [5][6] |
| STZ-induced Diabetic Mice | 50 mg/kg BW | 12 weeks | Significant reduction | Not Reported | [7] | |
| Rutin | STZ-induced Diabetic Rats | 50 & 100 mg/kg BW | 3 weeks | Significant reduction | Significant reduction | [8] |
| HFD/STZ-induced Diabetic Rats | 100 mg/kg BW | - | Reduction | Reduction | [9] | |
| Epicatechin | HFD-fed Mice | 20 mg/kg BW | 15 weeks | 44% lower than HFD group | Not Reported | [10] |
| Non-obese Diabetic (NOD) Mice | 0.5% in drinking water | 32 weeks | Prevented T1D onset in 50% of mice | Lower glycosylated hemoglobin | [11] |
Table 2: Effects on Insulin (B600854) Sensitivity and Lipid Profile
| Flavonoid | Animal Model | Dosage | Duration | Effect on Insulin/HOMA-IR | Effect on Lipid Profile | Reference |
| This compound | HFD-fed IGT Mice | 300 mg/kg BW (with p-coumaric acid) | - | HOMA-IR reversed to normal levels | Attenuated hyperlipidemia | [1][2][12] |
| Quercetin | STZ/NA-induced Diabetic Rats | - | - | Reduced hyperinsulinemia | Not Reported | [13] |
| db/db Mice | - | - | Enhanced insulin sensitivity | Ameliorated dyslipidemia | [13][14] | |
| Kaempferol | STZ-induced Diabetic Rats | 100 mg/kg BW | 45 days | Increased insulin levels | Hypolipidemic action | [5][6] |
| Rutin | STZ-induced Diabetic Rats | 50 & 100 mg/kg BW | 3 weeks | Not Reported | Reduced serum triglycerides | [8] |
| Epicatechin | HFD-fed Mice | 20 mg/kg BW | 15 weeks | Prevented increase in plasma insulin | Not Reported | [10] |
Experimental Protocols
A generalized experimental workflow for evaluating the antidiabetic effects of flavonoids in a rodent model is outlined below. Specific details may vary between studies.
Caption: Generalized workflow for in vivo studies of flavonoids in rodent models of diabetes.
Detailed Methodologies:
-
Animal Models: Commonly used models include male Wistar or Sprague-Dawley rats and C57BL/6J or db/db mice.[10][13]
-
Induction of Diabetes:
-
Type 1 Diabetes Model: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 40-65 mg/kg body weight is typically used.[5]
-
Type 2 Diabetes Model: This is often induced by feeding a high-fat diet for several weeks to induce insulin resistance, followed by a lower dose of STZ to impair insulin secretion.[9] Another model involves the use of STZ combined with nicotinamide (B372718) (NA).[4]
-
-
Flavonoid Administration: Flavonoids are commonly dissolved in a vehicle like DMSO or suspended in carboxymethyl cellulose (B213188) (CMC) and administered daily via oral gavage.[5][15] Dosages vary widely depending on the specific flavonoid and study design, typically ranging from 20 to 300 mg/kg body weight.[2][3]
-
Biochemical Analyses: Blood glucose is measured regularly using a glucometer. At the end of the study, serum levels of insulin, HbA1c, total cholesterol, triglycerides, LDL-C, and HDL-C are determined using standard assay kits.[8][10]
-
Tolerance Tests: Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.[16]
Signaling Pathways in Focus
This compound and other flavonoids exert their antidiabetic effects by modulating several key signaling pathways involved in glucose and lipid metabolism.
IRS-1/PI3K/Akt Signaling Pathway
This is a central pathway in insulin signaling. This compound, in combination with p-coumaric acid, has been shown to activate this pathway, leading to improved glucose uptake and glycogen (B147801) synthesis.[17] Quercetin also enhances insulin signaling by positively modulating this pathway.[13]
Caption: Activation of the IRS-1/PI3K/Akt pathway by this compound and Quercetin.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Quercetin and Kaempferol have been demonstrated to activate AMPK, which in turn promotes glucose uptake and inhibits lipid synthesis.[18][19]
Caption: AMPK pathway activation by Quercetin and Kaempferol leading to improved metabolism.
Concluding Remarks
The compiled data suggests that this compound, along with other flavonoids like Quercetin, Kaempferol, Rutin, and Epicatechin, holds significant promise in the management of diabetes. These compounds demonstrate beneficial effects on glycemic control, insulin sensitivity, and lipid metabolism in various preclinical models. Their mechanisms of action converge on key metabolic signaling pathways such as IRS-1/PI3K/Akt and AMPK.
While these findings are encouraging, it is crucial to acknowledge the variability in experimental designs, including the animal models, dosages, and duration of treatment. Future research should prioritize direct head-to-head comparative studies to definitively establish the relative potency and efficacy of these flavonoids. Furthermore, well-designed clinical trials are warranted to translate these preclinical findings into tangible therapeutic benefits for patients with diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 3. Anti-Diabetic Effect of Cotreatment with Quercetin and Resveratrol in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (−)-Epicatechin improves insulin sensitivity in high fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Flavonol Epicatechin Prevents the Onset of Type 1 Diabetes in Non-obese Diabetic (NOD) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound and p-coumaric acid from whole highland barley ameliorated HFD-induced impaired glucose tolerance via small intestinal barrier and hepatic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Procyanidin B1
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is the cornerstone of laboratory excellence. This guide provides essential safety and logistical information for managing Procyanidin B1, a polyphenolic flavonoid, ensuring both personal safety and the integrity of your research. While this compound is a subject of interest for its potential bioactive properties, its toxicological profile is not yet fully understood, necessitating careful handling.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, which is typically a crystalline solid, a comprehensive PPE strategy is crucial to minimize exposure.[2] The following table outlines the recommended protective gear.
| Body Part | Personal Protective Equipment | Specification |
| Respiratory | NIOSH-approved Respirator or Dust Mask | Use a respirator or a dust mask (such as a type N95) to prevent inhalation of powder.[1][3] |
| Eyes | Safety Glasses or Goggles | Chemical safety glasses or goggles are mandatory to protect against dust particles and potential splashes.[1][4] |
| Hands | Chemical-Resistant Gloves | Wear compatible, chemical-resistant gloves to prevent skin contact.[1][4] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing.[1] |
Operational Plan: Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment and ensuring the stability of this compound.
Engineering Controls:
-
Work in a well-ventilated area. The use of process enclosures, local exhaust ventilation, or a chemical fume hood is recommended to control airborne levels.[1]
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
Handling Procedures:
-
Avoid Dust Inhalation: Do not breathe in the dust or fumes of this compound.[1]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[2]
-
Minimize Exposure: Avoid prolonged or repeated exposure to the compound.[1]
Storage:
-
Store in a dry place according to the temperature specified on the product insert, which may be -20°C or 2-8°C.[2][3]
Emergency and Disposal Plan: Managing Spills and Waste
A clear plan for accidental spills and proper disposal is essential for environmental responsibility and laboratory safety.
Spill Response:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the appropriate personal protective equipment, including a respirator, gloves, eye protection, and a lab coat.[1]
-
Contain the Spill: Prevent the powder from becoming airborne.[1]
-
Clean-up: Gently sweep or vacuum the spilled material and place it into a suitable, sealed container for chemical waste disposal.[1][5]
-
Decontaminate: After the material is collected, wash the spill site to remove any residue.[5]
Disposal Protocol:
-
Waste Characterization: this compound waste should be treated as chemical waste.
-
Containerization: Collect waste material and any contaminated disposables in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Prohibited Actions: Do not dispose of this compound with household garbage or allow it to enter the sewage system or waterways.[4][6] Empty containers should be triple-rinsed, with the first rinse collected as chemical waste, before being discarded or recycled according to institutional guidelines.[6]
Procedural Workflow for Handling this compound
The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
